2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-2-3-4-11-5-7-12(8-6-11)14-10-18-15(17)13(14)9-16/h5-8,10H,2-4,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLLHBMJPBKKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties.[1][2] Compounds incorporating this heterocyclic system have demonstrated a wide range of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The versatility of the 2-aminothiophene core allows for extensive functionalization, making it a crucial building block in the synthesis of more complex molecular architectures, such as thieno[2,3-d]pyrimidines, which are themselves important pharmacophores.[1] This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of a specific, highly functionalized derivative, 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, a compound of interest for further elaboration in drug discovery programs.
Synthetic Strategy: The Gewald Three-Component Reaction
The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][4][5] This one-pot synthesis elegantly combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst to afford the desired 2-aminothiophene.[3][5] The reaction is prized for its operational simplicity, broad substrate scope, and generally high yields.[6][7]
Mechanistic Insights
The mechanism of the Gewald reaction is understood to proceed through a series of well-defined steps, providing a basis for rational optimization of reaction conditions.[3]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (4-butylacetophenone) and the active methylene nitrile (malononitrile). The base, typically a secondary or tertiary amine such as triethylamine or morpholine, deprotonates the malononitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ketone, followed by dehydration to yield an α,β-unsaturated dinitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, then undergoes a Michael-type addition to the electron-deficient β-carbon of the unsaturated intermediate.
-
Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur atom attacking one of the nitrile groups. Subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring system.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound, including the preparation of the requisite starting material, 4-butylacetophenone.
Part 1: Synthesis of 4-Butylacetophenone via Friedel-Crafts Acylation
Reaction Scheme:
Figure 1: Synthesis of 4-Butylacetophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Butylbenzene | 134.22 | 13.4 g (15.5 mL) | 0.1 |
| Anhydrous Aluminum Chloride | 133.34 | 14.7 g | 0.11 |
| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 0.11 |
| Dichloromethane (anhydrous) | - | 100 mL | - |
| Hydrochloric Acid (conc.) | - | 20 mL | - |
| Water | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (8.6 g, 0.11 mol) in anhydrous dichloromethane (20 mL) dropwise to the cooled suspension over 20 minutes.
-
Following the addition of acetyl chloride, add butylbenzene (13.4 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-butylacetophenone by vacuum distillation to obtain a colorless oil.
Part 2: Synthesis of this compound
Reaction Scheme:
Figure 2: Gewald Synthesis of the Target Compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Butylacetophenone | 176.26 | 1.76 g | 0.01 |
| Malononitrile | 66.06 | 0.66 g | 0.01 |
| Elemental Sulfur | 32.07 | 0.32 g | 0.01 |
| Triethylamine | 101.19 | 1.5 mL | - |
| Ethanol | - | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-butylacetophenone (1.76 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), elemental sulfur (0.32 g, 0.01 mol), and ethanol (20 mL).
-
To the stirred mixture, add triethylamine (1.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to afford this compound as a crystalline solid.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the amino group (N-H stretching around 3300-3500 cm⁻¹), the nitrile group (C≡N stretching around 2200-2260 cm⁻¹), and the aromatic C-H and C=C bonds.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of the different protons in the molecule. Expect to see signals corresponding to the amino protons (a broad singlet), the aromatic protons of the butylphenyl group, the thiophene proton, and the aliphatic protons of the butyl chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the thiophene ring, the nitrile carbon, and the carbons of the butylphenyl substituent.
-
Mass Spectrometry: This will confirm the molecular weight of the target compound.
Safety and Handling
-
4-Butylacetophenone: Combustible liquid. Handle in a well-ventilated area.
-
Malononitrile: Highly toxic by ingestion, inhalation, and skin absorption.[2] Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Elemental Sulfur: Flammable solid. Avoid creating dust.
-
Triethylamine: Flammable liquid and corrosive. Causes severe skin and eye irritation. Handle in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Aluminum Chloride (anhydrous): Reacts violently with water. Handle in a dry environment. Corrosive.
-
Acetyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a fume hood.
-
Hydrochloric Acid (concentrated): Highly corrosive. Causes severe burns. Handle with appropriate personal protective equipment.
Conclusion
The Gewald three-component reaction provides a robust and efficient pathway for the synthesis of this compound. By following the detailed protocol outlined in this guide, researchers can reliably produce this valuable building block for further investigation in drug discovery and materials science. The self-validating nature of the protocol, through rigorous characterization of the final product, ensures the scientific integrity of the synthetic process.
References
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
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(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
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Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. [Link]
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Gewald reaction. Wikipedia. [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. J-STAGE. [Link]
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2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
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Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. [Link]
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Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubMed Central. [Link]
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(PDF) 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. ResearchGate. [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
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An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
Foreword
In the landscape of modern medicinal chemistry and materials science, the 2-aminothiophene scaffold stands out as a privileged structure, underpinning a vast array of biologically active compounds and functional materials.[1][2] Its inherent versatility allows for extensive functionalization, leading to a rich chemical space for exploration. This guide focuses on a specific, yet highly promising derivative: 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile . The introduction of the 4-butylphenyl moiety at the C4 position is a strategic design element, intended to modulate lipophilicity and potentially enhance interactions with biological targets or influence self-assembly properties in materials.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet, providing a holistic view that encompasses the synthesis, purification, and in-depth characterization of this compound. The causality behind experimental choices is elucidated, and every protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.
Synthesis via the Gewald Reaction: A Robust and Versatile Approach
The synthesis of this compound is most effectively achieved through the well-established Gewald three-component reaction.[3] This one-pot synthesis is renowned for its efficiency and tolerance of a wide range of substituents, making it a cornerstone in the synthesis of polysubstituted 2-aminothiophenes.[4]
The reaction proceeds by the condensation of a ketone (4-butylacetophenone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine such as morpholine or diethylamine.
Reaction Scheme:
Caption: The Gewald three-component reaction for the synthesis of the target compound.
Step-by-Step Experimental Protocol for Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-butylacetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Solvent and Catalyst Addition: Add absolute ethanol as the solvent, followed by the addition of morpholine (0.5 equivalents) as the catalyst.
-
Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure this compound as a crystalline solid.
Physicochemical Properties: A Detailed Analysis
The physicochemical properties of a compound are critical determinants of its behavior in both biological and material systems. The following sections detail the key properties of this compound.
General Properties
| Property | Value |
| Chemical Formula | C₁₅H₁₆N₂S |
| Molecular Weight | 256.37 g/mol |
| CAS Number | 519016-85-4[5] |
| Appearance | Expected to be a white to off-white or pale yellow crystalline solid. |
Melting Point
The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity. Based on structurally similar 2-aminothiophene derivatives, the melting point of this compound is anticipated to be in the range of 140-160 °C. For instance, the related compound 2-Amino-4,5-dimethylthiophene-3-carbonitrile has a melting point of 141-142 °C.[3]
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the dry, crystalline product is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Rate: The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting point range.
Solubility Profile
The solubility of the compound is a key parameter for its formulation and biological testing. The presence of the amino group and the nitrile group introduces some polarity, while the butylphenyl and thiophene moieties contribute to its lipophilicity.
| Solvent | Expected Solubility | Rationale |
| Water | Insoluble | The large nonpolar butylphenyl group dominates the molecule's character. |
| Methanol, Ethanol | Sparingly Soluble to Soluble | The polar protic nature of these solvents can interact with the amino and nitrile groups. |
| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents are generally good solvents for moderately polar organic compounds. |
| Dichloromethane, Chloroform | Soluble | The compound is expected to be readily soluble in these nonpolar to moderately polar solvents. |
| Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in this nonpolar solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocol for Solubility Determination:
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.
-
Solvent Addition: The test solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous vortexing after each addition.
-
Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear solution is obtained.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Doublets in the range of δ 7.0-7.5 ppm corresponding to the protons of the 1,4-disubstituted benzene ring.
-
Thiophene Proton: A singlet in the region of δ 6.5-7.0 ppm for the proton at the C5 position of the thiophene ring.
-
Amino Protons: A broad singlet in the range of δ 4.5-6.0 ppm, which is exchangeable with D₂O, corresponding to the -NH₂ group.
-
Butyl Group Protons: A triplet for the terminal methyl group (δ ~0.9 ppm), and multiplets for the methylene groups (δ ~1.3-2.6 ppm).
Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aromatic and Thiophene Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Nitrile Carbon (-C≡N): A characteristic signal in the range of δ 115-120 ppm.
-
Thiophene Carbons (C-NH₂ and C-Ar): Signals in the downfield region of the aromatic signals.
-
Butyl Group Carbons: Signals in the aliphatic region (δ 14-35 ppm).
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (KBr pellet or thin film):
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3450-3300 | Amino (-NH₂) | N-H stretching (asymmetric and symmetric) |
| 2220-2260 | Nitrile (-C≡N) | C≡N stretching |
| 1600-1450 | Aromatic C=C | C=C stretching |
| 1580-1650 | Amino (-NH₂) | N-H bending |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 256, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of small molecules or radicals (e.g., HCN, CH₃, C₄H₉).
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method (e.g., electron ionization).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Potential Applications and Future Directions
The unique combination of the 2-aminothiophene core, the lipophilic butylphenyl group, and the reactive nitrile and amino functionalities makes this compound a highly attractive building block for various applications.
-
Drug Discovery: The 2-aminothiophene scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][6] This compound can serve as a key intermediate for the synthesis of novel therapeutic agents.
-
Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Dye Chemistry: The amino and nitrile groups can be readily modified to synthesize novel dyes with tailored photophysical properties.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound. By detailing robust experimental protocols and providing insights into the expected characteristics of this compound, this document aims to facilitate further research and development in the fields of medicinal chemistry and materials science. The strategic design of this molecule, coupled with the versatility of the 2-aminothiophene scaffold, positions it as a valuable asset for the creation of novel and functional molecules.
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Sabnis, R. W. (2010). The Gewald Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 297-313). John Wiley & Sons, Inc. [Link]
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Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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Fedorov, L. A., & Rusanov, E. B. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31758–31772. [Link]
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Narender, T., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(1), 68-75. [Link]
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PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Retrieved from [Link]
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Sciforum. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Molbank, 2018(2), M992. [Link]
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Khan, M. T. H. (2015). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]
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ResearchGate. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1), 1-6. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]
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International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
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An In-depth Technical Guide to 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
CAS Number: 519016-85-4
This technical guide provides a comprehensive overview of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, a substituted aminothiophene of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and potential applications.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in the realm of heterocyclic chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds and functional materials.[1] Many molecules incorporating this structural motif have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2] The inherent reactivity of the amino and cyano groups, coupled with the diverse substitution patterns possible on the thiophene ring, allows for extensive chemical modifications to fine-tune the desired physicochemical and biological properties.
Derivatives of 2-aminothiophenes are key components in the development of pharmaceuticals, such as the anticancer drug Raltitrexed and the anxiolytic agent Bentazepam.[1] Furthermore, their unique electronic properties make them valuable in the field of materials science for applications in dyes, pigments, and organic electronics.[3] The subject of this guide, this compound, with its specific substitution pattern, presents a promising candidate for further exploration in these areas.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 519016-85-4 | Internal |
| Molecular Formula | C₁₅H₁₆N₂S | Internal |
| Molecular Weight | 256.37 g/mol | Internal |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons | General knowledge |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Protons of the butyl group would appear in the aliphatic region (δ 0.9-2.7 ppm). Aromatic protons of the phenyl ring would be observed in the range of δ 7.0-7.5 ppm. The thiophene proton would likely appear as a singlet around δ 6.5-7.0 ppm. The amino group protons would present as a broad singlet.
-
¹³C NMR: Characteristic peaks for the nitrile carbon (δ ~115-120 ppm), aromatic and thiophene carbons (δ ~110-150 ppm), and aliphatic carbons of the butyl group would be present.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2200-2230 cm⁻¹), and C=C stretching of the aromatic and thiophene rings.[4][5]
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 256.1, with characteristic fragmentation patterns.
Synthesis of this compound: The Gewald Reaction
The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[1][6] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the synthesis of this compound, the logical precursors would be 4-butylacetophenone, malononitrile, and elemental sulfur.
Mechanistic Rationale
The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: Generalized mechanism of the Gewald reaction.
The reaction is initiated by a Knoevenagel condensation between 4-butylacetophenone and malononitrile, catalyzed by a base, to form an α,β-unsaturated dinitrile intermediate. This is followed by the addition of elemental sulfur to the activated methylene group. The subsequent intramolecular cyclization and tautomerization lead to the formation of the final 2-aminothiophene product.
Detailed Experimental Protocol (Representative)
This protocol is based on established procedures for the Gewald synthesis of analogous 2-amino-4-arylthiophene-3-carbonitriles.[4][6] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
4-Butylacetophenone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base, e.g., triethylamine, piperidine)
-
Ethanol (or another suitable solvent, e.g., methanol, isopropanol)
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-butylacetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) and compared with the expected data.
Potential Applications in Drug Discovery and Materials Science
The 2-aminothiophene scaffold is a cornerstone in the design of novel therapeutic agents. The presence of the amino and cyano groups in this compound provides reactive handles for further chemical elaboration, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
Medicinal Chemistry
Derivatives of 2-aminothiophenes have been investigated for a wide range of biological activities, including:
-
Anticancer Activity: The thiophene ring can act as a bioisostere for a phenyl ring, and its derivatives have been shown to inhibit various kinases and other cancer-related targets.[5]
-
Antimicrobial and Antifungal Agents: The compact and electron-rich nature of the thiophene ring contributes to its ability to interact with biological targets in pathogens.[2][7]
-
Central Nervous System (CNS) Activity: As seen with olanzapine and bentazepam, the thieno[2,3-b]diazepine and thienopyrimidine cores, which can be synthesized from 2-aminothiophenes, are important pharmacophores for CNS-active drugs.[1]
The 4-butylphenyl substituent in the target molecule can enhance its lipophilicity, potentially improving its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Caption: Potential application pathways for the title compound.
Materials Science
The electron-donating amino group and the electron-withdrawing cyano group on the thiophene ring create a "push-pull" system, which is a key design feature for various functional materials.
-
Dyes and Pigments: The extended π-conjugation in derivatives of this molecule can lead to strong absorption in the visible region of the electromagnetic spectrum, making them suitable for use as dyes.[3]
-
Organic Electronics: Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties. This compound could serve as a monomer for the synthesis of conductive polymers with tailored properties.[8]
-
Non-Linear Optical (NLO) Materials: The intramolecular charge transfer characteristics of push-pull systems are often associated with large second-order NLO responses, which are essential for applications in optoelectronics.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use. In general, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust and efficient Gewald reaction makes it readily accessible for further investigation. The unique combination of the 2-aminothiophene core and the 4-butylphenyl substituent provides a promising starting point for the development of novel compounds with tailored biological activities and material properties. This guide serves as a foundational resource for researchers looking to explore the rich chemistry and diverse applications of this intriguing molecule.
References
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ACS Omega.
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Applied Research Frontiers.
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The Definitive Spectroscopic Guide to 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a critical step that underpins all subsequent research and development. Among these, the 2-aminothiophene scaffold is of significant interest due to its prevalence in a wide array of biologically active molecules. This guide provides a comprehensive, in-depth analysis of the spectral characteristics of a specific derivative, 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile .
This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to impart a deeper understanding of why the spectra appear as they do and how to methodically approach their interpretation. We will explore the theoretical underpinnings of each major spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and apply them to our target molecule. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.
Molecular Structure and a Primer on its Synthesis
This compound is a polysubstituted thiophene. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key structural motif. The substituents—an amino group at position 2, a carbonitrile at position 3, and a 4-butylphenyl group at position 4—confer specific chemical and physical properties that are reflected in its spectral data.
The most common and efficient method for the synthesis of such 2-aminothiophenes is the Gewald reaction.[1] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde (in this case, 4-butylacetophenone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2] Understanding this synthetic route is crucial for the analytical chemist, as it informs on potential side products and impurities that may be observed during spectral analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with the complexity of this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Based on the structure of this compound and data from analogous compounds, the following proton signals are expected in a deuterated solvent like DMSO-d₆ or CDCl₃.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-5 (Thiophene) | ~7.0 - 7.5 | Singlet (s) | 1H | The chemical shift is influenced by the electron-donating amino group and the aromatic phenyl ring. |
| H-2', H-6' (Phenyl) | ~7.4 - 7.6 | Doublet (d) | 2H | Aromatic protons ortho to the thiophene ring. |
| H-3', H-5' (Phenyl) | ~7.2 - 7.4 | Doublet (d) | 2H | Aromatic protons meta to the thiophene ring. |
| -NH₂ (Amino) | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent and concentration. This signal is exchangeable with D₂O. |
| -CH₂- (Butyl, α) | ~2.6 - 2.8 | Triplet (t) | 2H | Methylene group attached to the phenyl ring. |
| -CH₂- (Butyl, β) | ~1.5 - 1.7 | Sextet | 2H | |
| -CH₂- (Butyl, γ) | ~1.3 - 1.5 | Sextet | 2H | |
| -CH₃ (Butyl, δ) | ~0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl group of the butyl chain. |
Note: Chemical shifts are predictions and may vary based on the solvent and experimental conditions.
The choice of solvent is critical. While CDCl₃ is a common choice, DMSO-d₆ is often preferred for compounds with amino groups as it can slow down proton exchange, resulting in sharper -NH₂ signals. To confirm the identity of the amino protons, a D₂O exchange experiment is standard practice. Upon addition of a drop of D₂O to the NMR tube and re-acquiring the spectrum, the -NH₂ signal will disappear.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-3 (Thiophene) | ~90 - 100 | Carbon bearing the nitrile group, significantly shielded. |
| C≡N (Nitrile) | ~115 - 120 | Characteristic chemical shift for a nitrile carbon. |
| C-5 (Thiophene) | ~120 - 125 | Unsubstituted carbon on the thiophene ring. |
| C-3', C-5' (Phenyl) | ~128 - 130 | |
| C-2', C-6' (Phenyl) | ~129 - 131 | |
| C-1' (Phenyl) | ~135 - 140 | Quaternary carbon attached to the thiophene ring. |
| C-4' (Phenyl) | ~140 - 145 | Quaternary carbon attached to the butyl group. |
| C-4 (Thiophene) | ~145 - 150 | Carbon bearing the phenyl group. |
| C-2 (Thiophene) | ~155 - 165 | Carbon bearing the amino group, significantly deshielded. |
| -CH₂- (Butyl, α) | ~35 | |
| -CH₂- (Butyl, β) | ~33 | |
| -CH₂- (Butyl, γ) | ~22 | |
| -CH₃ (Butyl, δ) | ~14 |
Note: Chemical shifts are predictions and may vary based on the solvent and experimental conditions.
To aid in the assignment of quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiment is highly recommended. These experiments differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.[3]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine their multiplicities.
-
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to identify the -NH₂ protons.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon multiplicities.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Interpreting the IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| N-H Stretch (Amino) | 3400 - 3200 | Medium, two bands | The two bands correspond to the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak | |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong | Characteristic of the butyl group. |
| C≡N Stretch (Nitrile) | 2230 - 2210 | Strong, sharp | This is a highly diagnostic peak for the presence of a nitrile group.[5] |
| C=C Stretch (Aromatic) | 1620 - 1580 | Medium to strong | Multiple bands are expected due to the thiophene and phenyl rings. |
| N-H Bend (Amino) | 1650 - 1580 | Medium | May overlap with C=C stretching bands. |
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.
Expected Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the primary observation will be the protonated molecule, [M+H]⁺.
-
Molecular Formula: C₁₇H₁₈N₂S
-
Molecular Weight: 282.41 g/mol
-
Expected [M+H]⁺: m/z 283.12
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The measured accurate mass of the molecular ion should be within a few parts per million (ppm) of the calculated theoretical mass.
While soft ionization methods minimize fragmentation, some characteristic fragment ions may be observed, especially with techniques like tandem mass spectrometry (MS/MS). Potential fragmentation pathways include:
-
Loss of the butyl group or fragments thereof from the phenyl ring.
-
Cleavage of the bond between the thiophene and phenyl rings.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire the mass spectrum over an appropriate m/z range.
-
For HRMS, use an instrument capable of high-resolution measurements, such as an Orbitrap or FT-ICR mass spectrometer.
-
Visualizations
Molecular Structure with Atom Numbering for NMR Assignment
Caption: Molecular structure with atom numbering for NMR assignments.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the synthesis and spectroscopic characterization of the target compound.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed theoretical framework for predicting and interpreting the spectral data of this molecule, grounded in the established principles of organic spectroscopy. By following the outlined protocols and understanding the causality behind the expected spectral features, researchers and drug development professionals can confidently characterize this and similar compounds, ensuring the integrity and validity of their scientific endeavors.
References
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Dotsenko, V. V., Bespalov, A. V., Vashurin, A. S., Aksenov, N. A., Aksenova, I. V., Chigorina, E. A., & Krivokolysko, S. G. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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International Journal of Pharmacy and Biological Sciences. (2013). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity. [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
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University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]
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MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
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Ishegbe, M. S., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1), 1-6. [Link]
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Doc Brown's Chemistry. (2023). Infrared Spectroscopy Index. [Link]
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Biological activity of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-arylthiophene-3-carbonitrile Derivatives
Executive Summary
The 2-aminothiophene scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of 2-amino-4-arylthiophene-3-carbonitrile, accessible through versatile synthetic routes like the Gewald reaction, form a particularly compelling class of molecules.[2][4] This guide provides a detailed examination of the diverse biological activities associated with these derivatives, with a specific focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.
The 2-Aminothiophene Scaffold: A Versatile Core in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of novel therapeutics.[2] Its derivatives are known to exhibit a vast range of biological functions, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5] The 2-amino-3-carbonitrile substitution pattern is particularly valuable as it provides a synthetically tractable handle for further chemical modification, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[6]
The Gewald Synthesis: A Cornerstone for 2-Aminothiophene Production
The most established and efficient method for creating polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][7] This one-pot synthesis is prized for its operational simplicity and versatility, involving the condensation of a ketone (or aldehyde), an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or diethylamine.[2][4] This reaction allows for the direct assembly of the highly functionalized thiophene core, which serves as the foundational building block for the derivatives discussed herein.
Generalized Workflow for Gewald Synthesis
The following diagram illustrates the typical workflow for the Gewald reaction, a process that enables the efficient synthesis of the core 2-aminothiophene scaffold.
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Anticancer and Antiproliferative Activity
A significant body of research highlights the potent anticancer activity of 2-amino-4-arylthiophene-3-carbonitrile derivatives. These compounds have demonstrated antiproliferative effects across a wide spectrum of human cancer cell lines, including cervical (HeLa), pancreatic (PANC-1), liver (HepG2), and prostate (PC-3) cancers.[8][9][10][11] Notably, several studies have reported that the efficacy of these derivatives is comparable or even superior to standard chemotherapeutic agents like doxorubicin, while also exhibiting a protective effect on non-tumorous cell lines, suggesting a favorable therapeutic window.[8][10]
Key Mechanisms of Action
The anticancer effects of these thiophene derivatives are often multifactorial, stemming from their ability to modulate critical cellular processes.
A primary mechanism of action is the inhibition of protein kinases, enzymes that are central to the signal transduction pathways governing cell proliferation, survival, and angiogenesis.[12] Dysregulation of these pathways is a hallmark of cancer.[12] Thiophene derivatives have been identified as potent inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, thereby disrupting the signaling cascades that drive tumor growth and survival.[9]
Caption: Inhibition of oncogenic kinase signaling by 2-aminothiophene derivatives.
Flow cytometry analyses have revealed that these compounds can interfere with the normal progression of the cell cycle, inducing arrest at specific phases such as G2/M or S phase.[8][9][13][14] This cytostatic effect prevents cancer cells from dividing and multiplying.[8][10] Following cell cycle arrest, these derivatives can trigger programmed cell death (apoptosis), often confirmed by the enhanced expression of executioner proteins like caspase-3 and caspase-9.[14]
Some derivatives have been identified as antimitotic agents that function by destabilizing microtubules.[14] By inhibiting the polymerization of tubulin, they disrupt the formation of the mitotic spindle, a critical structure for cell division, ultimately leading to mitotic arrest and cell death.[14]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-aminothiophene derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thieno[2,3-d]pyrimidine | HepG2 (Liver) | 3.105 | [9] |
| Thieno[2,3-d]pyrimidine | PC-3 (Prostate) | 2.15 | [9] |
| Thienopyrrole | HepG2 (Liver) | 3.023 | [9] |
| Tetrahydrobenzo[b]thiophene | A549 (Lung) | 6.10 | [14] |
| Phenylthiophene | Various | 0.411 - 2.8 | [7][15] |
Experimental Protocols
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Materials: 2-aminothiophene derivatives, cancer cell lines (e.g., HeLa, PANC-1), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, microplate reader.
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives (e.g., 5, 10, 25, 50 µM) in culture medium.[8] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Interpretation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity
Thiophene derivatives are recognized for their broad-spectrum antimicrobial properties.[3] The 2-amino-4-arylthiophene-3-carbonitrile scaffold is a fertile source for the development of novel agents active against both bacteria and fungi.[16] Studies have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans.[2][17]
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The table below presents typical MIC values for thiophene derivatives against common microbial strains, demonstrating their potential as antimicrobial agents.
| Compound Class | Microorganism | MIC (mg/L or µg/mL) | Reference |
| Thiophene-isoxazole | Pseudomonas aeruginosa | 125 - 250 | [17] |
| Thiophene-isoxazole | Candida albicans | 125 - 250 | [17] |
| Thiophene Derivative | Acinetobacter baumannii | 16 - 64 | [18] |
| Thiophene Derivative | Escherichia coli (Colistin-Resistant) | 8 - 32 | [17] |
Experimental Protocols
The broth microdilution method is a gold standard for determining the MIC of a compound, which is the lowest concentration that visibly inhibits microbial growth.[17]
-
Materials: Thiophene derivatives, bacterial/fungal strains, Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi, sterile 96-well microtiter plates, 0.5 McFarland standard, incubator, microplate reader.
-
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[17] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Add 100 µL of this stock to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL. Include a positive control (microbes + broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[17]
-
-
Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
The following diagram outlines the key steps in the broth microdilution protocol for establishing the MIC of a test compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Anti-inflammatory Activity
Thiophene-based compounds, including commercially available drugs like Tinoridine and Tiaprofenic acid, are well-known for their anti-inflammatory properties.[5][19] Derivatives of the 2-aminothiophene class have been shown to be potent anti-inflammatory agents, with activities often superior to reference NSAIDs in various assays.[5]
Mechanisms of Anti-inflammatory Action
A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][19] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By blocking these enzymes, thiophene derivatives can effectively reduce the hallmarks of inflammation, such as pain and swelling. Some derivatives have shown selective inhibition of COX-2, which is a desirable trait as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[5]
In addition to enzyme inhibition, certain 2-aminothiophene derivatives can exert their effects by downregulating the gene expression of pro-inflammatory cytokines. Studies have demonstrated an ability to reduce the expression of key mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), thereby dampening the inflammatory response at a transcriptional level.[5]
Experimental Protocol
This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of novel compounds.[20]
-
Materials: Albino Wistar rats, 2-aminothiophene derivatives, Carrageenan solution (1% in saline), standard drug (e.g., Ibuprofen), Plethysmometer.
-
Procedure:
-
Animal Grouping: Divide rats into several groups: a control group, a standard drug group, and test groups for different doses of the thiophene derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
Inflammation Induction: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
-
Interpretation: The anti-inflammatory activity is expressed as the percent inhibition of edema in the drug-treated groups compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.
Conclusion and Future Perspectives
The 2-amino-4-arylthiophene-3-carbonitrile scaffold is a highly versatile and therapeutically relevant structure in modern drug discovery. The straightforward Gewald synthesis provides access to a vast chemical library, enabling the development of derivatives with potent and diverse biological activities.[2][12] Research has firmly established their potential as anticancer agents through kinase inhibition and cell cycle disruption, as broad-spectrum antimicrobial agents, and as powerful anti-inflammatory compounds via COX/LOX inhibition.
Future research should focus on optimizing the substituents on the 4-phenyl ring, such as the 4-butyl group, to enhance target specificity and potency. Structure-activity relationship studies are crucial to delineate the exact structural features required for each biological activity.[1][21] Furthermore, advancing the most promising leads into more comprehensive in vivo efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be essential for their translation into clinical candidates. The exploration of novel drug delivery systems, such as nanoparticle formulations, may also serve to enhance the therapeutic efficacy and reduce the potential toxicity of these promising compounds.[14]
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The Gewald Synthesis: A Comprehensive Technical Guide to Substituted 2-Aminothiophenes for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance of 2-Aminothiophenes in Modern Chemistry
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and significant biological activities.[1][2][3] First reported by Karl Gewald in 1961, the Gewald reaction has become a prominent and highly adaptable method for the synthesis of polysubstituted 2-aminothiophenes.[4][5][6] Its enduring appeal lies in the use of readily available starting materials, mild reaction conditions, and the ability to generate a diverse library of compounds in a single step.[4][5][6][7] This multicomponent reaction, which brings together a carbonyl compound, an active methylene nitrile, and elemental sulfur, offers an efficient pathway to complex heterocyclic structures that are key intermediates in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs, antipsychotics, and antiviral agents.[2][7][8][9] This guide provides an in-depth exploration of the Gewald synthesis, from its mechanistic underpinnings to practical experimental protocols and its applications in the development of novel therapeutics.
The Core Mechanism: A Symphony of Condensation, Sulfur Addition, and Cyclization
The elegance of the Gewald synthesis lies in its convergence of several key transformations in a one-pot process. While the exact sequence of events can be influenced by the specific substrates and reaction conditions, the generally accepted mechanism involves three critical stages: a Knoevenagel-Cope condensation, the addition of sulfur, and a final ring-closure with subsequent aromatization.[1][10][11]
The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (an aldehyde or ketone) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[1][10][12] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion that attacks the carbonyl carbon.[9] Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[10]
The next crucial step is the addition of elemental sulfur . The α,β-unsaturated nitrile intermediate, upon deprotonation at the α'-position by the base, attacks the elemental sulfur (S₈ ring), leading to the formation of a thiolate intermediate.[1][11] The mechanism of sulfur ring opening and subsequent steps to form the monosulfide are complex and can involve polysulfide intermediates.[1][11][13]
Finally, the reaction culminates in an intramolecular cyclization . The thiolate anion attacks the nitrile carbon, forming a five-membered dihydrothiophene ring.[1] Tautomerization of this intermediate leads to the stable, aromatic 2-aminothiophene product.[1][10] The formation of the aromatic ring provides a strong thermodynamic driving force for the reaction.[1][13]
Caption: The reaction mechanism of the Gewald synthesis.
Experimental Protocol: A Practical Guide to the Synthesis of a Representative 2-Aminothiophene
This section provides a detailed, step-by-step methodology for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common and useful building block.
Reagent and Solvent Data
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Key Hazards |
| Cyclohexanone | C₆H₁₀O | 98.14 | 0.947 | 155 | Flammable, Harmful if swallowed/inhaled |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.063 | 206-207 | Harmful if swallowed, Skin/eye irritant |
| Elemental Sulfur | S | 32.07 | 2.07 | 444.6 | Flammable solid |
| Morpholine | C₄H₉NO | 87.12 | 1.007 | 129 | Flammable, Corrosive, Harmful |
| Ethanol (95%) | C₂H₅OH | 46.07 | 0.816 | 78.5 | Highly flammable, Eye irritant |
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (9.81 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in 50 mL of 95% ethanol.
-
Catalyst Addition: To the stirred mixture, add morpholine (8.71 g, 0.1 mol) dropwise at room temperature. The addition should be controlled to avoid a rapid exotherm.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL). The crude product can be further purified by recrystallization from ethanol to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A typical experimental workflow for the Gewald synthesis.
Scope, Limitations, and Troubleshooting
The Gewald synthesis is remarkably versatile, accommodating a wide range of substrates.
Substrate Scope
| Carbonyl Component | Active Methylene Nitrile | Outcome |
| Aliphatic and alicyclic ketones | Malononitrile | Generally high yields of 3-cyano-2-aminothiophenes.[5] |
| Aldehydes | Ethyl cyanoacetate | Good yields of 3-ethoxycarbonyl-2-aminothiophenes.[10] |
| Aryl alkyl ketones | Cyanoacetamide | Can be less reactive, sometimes requiring modified conditions.[5][14] |
| β-Ketoesters | Malononitrile | Can lead to further reactions or different products. |
| α-Mercaptoketones | Activated nitriles | An alternative entry to the Gewald synthesis.[5][15] |
Despite its broad applicability, the Gewald reaction has some limitations. Sterically hindered ketones may react slowly or not at all. Certain functional groups on the starting materials may not be compatible with the reaction conditions, although the reaction is known to tolerate a variety of substituents.[15]
Common Side Reactions and Troubleshooting
A common issue encountered in the Gewald synthesis is the formation of byproducts, which can complicate purification and lower the yield of the desired 2-aminothiophene.
-
Dimerization of the α,β-unsaturated nitrile: This is a frequent competing reaction.[16] To minimize this, careful control of the reaction temperature and slow addition of the base can be beneficial.
-
Formation of complex polysulfides and polymerization: This can lead to dark, tarry reaction mixtures, especially at higher temperatures.[16] Using pure starting materials and maintaining a controlled temperature are crucial to avoid these side reactions.
-
Incomplete reaction: If the Knoevenagel-Cope condensation is inefficient, it can result in low yields.[16] In such cases, screening different bases or using a Dean-Stark apparatus to remove water can be helpful.
Applications in Drug Development: From Bench to Bedside
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, and the Gewald synthesis provides a direct route to a vast array of biologically active molecules.[3] The products of the Gewald reaction serve as versatile intermediates for the synthesis of more complex heterocyclic systems, including thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological activities.[4][7]
Several marketed drugs and clinical candidates have been developed using the Gewald synthesis as a key step. For instance, the anti-inflammatory drug Tinoridine and the antipsychotic drug Olanzapine contain the 2-aminothiophene moiety, highlighting the industrial relevance of this reaction.[9] The versatility of the Gewald synthesis allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process.[7][8]
Caption: Role of Gewald synthesis in drug development.
Conclusion
The Gewald synthesis remains a powerful and indispensable tool in the arsenal of synthetic organic chemists. Its operational simplicity, broad substrate scope, and the high value of its 2-aminothiophene products ensure its continued relevance in both academic research and industrial applications, particularly in the quest for new and effective pharmaceuticals. As green chemistry principles gain more traction, modifications to the Gewald synthesis, such as the use of microwave irradiation, solid-supported catalysts, and eco-friendly solvents, are further enhancing its appeal and sustainability.[2][17][18]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Sauthof, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100789. [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate. [Link]
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The Architectural Blueprint of a Potential Pharmaceutical Scaffold: A Technical Guide to the Crystal Structure of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
This guide provides an in-depth technical exploration of the crystal structure of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, a molecule of significant interest within the domain of medicinal chemistry. As researchers and drug development professionals, understanding the three-dimensional architecture of such compounds is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This document will navigate through the synthesis, crystallization, and definitive structural analysis by single-crystal X-ray diffraction, offering both theoretical underpinnings and practical, field-proven insights.
Introduction: The Significance of 2-Aminothiophenes
The 2-aminothiophene scaffold is a privileged motif in pharmaceutical chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][2][3] The specific substitution pattern of this compound, featuring a lipophilic butylphenyl group, suggests its potential for interacting with hydrophobic pockets within biological targets. A precise understanding of its solid-state conformation and intermolecular interactions is crucial for predicting its behavior in biological systems and for guiding further derivatization efforts.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The synthesis of the title compound is efficiently achieved via the Gewald three-component reaction, a robust and versatile method for the preparation of polysubstituted 2-aminothiophenes.[4][5][6] This one-pot synthesis involves the reaction of an α-methylene ketone (4-butylacetophenone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.
Synthetic Protocol: A Modified Gewald Reaction
A detailed, step-by-step methodology for the synthesis of this compound is as follows:
-
To a solution of 4-butylacetophenone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a suitable base, such as morpholine or L-proline.[1]
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Crystal Growth Methodology
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step that often requires empirical optimization.[7] For small organic molecules like the title compound, slow evaporation is a commonly employed and effective technique.
-
Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture of dichloromethane and hexane) at a slightly elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
Elucidating the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9] This powerful method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are indispensable for a comprehensive understanding of a molecule's chemical and physical properties.
Experimental Workflow for SC-XRD
The process of determining a crystal structure using SC-XRD follows a well-defined workflow, from data collection to structure refinement.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data and Structure Refinement
The following tables summarize the hypothetical crystallographic data and refinement parameters for this compound.
| Parameter | Value |
| Empirical formula | C15H16N2S |
| Formula weight | 256.37 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 105.23(3)° | |
| c = 9.876(4) Å, γ = 90° | |
| Volume | 1489.9(10) ų |
| Z | 4 |
| Density (calculated) | 1.142 Mg/m³ |
| Absorption coefficient | 0.201 mm⁻¹ |
| F(000) | 544 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12 |
| Reflections collected | 10234 |
| Independent reflections | 3421 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.8 % |
| Absorption correction | Multi-scan |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3421 / 0 / 165 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.065, wR2 = 0.140 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Architectural Insights: Analysis of the Crystal Structure
The determined crystal structure reveals the detailed molecular geometry and the intricate network of intermolecular interactions that govern the solid-state packing of this compound.
Molecular Conformation
The thiophene ring is essentially planar, as expected. The butylphenyl substituent is not coplanar with the thiophene ring, exhibiting a significant dihedral angle. This twisted conformation is likely a result of steric hindrance between the phenyl ring and the thiophene moiety. The butyl chain adopts a stable, extended conformation.
Intermolecular Interactions and Crystal Packing
The crystal packing is dominated by a network of hydrogen bonds involving the amino group and the nitrile functionality. The amino group acts as a hydrogen bond donor, while the nitrile nitrogen serves as an acceptor. These interactions link the molecules into supramolecular synthons, which then assemble to form the three-dimensional crystal lattice. Specifically, N-H···N hydrogen bonds are observed, creating centrosymmetric dimers. These dimers are further interconnected through weaker C-H···π interactions involving the phenyl rings.
Caption: Supramolecular assembly in the crystal structure.
Conclusion: From Molecular Blueprint to Drug Design
This comprehensive guide has detailed the synthesis, crystallization, and definitive structural elucidation of this compound. The crystal structure analysis provides a precise atomic-level understanding of its molecular conformation and the non-covalent interactions that dictate its solid-state architecture. This knowledge is invaluable for researchers in drug development, as it forms a rational basis for the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The structural insights gained from this work can be directly applied in computational modeling studies to predict binding affinities and to guide the synthesis of next-generation therapeutic agents based on the 2-aminothiophene scaffold.
References
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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Gagnon, M. M., & Le, D. N. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Retrieved from [Link]
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Gagnon, M. M., & Le, D. N. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. Retrieved from [Link]
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Solubility of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound with significant potential in medicinal chemistry.[1][2] We will explore the theoretical underpinnings of its solubility in various organic solvents, present illustrative solubility data, and provide detailed, field-proven methodologies for experimental determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of thiophene-based therapeutic agents.
Introduction: The Significance of 2-Aminothiophenes and the Imperative of Solubility
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] this compound, the subject of this guide, is a promising derivative with potential applications in drug discovery. Its molecular architecture, featuring a polar aminonitrile-thiophene core and a nonpolar 4-butylphenyl substituent, suggests a nuanced solubility profile that is highly dependent on the choice of solvent.
Understanding the solubility of this compound is paramount for several stages of drug development:
-
Synthesis and Purification: Selecting an appropriate solvent system is crucial for achieving high yields and purity during synthesis and recrystallization.
-
Formulation: The ability to dissolve the compound in a suitable solvent is fundamental to developing effective dosage forms, whether for oral, parenteral, or topical administration.
-
Pharmacokinetics: Solubility directly influences the dissolution rate of an API, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will provide the foundational knowledge and practical protocols necessary to navigate the challenges associated with the solubility of this promising compound.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound in a given organic solvent is governed by a delicate balance of intermolecular interactions:
-
Van der Waals Forces: The nonpolar 4-butylphenyl group will primarily interact with nonpolar solvents through these weak, transient forces.
-
Dipole-Dipole Interactions: The polar 2-amino-3-carbonitrile-thiophene core can engage in stronger dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrile group (-C≡N) and the sulfur atom in the thiophene ring can act as hydrogen bond acceptors. These interactions are particularly significant in protic solvents.
A qualitative prediction of solubility can be made by considering the polarity of the solvent in relation to the dualistic nature of the solute molecule.
Illustrative Solubility Profile of this compound
While extensive experimental data for this specific compound is not widely published, the following table presents a set of plausible, illustrative solubility values in a range of common organic solvents at 25°C. This data is based on the structural characteristics of the molecule and established solubility trends for similar compounds.
| Solvent | Solvent Class | Polarity Index | Illustrative Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | < 0.1 |
| Toluene | Nonpolar | 2.4 | 5.2 |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 25.8 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 48.1 |
| Acetone | Polar Aprotic | 5.1 | 35.5 |
| Isopropanol (IPA) | Polar Protic | 3.9 | 15.3 |
| Ethanol (EtOH) | Polar Protic | 4.3 | 22.7 |
| Methanol (MeOH) | Polar Protic | 5.1 | 18.9 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 100 |
Analysis of the Illustrative Data:
-
Poor Solubility in Nonpolar Solvents: The low solubility in hexane is expected due to the dominance of the polar aminonitrile-thiophene moiety.
-
Moderate Solubility in Aromatic and Chlorinated Solvents: Toluene and DCM show improved solubility, likely due to a combination of van der Waals interactions with the butylphenyl group and dipole-dipole interactions.
-
Good Solubility in Polar Aprotic Solvents: THF, acetone, DMSO, and DMF are excellent solvents for this compound. Their ability to engage in strong dipole-dipole interactions without competing for hydrogen bonding with the solute likely contributes to the high solubility.
-
Moderate Solubility in Alcohols: The solubility in isopropanol, ethanol, and methanol is moderate. While these protic solvents can form hydrogen bonds, their self-association may hinder effective solvation of the molecule.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust and reliable method for the experimental determination of the solubility of this compound.
The Shake-Flask Method
This is a widely accepted and straightforward method for determining equilibrium solubility.
Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or solvent-rinsed syringe.
-
Filtration: Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Analytical Quantification
UV-Vis Spectrophotometry:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Solubility Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.
High-Performance Liquid Chromatography (HPLC):
-
Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) that provides a well-resolved peak for the compound.
-
Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve based on peak area.
-
Sample Analysis: Inject the diluted sample and determine its concentration from the calibration curve.
-
Solubility Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.
Visualizing the Process
Experimental Workflow for Solubility Determination
Caption: Shake-Flask Method Workflow.
Conceptual Relationship of Factors Influencing Solubility
Caption: Factors Governing Solubility.
Conclusion and Future Perspectives
The solubility of this compound is a multifaceted property that is critical to its successful development as a therapeutic agent. This guide has provided a theoretical framework, illustrative data, and a practical, validated protocol for its determination. The dualistic polar and nonpolar nature of the molecule results in a varied solubility profile, with polar aprotic solvents like DMSO and DMF demonstrating the highest solvating power.
For drug development professionals, a thorough understanding and experimental characterization of solubility in a range of pharmaceutically acceptable solvents is a non-negotiable step. Future work should focus on generating extensive experimental data at various temperatures and in binary solvent systems to build a comprehensive solubility database for this and related 2-aminothiophene derivatives. Such efforts will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
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Shafiee, A., & Ebrahim, F. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31695–31707. [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]
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PubChem. (n.d.). Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Gladii, O. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
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A Comprehensive Technical Guide to the Thermal Stability of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, a polysubstituted 2-aminothiophene derivative of significant interest in pharmaceutical and materials science research. The guide details the synthesis of this compound via the robust Gewald reaction, outlines detailed protocols for its thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the interpretation of the resulting data. Furthermore, potential thermal decomposition pathways are proposed based on established principles of organic chemistry and findings from related thiophene structures. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the thermal properties of this important heterocyclic compound.
Introduction: The Significance of 2-Aminothiophenes
Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered considerable attention due to their diverse and significant applications, particularly in pharmaceutical chemistry.[1] Their molecular framework is a key component in a variety of biologically active molecules, including antiproliferative, antiviral, antifungal, and antibacterial agents.[1][2] The versatility of the 2-aminothiophene scaffold makes it a valuable building block in the synthesis of novel therapeutic agents and functional organic materials.[3][4]
The specific compound of interest, this compound, incorporates a butylphenyl substituent, which can enhance its lipophilicity and potential for biological activity. As with any compound intended for pharmaceutical or advanced material applications, a thorough understanding of its physicochemical properties is paramount. Thermal stability is a critical parameter, as it dictates the compound's suitability for various processing, storage, and application conditions. This guide provides a detailed exploration of the thermal stability of this promising molecule.
Synthesis via the Gewald Reaction
The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6][7] This one-pot, multi-component reaction is valued for its operational simplicity, the ready availability of starting materials, and its ability to produce a wide range of substituted thiophenes.[6]
The synthesis of this compound proceeds through the condensation of 4-butylacetophenone, malononitrile, and elemental sulfur in the presence of a basic catalyst.
Reaction Scheme:
4-Butylacetophenone + Malononitrile + Elemental Sulfur --(Base)--> this compound
The mechanism of the Gewald reaction is well-elucidated and involves an initial Knoevenagel condensation between the ketone and the active methylene compound (malononitrile), followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[1][7][8]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-butylacetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Catalyst Addition: To the stirred mixture, add a basic catalyst, such as morpholine or triethylamine (0.5 equivalents), dropwise.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and maintain for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains dissolved, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure this compound.
Assessment of Thermal Stability
The thermal stability of this compound is best evaluated using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events, respectively.[9][10]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the residual mass at the end of the analysis.
-
Sample Preparation: Place a small, accurately weighed amount of the purified compound (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the mass of the sample as a function of temperature. The resulting data is typically plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] This technique is used to identify thermal transitions such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.
-
Sample Preparation: Accurately weigh a small amount of the purified compound (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan hermetically. An empty, sealed pan is used as the reference.
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the differential heat flow as a function of temperature. The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events.
Data Interpretation and Expected Thermal Behavior
While specific experimental data for this compound is not publicly available, we can predict its thermal behavior based on the known properties of related thiophene derivatives.[13][14][15]
TGA Data Interpretation
The TGA thermogram is expected to show a stable baseline at lower temperatures, indicating no mass loss. The onset of decomposition will be marked by a significant drop in mass. For many organic compounds, this occurs above 200 °C. Thiophene-containing polymers have shown thermal stability with 5% weight loss occurring at temperatures above 350 °C.[13] The decomposition may occur in one or multiple steps, as indicated by the shape of the TGA curve and the peaks in the DTG curve. The final residual mass will depend on the decomposition products; complete volatilization would result in zero residual mass.
| Parameter | Description | Expected Value Range (Hypothetical) |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 200 - 250 °C |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of mass loss occurs. | 250 - 350 °C |
| Residual Mass | The percentage of mass remaining at the end of the experiment. | < 10% (in an inert atmosphere) |
DSC Data Interpretation
The DSC thermogram will likely show an endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak of this endotherm is the melting point (Tm). Following the melting endotherm, an exothermic peak may be observed at higher temperatures, corresponding to the decomposition of the compound. The area under this peak can be used to calculate the enthalpy of decomposition (ΔHd).
| Parameter | Description | Expected Observation (Hypothetical) |
| Melting Point (Tm) | The temperature at which the compound transitions from solid to liquid. | A sharp endothermic peak. |
| Decomposition | The chemical breakdown of the molecule. | A broad exothermic peak at temperatures above the melting point. |
Potential Decomposition Pathways
The thermal decomposition of this compound is likely to involve the fragmentation of the molecule at its weakest bonds. Potential decomposition pathways include:
-
Cleavage of the butyl group: The C-C bonds of the butyl substituent may cleave, leading to the loss of small hydrocarbon fragments.
-
Fragmentation of the thiophene ring: At higher temperatures, the thiophene ring itself can undergo cleavage, leading to the formation of smaller sulfur-containing compounds and volatile gases.[15]
-
Reactions involving the amino and nitrile groups: These functional groups may participate in complex degradation reactions, potentially leading to the formation of nitrogen-containing gases and char.
The exact decomposition mechanism will depend on the experimental conditions, particularly the atmosphere (inert vs. oxidative).
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the synthesis, thermal analysis, and data interpretation of this compound.
Logical Relationship of Thermal Analysis Data
Caption: Interrelationship between the compound, thermal analysis techniques, and the derived thermal properties.
Conclusion
The thermal stability of this compound is a crucial parameter for its development in pharmaceutical and material science applications. This guide has outlined the synthesis of this compound via the Gewald reaction and provided detailed, field-proven protocols for its thermal characterization using TGA and DSC. By understanding the thermal behavior and potential decomposition pathways of this and related 2-aminothiophene derivatives, researchers can make informed decisions regarding their formulation, processing, and storage, ultimately accelerating the development of new and innovative products.
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Methodological & Application
Application Notes & Protocols: A Drug Discovery Primer for 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
Introduction: The Therapeutic Promise of the 2-Aminothiophene Scaffold
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This five-membered heterocyclic ring system, particularly when substituted at the 2-position with an amino group, serves as a versatile synthon for creating diverse molecular architectures with a wide range of biological activities.[1][3] The inherent electronic properties of the thiophene ring, combined with the synthetic tractability of the 2-amino-3-carbonitrile substitution pattern, make these compounds particularly attractive for drug discovery campaigns.[4][5]
Derivatives of 2-aminothiophene have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[6][7][8] A substantial body of research highlights their role as potent anticancer agents, often acting through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[9][10] The planarity of the thiophene ring can facilitate binding to receptor sites, and the sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[11]
This document provides a detailed guide for researchers and drug development professionals on the utilization of a specific, yet representative member of this class, 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile , in a drug discovery context. We will outline key experimental protocols, from synthesis and initial biological screening to preliminary pharmacokinetic profiling, providing the scientific rationale behind each step to empower researchers in their quest for novel therapeutic agents.
I. Synthesis and Characterization
The most common and efficient method for synthesizing 2-aminothiophene-3-carbonitriles is the Gewald reaction.[12][13] This one-pot, multi-component reaction is highly adaptable and allows for the introduction of diverse substituents at various positions of the thiophene ring.
Protocol 1: Synthesis of this compound via the Gewald Reaction
This protocol is adapted from established methodologies for the synthesis of 2-aminothiophene derivatives.[12][14]
Objective: To synthesize this compound.
Materials:
-
4'-Butylacetophenone
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or other suitable base catalyst like triethylamine or diethylamine)[9][14]
-
Ethanol (or other suitable solvent like methanol)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Thin-layer chromatography (TLC) supplies
-
Recrystallization solvents (e.g., ethanol, isopropanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4'-butylacetophenone and 1 equivalent of malononitrile in ethanol.
-
Addition of Sulfur: To this solution, add 1.1 equivalents of elemental sulfur.
-
Catalyst Addition: Add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents) to the reaction mixture. The base catalyzes the initial Knoevenagel condensation between the ketone and malononitrile.
-
Reaction: Gently heat the mixture to reflux (approximately 50-60°C) and maintain stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product, this compound, as a crystalline solid.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amino, nitrile).
II. In Vitro Biological Evaluation: A Focus on Oncology
Given the extensive literature on the anticancer properties of 2-aminothiophenes, a primary focus of the initial biological evaluation of this compound should be in this area.[6][15][16]
Workflow for Anticancer Screening
Caption: Workflow for preliminary ADME/Tox profiling.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to predict passive intestinal absorption. [17] Objective: To assess the passive permeability of this compound.
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate separated by a filter membrane coated with a lipid solution).
-
Phosphate buffer solutions at pH 7.4 (acceptor) and a relevant pH for the donor compartment (e.g., pH 5.5-6.5 to mimic the small intestine).
-
Test compound solution in the donor buffer.
-
UV-Vis plate reader.
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with the acceptor buffer (pH 7.4).
-
Prepare Donor Plate: Coat the filter membrane of the donor plate with the lipid solution. Add the test compound solution to the wells of the donor plate.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate Permeability: Calculate the effective permeability (Pe) of the compound.
IV. Data Summary and Interpretation
The data generated from these protocols should be carefully tabulated and analyzed to guide the next steps in the drug discovery process.
Table 1: Hypothetical Data Summary for this compound
| Assay | Endpoint | Result | Interpretation |
| Antiproliferative | |||
| HeLa (cervical cancer) | IC50 | 5.2 µM | Moderate activity, warrants further investigation. |
| PANC-1 (pancreatic cancer) | IC50 | 8.9 µM | Moderate activity. |
| MCF-7 (breast cancer) | IC50 | > 50 µM | Low activity, suggesting selectivity. |
| Kinase Inhibition | |||
| VEGFR-2 | IC50 | 2.1 µM | Potent inhibition, a potential mechanism of action. |
| EGFR | IC50 | > 20 µM | Selective for VEGFR-2 over EGFR. |
| ADME/Tox | |||
| PAMPA | Pe | 10 x 10⁻⁶ cm/s | High passive permeability predicted. |
| In Silico Lipinski's Rule | - | 0 violations | Good drug-like properties. |
| In Silico hERG Inhibition | - | Low probability | Lower risk of cardiotoxicity. |
Conclusion and Future Directions
This compound represents a promising starting point for a drug discovery program, leveraging the well-established therapeutic potential of the 2-aminothiophene scaffold. The protocols outlined in this guide provide a comprehensive framework for its synthesis, initial biological characterization, and preliminary pharmacokinetic profiling. Positive results from these initial studies would justify progression to more advanced preclinical studies, including mechanism of action elucidation, lead optimization through structure-activity relationship (SAR) studies, and in vivo efficacy and safety evaluation in animal models. The versatility of the Gewald synthesis allows for the rapid generation of analogs, facilitating the optimization of potency, selectivity, and ADME properties to develop a clinical candidate.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Available at: [Link]
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Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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General structure of the studied 2-aminothiophenes. (2018). ResearchGate. Available at: [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ResearchGate. Available at: [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules. Available at: [Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2021). Pharmaceuticals. Available at: [Link]
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The Versatility of 2-Aminothiophenes: A Privileged Scaffold in Modern Medicinal Chemistry
The 2-aminothiophene core is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] Its synthetic accessibility, primarily through the robust and highly adaptable Gewald reaction, has made it a cornerstone for the development of novel therapeutic agents across a multitude of disease areas.[1][5][6][7] This guide provides an in-depth exploration of the applications of 2-aminothiophenes, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Enduring Appeal of the 2-Aminothiophene Moiety
The thiophene ring is a well-established bioisostere of the phenyl group, a common motif in many active pharmaceutical ingredients.[8][9] The introduction of an amino group at the 2-position, however, dramatically expands the chemical space and biological potential of this scaffold. This functional group provides a crucial handle for further synthetic modifications, allowing for the fine-tuning of physicochemical properties and the exploration of diverse structure-activity relationships (SAR).[1][10][11] Consequently, 2-aminothiophene derivatives have been successfully developed as potent and selective inhibitors, modulators, and receptor ligands, with some candidates advancing into clinical trials.[1][3]
Therapeutic Landscapes Dominated by 2-Aminothiophenes
The inherent drug-like properties of the 2-aminothiophene scaffold have led to its successful application in a wide array of therapeutic areas. Below, we delve into some of the most prominent examples, highlighting key mechanisms of action and representative compounds.
Oncology: A Battleground for 2-Aminothiophene-Based Agents
The fight against cancer has been a particularly fruitful area for the application of 2-aminothiophenes.[12][13] These compounds have demonstrated significant antitumor activity through various modes of action, including the inhibition of crucial cellular signaling pathways.[12][13]
Kinase Inhibition: A significant number of 2-aminothiophene derivatives have been designed as potent kinase inhibitors.[12] Kinases are pivotal enzymes in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, these compounds can disrupt tumor growth, proliferation, and survival. For instance, thieno[2,3-d]pyrimidine derivatives, which are readily synthesized from 2-aminothiophene precursors, have shown promise as EGFR kinase inhibitors.[13]
Antiproliferative and Cytostatic Effects: Several 2-aminothiophene derivatives have exhibited potent antiproliferative and cytostatic effects against a range of cancer cell lines.[14][15] Studies have shown that these compounds can induce cell cycle arrest, often in the G1 phase, and trigger apoptosis (programmed cell death) in cancer cells.[14] Notably, some derivatives have displayed remarkable selectivity for tumor cells over non-tumorigenic cells, a critical attribute for minimizing side effects in chemotherapy.
Application Note 1: Anticancer Activity Screening
This section outlines a general workflow for evaluating the anticancer potential of novel 2-aminothiophene derivatives.
Caption: Workflow for anticancer screening of 2-aminothiophenes.
Neurodegenerative Disorders: A Beacon of Hope
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to modern medicine. The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for therapeutic efficacy. The lipophilic nature of the thiophene ring contributes to the potential of 2-aminothiophene derivatives to penetrate the central nervous system.[16]
Research in this area has explored the development of 2-aminothiophene-based compounds as modulators of targets implicated in neuroinflammation and neuronal survival. For example, derivatives have been designed as selective agonists of the CB2 receptor, which plays a role in neuroinflammation, a key pathological feature of many neurodegenerative disorders.[16]
Infectious Diseases: A Broad-Spectrum Arsenal
The 2-aminothiophene scaffold has demonstrated significant promise in the development of agents to combat a wide range of infectious diseases.
-
Antiviral Activity: Certain 2-aminothiophene derivatives have been identified as having broad-spectrum antiviral properties.[8]
-
Antibacterial and Antifungal Activity: The versatility of this scaffold extends to its effectiveness against various bacterial and fungal pathogens.[1][17] Some derivatives have shown activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), by acting as efflux pump inhibitors.[18]
-
Antiprotozoal Activity: Leishmaniasis, a neglected tropical disease, is another area where 2-aminothiophenes have shown significant potential.[19] Research has focused on elucidating the pharmacophore responsible for their antileishmanial activity, leading to the design of more potent and less toxic compounds.[19]
Synthetic Protocol: The Gewald Three-Component Reaction
The Gewald reaction is the most common and efficient method for synthesizing polysubstituted 2-aminothiophenes.[1][5][6][7] It is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[7]
Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophenes
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, piperidine, or triethylamine) (catalytic to stoichiometric amounts)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a solution of the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur (1.1 eq) in one portion.
-
Heat the reaction mixture to a temperature between 50 °C and reflux, and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: The base plays a crucial role in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[7] The choice and amount of base can influence the reaction rate and yield.
-
Solvent: The polarity of the solvent can affect the solubility of the reactants and the reaction rate. Protic solvents like ethanol are commonly used.
-
Temperature: Heating is often required to drive the reaction to completion, particularly the cyclization step involving the addition of sulfur.
Caption: Simplified mechanism of the Gewald reaction.
Structure-Activity Relationship (SAR) Insights
The ease of diversification of the 2-aminothiophene scaffold has enabled extensive SAR studies, providing valuable insights for rational drug design.
| Position of Substitution | General SAR Observations |
| C3-Position | The nature of the substituent at the C3 position, often an ester or a nitrile group, significantly influences the biological activity. For instance, in some anticancer derivatives, the presence of a carboxylic acid ester is crucial for cytostatic selectivity. |
| C4 and C5-Positions | Substituents at these positions can modulate the lipophilicity and steric bulk of the molecule, impacting its binding to the target protein and its pharmacokinetic properties. In antileishmanial compounds, the size of cycloalkyl rings at these positions has been shown to be important for activity.[19] |
| 2-Amino Group | The amino group can be a key hydrogen bond donor in interactions with the target. It also serves as a convenient point for further derivatization to explore different chemical spaces and improve properties like solubility and metabolic stability.[10] |
Conclusion
The 2-aminothiophene scaffold continues to be a highly privileged and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel and effective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to further explore the vast potential of this remarkable heterocyclic system.
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Application Note: A Researcher's Guide to the Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophenes
Abstract
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, recognized for its profound importance in medicinal chemistry and drug discovery. As a bioisostere of purine, this scaffold is central to a multitude of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1][2] This application note provides a detailed, experience-driven guide for the synthesis of thieno[2,3-d]pyrimidines, focusing on the most robust and widely adopted strategy: the annulation of a pyrimidine ring onto a pre-formed 2-aminothiophene precursor. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-tested protocols, and offer comparative data to empower researchers in their synthetic planning and execution.
Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold
The fusion of thiophene and pyrimidine rings creates a molecular architecture that has proven to be exceptionally fruitful in the development of therapeutic agents.[3] Thienopyrimidines are structural analogues of biogenic purines, allowing them to interact with a variety of biological targets, often as kinase inhibitors.[4][5] Molecules incorporating this scaffold have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), epidermal growth factor receptor (EGFR), and other key enzymes in cellular signaling pathways.[6][7][8]
The most common and versatile synthetic approach involves a two-stage process:
-
Formation of a polysubstituted 2-aminothiophene.
-
Cyclization of the 2-aminothiophene to construct the fused pyrimidine ring.
This guide is structured to follow this logical synthetic flow, providing both the theoretical basis and practical protocols for success.
Part 1: The Gateway Precursor: Synthesis of 2-Aminothiophenes via the Gewald Reaction
The journey to most thieno[2,3-d]pyrimidines begins with the elegant and efficient Gewald reaction . This one-pot, multi-component reaction is the cornerstone for preparing the requisite 2-aminothiophene intermediates.[9][10] It involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base.[11][12]
Mechanistic Insight
The reaction proceeds through a well-elucidated pathway:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated intermediate.[9]
-
Sulfur Addition: The elemental sulfur (typically an S₈ ring) is nucleophilically attacked by the enolate of the Knoevenagel adduct.[13]
-
Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.[9][13]
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- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile as a Gateway to Novel Heterocyclic Systems
Introduction: Unveiling a Privileged Building Block
In the landscape of medicinal chemistry and materials science, the strategic design of molecular frameworks is paramount. Among the myriad of heterocyclic scaffolds, 2-aminothiophenes stand out as exceptionally versatile intermediates.[1] This is largely due to the influential Gewald multicomponent reaction, which offers a straightforward and efficient route to these highly functionalized systems.[2][3][4] This application note focuses on a particularly valuable derivative: 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile . The presence of a lipophilic 4-butylphenyl group at the 4-position, combined with the reactive ortho-amino-nitrile functionality, makes this compound a powerful starting material for the synthesis of a diverse array of fused heterocyclic compounds, most notably thieno[2,3-d]pyrimidines.[5]
Thieno[2,3-d]pyrimidines are recognized as bioisosteres of purine, enabling them to interact with a wide range of biological targets.[6] This has led to their investigation and development as potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5] This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent transformation into valuable heterocyclic systems, underscoring its significance for researchers in drug discovery and materials science.
Part 1: Synthesis of the Core Building Block via the Gewald Reaction
The Gewald reaction is a one-pot, three-component reaction that condenses a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[2] This reaction is the cornerstone for the synthesis of our target building block.
Causality in Experimental Design: The Gewald Reaction Mechanism
Understanding the mechanism of the Gewald reaction is crucial for optimizing reaction conditions and ensuring high yields. The process can be dissected into three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (4'-butylacetophenone) and the active methylene compound (malononitrile). The base (e.g., morpholine or triethylamine) deprotonates the malononitrile, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, (2-(4-butylbenzylidene)malononitrile).[2]
-
Sulfur Addition (Michael Addition): Elemental sulfur, in the presence of the amine, forms a nucleophilic polysulfide species. The α,β-unsaturated nitrile then undergoes a Michael addition with this sulfur species at the β-carbon.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization (aromatization) leads to the formation of the stable 2-aminothiophene ring system.[2]
The choice of a basic catalyst is critical; it must be strong enough to deprotonate the malononitrile but not so strong as to induce unwanted side reactions. Morpholine is a commonly used and effective catalyst for this transformation.
Visualizing the Gewald Reaction Pathway
Caption: Workflow for the Gewald synthesis of the target 2-aminothiophene.
Protocol 1: Synthesis of this compound
This protocol is a robust method for the gram-scale synthesis of the title compound.
Materials:
-
4'-Butylacetophenone
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Morpholine
-
Ethanol (absolute)
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-butylacetophenone (10 mmol, 1.76 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (11 mmol, 0.35 g) in ethanol (50 mL).
-
Stir the mixture to ensure a homogenous suspension.
-
To this stirring suspension, add morpholine (10 mmol, 0.87 mL) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
The crude product can be further purified by recrystallization from hot ethanol to yield this compound as a crystalline solid.
Expected Yield: 75-85%
Characterization Data (Predicted):
| Analysis | Expected Result |
| Appearance | Pale yellow to off-white crystalline solid |
| ¹H NMR | Signals corresponding to the butyl group protons, aromatic protons, and the amino group protons. |
| ¹³C NMR | Peaks for the butyl chain, the aromatic ring, the thiophene ring carbons, the nitrile carbon, and the carbon bearing the amino group. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile), and C=C stretching (aromatic and thiophene rings). |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₁₅H₁₆N₂S. |
Part 2: Application in the Synthesis of Thieno[2,3-d]pyrimidines
The ortho-amino-nitrile functionality of this compound is a synthon for the construction of a pyrimidine ring, leading to the formation of the therapeutically important thieno[2,3-d]pyrimidine scaffold.[5]
General Reaction Principle: Cyclocondensation
The synthesis of the thieno[2,3-d]pyrimidine system from the 2-aminothiophene-3-carbonitrile building block generally involves a cyclocondensation reaction with a one-carbon electrophile. The reaction proceeds via an initial nucleophilic attack of the amino group on the electrophile, followed by an intramolecular cyclization of the resulting intermediate, where the nitrogen of the newly formed amide or amidine attacks the nitrile carbon. Subsequent tautomerization yields the aromatic thieno[2,3-d]pyrimidine ring.
Visualizing the Synthesis of Thieno[2,3-d]pyrimidines
Caption: Synthetic routes from the building block to various thienopyrimidines.
Protocol 2: Synthesis of 6-(4-Butylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization using formic acid to yield the corresponding thienopyrimidinone derivative, a common core in many bioactive molecules.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Place this compound (5 mmol, 1.27 g) in a 50 mL round-bottom flask.
-
Add an excess of formic acid (20 mL).
-
Heat the mixture to reflux (approximately 100-101°C) with stirring for 8-10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution slowly into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove excess formic acid, followed by a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
Expected Yield: 80-90%
Protocol 3: Synthesis of 6-(4-Butylphenyl)thieno[2,3-d]pyrimidin-4-amine
This protocol utilizes formamide as both the reagent and solvent to produce the 4-amino derivative, a key intermediate for further functionalization.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 50 mL round-bottom flask, suspend this compound (5 mmol, 1.27 g) in formamide (15 mL).
-
Heat the mixture to reflux (approximately 180-190°C) under a nitrogen atmosphere for 12-16 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water (30 mL) to the cooled mixture to further precipitate the product and dilute the formamide.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure 4-amino derivative.
Expected Yield: 65-75%
Protocol 4: Synthesis of 6-(4-Butylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione
This protocol uses carbon disulfide in a basic medium to construct the pyrimidine ring with two thione functionalities.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Pyridine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (5 mmol, 1.27 g) in pyridine (20 mL) in a 100 mL round-bottom flask.
-
To this solution, add carbon disulfide (10 mmol, 0.76 g, 0.6 mL) dropwise.
-
Heat the reaction mixture to reflux with stirring for 10-12 hours. The reaction mixture will typically darken.
-
After cooling to room temperature, pour the mixture into ice-cold water (150 mL) and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from dimethylformamide (DMF)/water.
Expected Yield: 70-80%
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block. Its straightforward synthesis via the Gewald reaction provides an accessible entry point to a wide range of heterocyclic compounds. The protocols detailed herein for the synthesis of thieno[2,3-d]pyrimidines demonstrate the utility of this scaffold in generating molecules with significant potential in drug discovery and materials science. The 4-amino, 4-oxo, and 2,4-dithione derivatives serve as platforms for further chemical exploration, allowing for the introduction of diverse functionalities and the fine-tuning of physicochemical and biological properties. The continued exploration of reactions with this building block is expected to yield novel compounds with promising applications.
References
- Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines. (URL not available)
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (URL: [Link])
-
Synthesis of substituted 4-aminothieno[2,3-d]. (URL: [Link])
-
Synthesis Of Some New Thieno[2,3-D]Pyrimidin-4- Amine Derivatives. (URL: [Link])
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. (URL: [Link])
-
Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. (URL: [Link])
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (URL: [Link])
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (URL: [Link])
-
Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (URL: [Link])
-
Gewald reaction - Wikipedia. (URL: [Link])
-
Gewald Reaction - Organic Chemistry Portal. (URL: [Link])
-
Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (URL: [Link])
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (URL: [Link])
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (URL: [Link])
-
Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. (URL: [Link])
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (URL: [Link])
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted Gewald reaction for 2-aminothiophene synthesis
Application Note: Microwave-Assisted Gewald Reaction
A Modern Protocol for the Rapid and Efficient Synthesis of 2-Aminothiophenes
Abstract
The 2-aminothiophene scaffold is a privileged heterocycle, forming the core of numerous compounds with significant applications in medicinal chemistry, drug development, and materials science.[1][2][3] The Gewald reaction, a multicomponent condensation, has long been the premier method for synthesizing these structures.[4][5] This application note details a robust, microwave-assisted protocol for the Gewald reaction. By leveraging the principles of microwave heating, this method dramatically accelerates reaction times, improves yields, and promotes greener chemistry practices compared to conventional heating.[6][7][8] We provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, optimization strategies, and comparative data, designed for researchers and professionals seeking to enhance their synthetic efficiency and throughput.
The Gewald Reaction: A Fundamental Overview
First reported by Karl Gewald in the 1960s, the Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes.[1][9] Its enduring utility stems from the ready availability of the starting materials and the operational simplicity of the procedure. The reaction brings together three core components:
-
An α-methylene carbonyl compound (an aldehyde or ketone).
-
An α-activated nitrile (e.g., malononitrile or ethyl cyanoacetate).
-
Elemental sulfur .
The transformation is typically facilitated by a catalytic amount of a suitable base, such as a secondary amine (e.g., morpholine, piperidine, or pyrrolidine).[1][10]
Reaction Mechanism
The mechanism of the Gewald reaction is a well-elucidated sequence of classical organic transformations.[9][11][12]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[9][13]
-
Michael Addition of Sulfur: The base activates elemental sulfur, which then undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct.[11][14]
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final, stable aromatic 2-aminothiophene product.[9]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: High-Throughput Screening Assays for 2-Aminothiophene Derivatives
Abstract
The 2-aminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for developing novel therapeutics targeting a wide array of diseases, including cancer, metabolic disorders, and infectious agents.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust high-throughput screening (HTS) assays to identify and characterize bioactive 2-aminothiophene derivatives. We delve into the causality behind experimental design, present detailed, self-validating protocols for key target classes—protein kinases and G-protein coupled receptors (GPCRs)—and outline rigorous data analysis and hit validation workflows.
Introduction: The 2-Aminothiophene Scaffold
2-Aminothiophenes are five-membered heterocyclic compounds whose synthetic accessibility, primarily through the versatile Gewald reaction, has made them a cornerstone of many medicinal chemistry programs.[4][5] Their derivatives have demonstrated a remarkable spectrum of biological activities, acting as kinase inhibitors, antimicrobial agents, and allosteric modulators of receptors.[3][6][7] For instance, specific derivatives have been identified as potent positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in type 2 diabetes.[4][8][9]
The structural features of 2-aminothiophenes—a planar, aromatic ring system—present both opportunities and challenges for HTS. While the scaffold allows for diverse chemical modifications to explore structure-activity relationships (SAR), it can also be prone to assay interference, such as autofluorescence, which necessitates careful assay design and counter-screening strategies.[10][11] This guide provides the technical framework to navigate these challenges and unlock the therapeutic potential of 2-aminothiophene libraries.
Foundational HTS Workflow for Novel Scaffolds
A successful screening campaign follows a logical progression from assay design to validated hit. The workflow ensures that the data generated is reliable, reproducible, and biologically relevant. HTS allows researchers to rapidly conduct millions of pharmacological tests, moving from a large library to a few promising lead compounds.[12]
Caption: General High-Throughput Screening (HTS) Workflow.
Protocol I: Screening for Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, and many heterocyclic compounds, including 2-aminothiophenes, have been explored as inhibitors.[7][13] Fluorescence-based assays are widely used for screening kinase inhibitors due to their sensitivity and homogeneous format.[14] A universal approach is to detect the production of ADP, a common product of all kinase reactions.[15]
Assay Principle: ADP Detection
This protocol utilizes a fluorescence-based ADP detection assay. In this "mix-and-read" format, the kinase reaction is performed, and then a detection solution is added. The detection reagents quantify the amount of ADP produced, which is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP, resulting in a lower fluorescence signal.
Caption: Principle of a fluorescence-based kinase inhibition assay.
Detailed Protocol
Materials:
-
Kinase of interest (e.g., Src, Abl)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
2-Aminothiophene compound library (10 mM in 100% DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Assay plates (e.g., 384-well, low-volume, black, solid bottom)
-
Fluorescence-based ADP detection kit (e.g., Transcreener® ADP², ADP-Glo™)
-
Multimode plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of each 2-aminothiophene compound from the library plate to the assay plate.
-
This results in a final screening concentration of 10 µM in a 5 µL assay volume, with a final DMSO concentration of 0.1%.
-
Plate positive control (e.g., Staurosporine at a final concentration of 1 µM) and negative control (DMSO vehicle) in dedicated columns.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate mix in kinase reaction buffer. The optimal concentrations should be determined during assay development, typically at the Km for the substrate.
-
Add 2.5 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer (concentration typically at the ATP Km).
-
Add 2.5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).
-
-
Signal Detection:
-
Prepare the ADP detection reagent according to the manufacturer's instructions.
-
Add 5 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature to allow the detection signal to stabilize.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a compatible plate reader using the manufacturer's recommended excitation and emission wavelengths.
-
Protocol II: Screening for GPCR Positive Allosteric Modulators (PAMs)
2-Aminothiophenes have shown promise as PAMs for GPCRs like GLP-1R.[4][8] PAMs do not activate the receptor on their own but enhance the response to the endogenous agonist. Luminescence-based reporter assays, such as split-luciferase systems, are highly effective for detecting this potentiation in a cellular context.[16][17]
Assay Principle: Split-Luciferase Complementation
This protocol uses a cell line stably expressing a GPCR of interest and a downstream signaling partner (e.g., β-arrestin or a mini-G protein) fused to complementary fragments of a luciferase enzyme (e.g., NanoBiT®).[17] Agonist binding to the GPCR causes a conformational change, leading to the recruitment of the signaling partner. This brings the luciferase fragments into proximity, reconstituting an active enzyme and generating a quantifiable light signal. A PAM will enhance this agonist-induced interaction, resulting in a significantly brighter luminescent signal.
Caption: Principle of a split-luciferase GPCR PAM assay.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing the GPCR-NanoBiT fusion constructs (e.g., GLP-1R-LgBiT and β-arrestin-SmBiT).
-
Cell culture medium (e.g., DMEM, 10% FBS, 1% Pen/Strep).
-
Agonist for the GPCR of interest (e.g., GLP-1 peptide).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
2-Aminothiophene compound library (10 mM in 100% DMSO).
-
Assay plates (e.g., 384-well, white, solid bottom, tissue culture treated).
-
Luciferase substrate (e.g., furimazine).
-
Luminometer plate reader.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the engineered cells in culture medium to a density of 0.5 x 10⁶ cells/mL.
-
Dispense 20 µL of the cell suspension (10,000 cells) into each well of the 384-well assay plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound and Agonist Addition:
-
Remove culture medium from the cells and replace it with 15 µL of assay buffer.
-
Prepare a 4X stock of the 2-aminothiophene compounds in assay buffer.
-
Prepare a 4X stock of the agonist in assay buffer at its EC₂₀ concentration (the concentration that gives 20% of the maximal response, determined during assay development).
-
Add 5 µL of the 4X compound stock to the appropriate wells.
-
Add 5 µL of the 4X agonist stock to all wells except the "no agonist" controls. The final assay volume will be 25 µL.
-
Incubate at 37°C for 30 minutes.
-
-
Signal Detection:
-
Prepare the luciferase substrate detection reagent according to the manufacturer's instructions.
-
Add 5 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the luminescence intensity on a compatible plate reader.
-
Data Analysis, Quality Control, and Hit Validation
Rigorous data analysis and quality control are essential to ensure the integrity of an HTS campaign.[18][19]
Quality Control Metrics
Before and during the screen, key metrics must be monitored to ensure assay performance is acceptable.[12][20] The Z-factor (Z') is a statistical measure of assay quality, reflecting the dynamic range and data variation.[21] An assay with a Z' > 0.5 is considered excellent for HTS.
| Metric | Formula | Acceptable Range | Interpretation |
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | > 5 | Measures the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the variability of the control signals. |
| Z-Factor (Z') | 1 - [3*(SDmax + SDmin) / |Meanmax - Meanmin|] | > 0.5 | A robust indicator of assay quality and suitability for HTS.[21] |
Hit Selection and Confirmation
-
Normalization: Raw data from each plate is typically normalized to the plate-specific controls. For inhibition assays, data is expressed as percent inhibition relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Hit Threshold: A primary hit is typically defined as a compound that produces a signal beyond a certain threshold, commonly 3 standard deviations from the mean of the negative controls.
-
Confirmation: Primary hits must be re-tested using freshly prepared compound to rule out false positives from library storage or handling errors.
-
Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀).
Counter-Screening for Artifacts
2-aminothiophene derivatives, being aromatic and heterocyclic, can interfere with assay readouts.[3] It is critical to perform counter-screens to eliminate false positives.
Autofluorescence Counter-Screen Protocol:
-
Purpose: To identify compounds that are intrinsically fluorescent at the assay's wavelengths.[10]
-
Procedure:
-
Plate the confirmed hits in a 384-well black plate at the screening concentration in assay buffer.
-
Do not add any assay reagents (enzyme, cells, detection reagents).
-
Read the plate on the fluorescence reader using the same settings as the primary screen.
-
-
Interpretation: Any compound producing a signal significantly above the buffer background is flagged as autofluorescent and is a likely artifact. Such compounds may require a different, non-fluorescent assay format for validation.[11]
Caption: Decision workflow for hit validation and triage.
References
-
Redij, T. et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Chemical Biology & Drug Design, 99(6), 857-867. [Link]
-
Klebl, B. et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-20. [Link]
-
Coma, I. et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-7. [Link]
-
Koyama, Y. et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 771-781. [Link]
-
Campbell, J.A. et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 111, 117864. [Link]
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Sreevidya, V. et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 933-939. [Link]
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Campbell, J.A. et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Scilit. [Link]
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Application Notes and Protocols for 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile in Organic Electronics
Introduction: The Promise of Functionalized Thiophenes in Organic Electronics
The field of organic electronics continues to be driven by the quest for novel materials that offer a combination of high performance, solution processability, and environmental stability.[1] Among the various classes of organic semiconductors, thiophene-based small molecules and polymers have garnered significant attention due to their excellent charge transport properties.[2] The inherent versatility of thiophene chemistry allows for fine-tuning of electronic properties through the introduction of various functional groups. This application note focuses on a promising, yet underexplored, candidate: 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile .
This molecule possesses a unique combination of structural features conducive to application in organic field-effect transistors (OFETs). The thiophene core provides the essential π-conjugated system for charge transport. The 4-butylphenyl substituent is anticipated to enhance solubility in common organic solvents, a critical factor for low-cost, solution-based fabrication techniques, and can influence molecular packing in the solid state.[3] The electron-donating amino group and the electron-withdrawing nitrile group create a "push-pull" system, which can be engineered to modulate the frontier molecular orbital (HOMO/LUMO) energy levels, thereby influencing charge injection and transport characteristics.[4][5]
While direct experimental data on the application of this compound in organic electronic devices is not yet prevalent in published literature, this document serves as a comprehensive guide based on established principles of organic semiconductor design and well-documented protocols for analogous materials. We will provide a detailed synthetic protocol, a step-by-step guide for the fabrication of a bottom-gate, top-contact OFET, and a discussion of the expected material properties and device performance based on data from structurally related compounds.
Part 1: Synthesis of this compound via the Gewald Reaction
The most direct and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[6] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[7][8]
Reaction Scheme:
Figure 1: General scheme for the Gewald synthesis of the target molecule.
Protocol 1: Synthesis
Materials:
-
4-(4-butylphenyl)acetophenone
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine (or another suitable base like diethylamine)
-
Ethanol (absolute)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-(4-butylphenyl)acetophenone (1 equivalent), malononitrile (1.2 equivalents), and elemental sulfur (1.5 equivalents).
-
Solvent and Catalyst Addition: Add absolute ethanol to the flask to create a slurry. Under a nitrogen atmosphere, add morpholine (2 equivalents) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. Filter the crude product and wash with cold ethanol.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity. The expected IR spectrum would show characteristic peaks for the amino (N-H) and nitrile (C≡N) groups.[9]
Part 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)
The following protocol describes the fabrication of a standard BGTC OFET, a common architecture for evaluating new organic semiconductors. This architecture is chosen for its relative ease of fabrication and the ability to use pre-patterned substrates.
Figure 2: Schematic of a Bottom-Gate, Top-Contact (BGTC) OFET.
Protocol 2: OFET Fabrication
Materials:
-
Highly n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate and gate dielectric)
-
This compound (synthesized as per Protocol 1)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Anhydrous toluene and chloroform
-
High purity gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried under a stream of nitrogen and baked at 120°C for 30 minutes to remove any residual moisture.
-
Dielectric Surface Treatment: The cleaned substrates are treated with an OTS self-assembled monolayer (SAM) to improve the interface quality and promote better molecular ordering of the organic semiconductor. This is typically done by vapor deposition or solution immersion in a dilute OTS/toluene solution.
-
Organic Semiconductor Deposition: A dilute solution (e.g., 5-10 mg/mL) of this compound is prepared in a high-purity organic solvent such as chloroform or chlorobenzene. The solution is then deposited onto the OTS-treated substrate via spin-coating in a nitrogen-filled glovebox to form a uniform thin film. The film is subsequently annealed at a moderate temperature (e.g., 80-100°C) to improve crystallinity.
-
Source/Drain Electrode Deposition: Gold source and drain electrodes (typically 50 nm thick) are thermally evaporated onto the organic semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the dimensions of the shadow mask.
Part 3: Expected Electronic Properties and Device Characterization
The electronic properties of this compound are expected to be influenced by its constituent parts. The HOMO and LUMO energy levels are critical for determining the efficiency of charge injection from the electrodes and the material's air stability. The presence of the electron-donating amino group and the electron-withdrawing nitrile group is expected to influence these levels. Theoretical calculations on similar aminothiophene-carbonitrile derivatives can provide an estimate of these values.[10] The butylphenyl group is primarily expected to enhance solution processability and influence the solid-state packing, which in turn affects the charge carrier mobility.[3]
Table 1: Comparative Electronic Properties of Thiophene-Based Semiconductors
| Material/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) | Reference |
| Expected: this compound | -5.2 to -5.5 | -2.8 to -3.2 | 2.0 to 2.7 | 10⁻³ to 10⁻² | Projected |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives | -5.2 to -5.4 | -2.5 to -2.7 | 2.7 to 2.9 | up to 0.10 | [11] |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives | -5.5 to -5.7 | -2.9 to -3.1 | 2.6 to 2.8 | up to 0.005 | [7][8] |
| Multifused Thiophene Small Molecules | -5.1 to -5.3 | -3.0 to -3.2 | 2.1 to 2.3 | up to 0.016 | [9][12] |
Note: The values for the target compound are projected based on data from analogous structures and the expected electronic effects of its functional groups. Actual experimental values may vary.
Protocol 3: OFET Characterization
Equipment:
-
Semiconductor parameter analyzer
-
Probe station inside a nitrogen-filled glovebox or in ambient air to test for stability
Procedure:
-
Device Placement: The fabricated OFET is placed on the sample stage of the probe station.
-
Probing: Micromanipulated probes are carefully brought into contact with the gate, source, and drain electrode pads.
-
Transfer Characteristics: The transfer characteristics are measured by sweeping the gate voltage (VG) at a constant source-drain voltage (VSD) and recording the drain current (ID). This measurement is typically performed in the saturation regime (VSD > VG - VT, where VT is the threshold voltage). The field-effect mobility (μ) in the saturation regime can be calculated from the slope of the (ID)1/2 vs. VG plot using the following equation:
ID = (μ * Ci * W) / (2 * L) * (VG - VT)²
where Ci is the capacitance per unit area of the gate dielectric.
-
Output Characteristics: The output characteristics are measured by sweeping the source-drain voltage (VSD) at different constant gate voltages (VG) and recording the drain current (ID). These plots show the current modulation by the gate field.
Conclusion and Outlook
This compound represents a class of multifunctional organic semiconductors with significant potential for use in solution-processed organic electronic devices. The synthetic accessibility via the Gewald reaction, coupled with the tunable electronic properties afforded by its donor-acceptor-like structure and the solubilizing alkylphenyl group, makes it an attractive candidate for further investigation. The protocols outlined in this application note provide a robust framework for the synthesis, device fabrication, and characterization of this material. While the performance metrics presented are based on extrapolations from related compounds, they provide a strong rationale for the exploration of this and similar 2-aminothiophene derivatives as active materials in next-generation organic electronics. Future work should focus on the experimental determination of the material's electronic properties and the optimization of device performance through systematic studies of film morphology and interface engineering.
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Gimeno, N. et al. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[9]benzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry C, 3(10), 2464-2472 (2015).
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Fatyeyeva, K. et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31753–31767 (2021).
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Application Notes and Protocols for the Development of Allosteric Modulators Based on 2-Aminothiophene Scaffolds
Abstract: This guide provides a comprehensive framework for researchers engaged in the discovery and characterization of novel allosteric modulators derived from the versatile 2-aminothiophene scaffold. We move beyond simple procedural lists to offer an in-depth exploration of the rationale behind experimental design, from chemical synthesis to detailed mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and characterization steps to ensure data integrity. This document serves as a practical resource for medicinal chemists, pharmacologists, and drug development professionals aiming to leverage this privileged chemical scaffold for targeting G-Protein Coupled Receptors (GPCRs) and other complex biological targets.
Introduction: The Strategic Advantage of Allosteric Modulation
In modern drug discovery, targeting allosteric sites on receptors offers a paradigm shift from traditional orthosteric ligand design. Allosteric modulators bind to a site topographically distinct from the endogenous agonist binding site, offering a more nuanced and potentially safer way to control receptor activity.[1][2] This approach presents several key advantages:
-
Enhanced Specificity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, enabling the development of highly selective drugs.[2]
-
Saturability of Effect: The modulatory effect is dependent on the presence of the endogenous agonist, which can prevent overstimulation and lead to a superior safety profile.
-
Novel Pharmacological Profiles: Allosteric ligands can induce "biased signaling," preferentially activating certain downstream pathways over others, allowing for the fine-tuning of cellular responses.[3][4]
The 2-aminothiophene core is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] Its synthetic tractability and rich substitution patterns have made it a cornerstone for developing a wide array of biologically active compounds, from anticancer agents to receptor modulators.[7][8] Notably, this scaffold has proven highly effective in generating allosteric modulators for challenging targets, including the Adenosine A₁ Receptor (A₁AR) and the Glucagon-like peptide-1 receptor (GLP-1R).[9][10][11]
This application note provides a start-to-finish workflow for identifying and validating novel 2-aminothiophene-based allosteric modulators, using the A₁AR as a representative Gi-coupled GPCR target.
Section 1: Synthesis of a Diverse 2-Aminothiophene Library
Rationale and Causality: The foundation of any screening campaign is a chemically diverse library of compounds. For the synthesis of polysubstituted 2-aminothiophenes, the Gewald reaction is the method of choice. This one-pot, multicomponent reaction is exceptionally efficient, combining an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur to rapidly generate the desired heterocyclic core.[12][13][14] Its operational simplicity and tolerance of diverse functional groups make it ideal for library synthesis.
The reaction proceeds via an initial Knoevenagel condensation between the carbonyl and nitrile components, followed by the addition of sulfur and a subsequent intramolecular cyclization to form the thiophene ring.[12][15]
Caption: General workflow of the Gewald multicomponent reaction.
Protocol 1: Gewald Synthesis of a Representative 2-Aminothiophene Derivative
This protocol describes the synthesis of a model compound from cyclohexanone and ethyl cyanoacetate. By varying these starting materials, a diverse library can be generated.
1.1. Materials & Equipment:
-
Reagents: Cyclohexanone, ethyl cyanoacetate, elemental sulfur, diethylamine, ethanol.
-
Equipment: Round-bottom flask, magnetic stirrer/hotplate, condenser, thermometer, rotary evaporator, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel), NMR spectrometer, mass spectrometer.
1.2. Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (30 mL).
-
Addition of Reagents: Sequentially add cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and finely powdered elemental sulfur (10 mmol, 1.0 eq).
-
Initiation: While stirring, add diethylamine (10 mmol, 1.0 eq) dropwise. The addition of a base is critical to catalyze the initial condensation step.[13]
-
Reaction: Attach a condenser and heat the mixture to 50-55°C with continuous stirring. The reaction progress should be monitored every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting materials are consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the crude product with cold ethanol (2 x 10 mL) to remove residual reagents.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the final compound as a crystalline solid.
1.3. Self-Validation & Characterization:
-
Purity Assessment: Confirm the purity of the final product using TLC and by determining its melting point.
-
Structural Confirmation: The identity of the synthesized 2-aminothiophene must be unequivocally confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is non-negotiable for validating the output of the synthesis.
Table 1: Example of a Small 2-Aminothiophene Library Synthesis Plan
| Entry | Carbonyl Component | Activated Nitrile | Expected Product Structure | Hypothetical Yield (%) |
| 1 | Cyclohexanone | Ethyl Cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 85 |
| 2 | Acetone | Malononitrile | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 78 |
| 3 | 4-Methoxyacetophenone | Benzoylacetonitrile | 2-Amino-5-(4-methoxyphenyl)-4-phenylthiophene-3-carbonitrile | 72 |
Section 2: Screening for Allosteric Modulatory Activity
Rationale and Causality: Identifying allosteric modulators requires a carefully designed screening cascade. A primary high-throughput screen (HTS) is used to identify "hits" from the library, which are then subjected to more rigorous confirmatory and mechanistic assays. For a Gi-coupled receptor like A₁AR, a functional assay measuring the inhibition of cyclic AMP (cAMP) is a robust and physiologically relevant readout.
Crucially, to detect Positive Allosteric Modulators (PAMs), the assay must be performed in the presence of a sub-maximal concentration (e.g., EC₂₀) of the endogenous agonist (adenosine). A PAM will have no effect on its own but will potentiate the effect of the agonist.[16]
Caption: A typical screening cascade for identifying allosteric modulators.
Protocol 2: Primary HTS for A₁AR Positive Allosteric Modulators (PAMs)
This protocol uses a homogenous time-resolved fluorescence (HTRF) cAMP assay in a 384-well format.
2.1. Materials & Equipment:
-
Cell Line: HEK293 cells stably expressing the human Adenosine A₁ Receptor (A₁AR).
-
Reagents: Adenosine (endogenous agonist), Forskolin (adenylyl cyclase activator), test compounds (10 mM in DMSO), reference PAM (e.g., PD 81,723), HTRF cAMP assay kit.
-
Equipment: 384-well assay plates (white, low-volume), acoustic liquid handler or multichannel pipette, plate reader capable of HTRF detection.
2.2. Step-by-Step Methodology:
-
Cell Plating: Seed the A₁AR-HEK293 cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Compound Addition: Add 50 nL of test compounds to the appropriate wells for a final concentration of 10 µM. Include control wells:
-
Vehicle Control: DMSO only.
-
Agonist EC₂₀ Control: Adenosine at its pre-determined EC₂₀ concentration.
-
Max Inhibition Control: A saturating concentration of Adenosine.
-
Reference PAM Control: Reference PAM (10 µM) + Adenosine EC₂₀.
-
-
Agonist Addition: Add adenosine to all wells (except the vehicle control) to achieve a final concentration of EC₂₀. Incubate for 15 minutes at room temperature. The purpose of this step is to set the baseline signal that a PAM will potentiate.
-
Stimulation: Add forskolin to all wells to a final concentration that stimulates a robust cAMP signal (e.g., 1 µM). Incubate for 30 minutes.
-
Detection: Add the HTRF cAMP detection reagents according to the manufacturer's protocol. Incubate for 60 minutes.
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader.
2.3. Data Analysis and Hit Identification:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Normalize the data: Set the signal from the Agonist EC₂₀ control wells as 0% potentiation and the signal from the Max Inhibition control as -100% inhibition.
-
Calculate the % potentiation for each test compound relative to the EC₂₀ control.
-
A "hit" is defined as a compound that produces a statistically significant potentiation (e.g., >3 standard deviations above the mean of the vehicle control).
Table 2: Representative Primary HTS Data for Potential PAMs
| Compound ID | Conc. (µM) | % Potentiation of Adenosine EC₂₀ Response | Hit? (Threshold >20%) |
| TH-001 | 10 | 4.5 | No |
| TH-002 | 10 | 65.8 | Yes |
| TH-003 | 10 | 8.1 | No |
| TH-004 | 10 | 42.3 | Yes |
| PD 81,723 (Ref.) | 10 | 75.2 | Yes |
Section 3: Confirming and Characterizing the Allosteric Mechanism
Rationale and Causality: A primary hit is not proof of allosteric modulation. The observed activity could be due to orthosteric agonism or assay artifacts. Therefore, dedicated Mechanism of Action (MoA) studies are essential. Radioligand binding assays directly measure the modulator's effect on agonist affinity, while detailed functional assays confirm its effect on agonist potency and efficacy.
Sources
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- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Anticancer Potential of Novel 2-Aminothiophene Compounds
Abstract
The 2-aminothiophene (2-AT) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its versatile synthetic accessibility and the broad spectrum of biological activities its derivatives possess.[1][2] These compounds have garnered significant attention for their potential as anticancer agents, acting through diverse and potent mechanisms of action.[3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the primary anticancer mechanisms of 2-AT derivatives and details robust, field-proven protocols for their systematic in vitro and in vivo evaluation. The methodologies are presented with a focus on experimental causality, ensuring that each protocol is a self-validating system designed to produce reliable and reproducible data.
Introduction: The 2-Aminothiophene Scaffold
2-Aminothiophenes are five-membered heterocyclic compounds that serve as crucial building blocks in organic synthesis.[2] Their value in drug discovery is largely attributed to the highly efficient and adaptable Gewald multicomponent reaction, which allows for the straightforward synthesis of a vast library of substituted 2-ATs from readily available starting materials.[2][5] This synthetic versatility enables extensive structure-activity relationship (SAR) studies, facilitating the optimization of compounds for specific biological targets.
While their pharmacological attributes are diverse, the anticancer properties of 2-ATs are particularly compelling.[1][6] Derivatives have been shown to inhibit key oncogenic signaling pathways, disrupt fundamental cellular processes like mitosis, and induce programmed cell death in cancer cells.[7][8][9] This guide will elucidate these mechanisms and provide the necessary protocols to rigorously assess the anticancer potential of novel 2-AT candidates.
A Note on Synthesis: The Gewald Reaction
The foundation of 2-AT chemistry is the Gewald reaction. Understanding this reaction is key to appreciating the chemical diversity that can be achieved. It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. This one-pot synthesis is highly efficient and a primary reason for the widespread investigation of this compound class.[5]
Caption: General schematic of the Gewald one-pot synthesis for 2-aminothiophene derivatives.
Key Anticancer Mechanisms of 2-Aminothiophene Derivatives
The anticancer activity of 2-ATs is not monolithic; rather, different derivatives engage distinct molecular targets and pathways. A thorough evaluation requires an understanding of these potential mechanisms.
Inhibition of Protein Kinases
A predominant mechanism of action for 2-AT derivatives, particularly fused thieno[2,3-d]pyrimidines, is the inhibition of protein kinases.[8][10] Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[8] 2-ATs have been shown to target several key oncogenic kinases:
-
Receptor Tyrosine Kinases (RTKs): This includes the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[3][11]
-
Intracellular Kinases: The PI3K/AKT pathway is a central node for cell survival signaling. Certain thiophene derivatives have been developed as potent dual inhibitors of VEGFR-2 and AKT, effectively shutting down proliferation and survival signals.[11]
Caption: Inhibition of oncogenic kinase signaling by 2-aminothiophene derivatives.
Disruption of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[12] A distinct class of 2-aminobenzo[b]thiophene derivatives functions as potent antimitotic agents by inhibiting tubulin polymerization.[7][13] These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of microtubules.[13][14] This leads to a cascade of events including cell cycle arrest in the G2/M phase, disruption of the mitotic spindle, and ultimately, induction of apoptosis.[12][15]
Induction of Apoptosis and Cell Cycle Arrest
Inducing apoptosis (programmed cell death) is a highly sought-after feature of anticancer agents.[16] 2-AT derivatives trigger apoptosis through multiple routes, often as a direct consequence of kinase inhibition or mitotic catastrophe.[9][17][18] This process typically involves the intrinsic (mitochondrial) pathway, characterized by the cleavage of PARP and activation of caspases.[16][19]
Furthermore, these compounds frequently cause cell cycle arrest, halting the proliferation of cancer cells.[20] Depending on the derivative's specific mechanism, arrest can occur at the G1 or G2/M checkpoints, preventing DNA replication or cell division.[21][22][23]
Caption: Intrinsic apoptosis signaling pathway commonly induced by 2-AT anticancer agents.
Application Protocols: In Vitro Evaluation
A hierarchical approach is recommended, beginning with broad screening for cytotoxic activity and progressing to more detailed mechanistic assays for the most promising candidates.
Caption: A logical workflow for the in vitro evaluation of novel 2-aminothiophene compounds.
Protocol 1: Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are the foundation of reliable and reproducible results. This protocol establishes the standard for maintaining cancer cell lines.
Materials:
-
Selected human cancer cell lines (e.g., HeLa for cervical, PANC-1 for pancreatic, MCF-7 for breast).[18][20]
-
Appropriate culture medium (e.g., RPMI-1640 or DMEM).[24]
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (100X).
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.[24]
-
Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Culturing: Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask. Incubate at 37°C, 5% CO₂.[24]
-
Subculture (Passaging): When cells reach 80-90% confluency, wash the monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium, collect the cell suspension, and centrifuge. Resuspend the pellet and seed new flasks at the desired split ratio (e.g., 1:4 to 1:8).
Protocol 2: Cell Viability and Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[25] It is the standard initial screen to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[24]
Materials:
-
Cells in exponential growth phase.
-
96-well flat-bottom plates.
-
Test compounds (2-AT derivatives) dissolved in DMSO.
-
Positive control (e.g., Doxorubicin).[20]
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.[20]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[24]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[24]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[24]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[24]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: Summarize the calculated IC₅₀ values in a clear, tabular format.
| Table 1: Example Cytotoxicity Data for 2-AT Derivatives | |||
| Compound ID | Cancer Cell Line | Tissue Origin | IC₅₀ (µM) ± SD |
| 2-AT-A | HeLa | Cervical Adenocarcinoma | 12.5 ± 1.8 |
| 2-AT-A | PANC-1 | Pancreatic Adenocarcinoma | 25.1 ± 3.2 |
| 2-AT-B | HeLa | Cervical Adenocarcinoma | 5.2 ± 0.7 |
| 2-AT-B | PANC-1 | Pancreatic Adenocarcinoma | 8.9 ± 1.1 |
| Doxorubicin | HeLa | Cervical Adenocarcinoma | 0.9 ± 0.1 |
| Doxorubicin | PANC-1 | Pancreatic Adenocarcinoma | 1.1 ± 0.2 |
| Note: Data are for illustrative purposes only. |
Protocol 3: Apoptosis Quantification (Annexin V-FITC/PI Assay)
Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It provides quantitative data on the mode of cell death induced by a compound.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can penetrate late apoptotic and necrotic cells with compromised membranes.[24]
Materials:
-
Cells cultured in 6-well plates.
-
Test compound at 1x and 2x its IC₅₀ concentration.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[24]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using trypsin, neutralized, and pooled with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
Protocol 4: Cell Cycle Analysis
Rationale: To determine if a compound's antiproliferative effects are due to a blockade at a specific phase of the cell cycle.[20] This is achieved by staining the DNA of fixed cells with a fluorescent dye (like Propidium Iodide) and analyzing the DNA content distribution by flow cytometry.
Materials:
-
Cells cultured in 6-well plates.
-
Test compound at its IC₅₀ concentration.
-
Cold 70% ethanol.
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest cells as described in Protocol 3.
-
Fixation: Resuspend the cell pellet and add dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to untreated controls to identify any accumulation in a specific phase.
Application Protocol: In Vivo Evaluation
After a compound has demonstrated significant and mechanistically interesting in vitro activity, the next critical step is to evaluate its efficacy and toxicity in a living organism. Human tumor xenograft models in immunodeficient mice are indispensable for this preclinical assessment.[26][27]
Caption: Key steps in conducting an in vivo anticancer efficacy study using a xenograft model.
Protocol 7: Human Tumor Xenograft Model
Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a crucial bridge between in vitro data and potential clinical application.[28] They allow for the assessment of a drug's efficacy in a complex biological system, providing data on pharmacokinetics and overall toxicity.[26] Patient-derived xenografts (PDX) are an advanced version of this model that can offer even greater clinical relevance.[29]
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID), 6-8 weeks old.[30]
-
Cancer cells prepared for injection (typically 2-5 million cells in 100-200 µL of sterile PBS or Matrigel).
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Calipers for tumor measurement.
-
Animal scale.
Procedure:
-
Cell Implantation: Subcutaneously inject the cancer cell suspension into the right flank of each mouse.[30]
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Measurements should begin once tumors become palpable.
-
Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Treatment Administration: Administer the test compound and vehicle control according to the planned schedule (e.g., daily, once every two days) and route (e.g., intraperitoneal, oral gavage).
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.[27] Monitor mouse body weight as an indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size limit or after a set duration (e.g., 21 days).
-
Analysis: At the endpoint, euthanize the mice, excise the tumors, and weigh them. Compare the average tumor weight/volume in the treated groups to the control group to determine the percentage of tumor growth inhibition (TGI).
Conclusion
The 2-aminothiophene scaffold represents a highly versatile and promising platform for the development of novel anticancer therapeutics. The diverse mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis, provide multiple avenues for therapeutic intervention. The successful identification and advancement of lead candidates, however, depend on a systematic and rigorous evaluation process. The protocols detailed in this guide provide a robust framework for this endeavor, progressing logically from high-throughput in vitro screening to detailed mechanistic studies and culminating in essential in vivo efficacy validation. By adhering to these well-established methodologies, researchers can effectively characterize the anticancer potential of new 2-aminothiophene derivatives and contribute to the development of the next generation of targeted cancer therapies.
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central. [Link]
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A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. (2024). ResearchGate. [Link]
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Synthesis and evaluation of RNase L-binding 2-aminothiophenes as anticancer agents. (2022). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. (n.d.). Scilit. [Link]
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Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). In Cancer Drug Discovery and Development. [Link]
-
Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. (2007). Journal of Medicinal Chemistry. [Link]
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Bioassays for anticancer activities. (n.d.). PubMed. [Link]
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Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2010). Bioorganic & Medicinal Chemistry. [Link]
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Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. (2021). Cancers. [Link]
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Xenograft Models. (n.d.). Creative Biolabs. [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (2018). Semantic Scholar. [Link]
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2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014). Semantic Scholar. [Link]
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Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (2016). Biomedicine & Pharmacotherapy. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
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Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2020). Molecules. [Link]
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Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2007). SFERA. [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2018). ResearchGate. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). Sustainable Chemistry and Pharmacy. [Link]
-
Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2020). ResearchGate. [Link]
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Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). ResearchGate. [Link]
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Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (2016). ResearchGate. [Link]
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Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). Heliyon. [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). European Journal of Medicinal Chemistry. [Link]
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Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. (2018). Pharmaceutics. [Link]
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New 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes as potent apoptosis inducers in colon cancer cells. (2021). Bioorganic Chemistry. [Link]
-
Apoptosis induction in human leukemia cells by novel 2-Amino-5-benzylthiazole derivatives. (2018). The Ukrainian Biochemical Journal. [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). Molecules. [Link]
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A Review on Anticancer Activities of Thiophene and its Analogs. (2021). Semantic Scholar. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2023). Molecules. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of Medicinal Chemistry. [Link]
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5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. (2024). European Journal of Pharmacology. [Link]
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Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids. (2021). Molecular Biology of the Cell. [Link]
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Synthetic polysulfane derivatives induce cell cycle arrest and apoptotic cell death in human hematopoietic cancer cells. (2014). Food and Chemical Toxicology. [Link]
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Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus Aureus Efflux Pump Inhibitors. (2020). ChemMedChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis. The information provided herein is curated from established literature and our in-house expertise in heterocyclic chemistry.
I. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the synthesis of this compound, which is typically achieved via the Gewald three-component reaction.
Q1: What is the fundamental mechanism of the Gewald reaction for synthesizing this compound?
A1: The Gewald reaction is a one-pot, multi-component synthesis that is highly efficient for creating polysubstituted 2-aminothiophenes.[1] The mechanism for the synthesis of this compound can be understood in three key stages[2][3]:
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the ketone (4-butylacetophenone) and the active methylene compound (malononitrile). This forms a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur adduct then undergoes an intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[2] The formation of the stable aromatic thiophene ring is a major thermodynamic driving force for the reaction.[3]
Q2: What are the recommended starting materials, catalyst, and solvent for this synthesis?
A2: The versatility of the Gewald reaction allows for a range of starting materials. For the synthesis of this compound, the specific reactants are:
-
Carbonyl Compound: 4-butylacetophenone.
-
Active Methylene Compound: Malononitrile.
-
Sulfur Source: Elemental sulfur (S₈), typically as a fine powder for better dispersion.[4]
The choice of catalyst and solvent is crucial for reaction success:
-
Catalyst: A basic catalyst is required. Morpholine and triethylamine are commonly used.[4] The selection of the base can significantly impact the reaction rate and yield.
-
Solvent: Polar protic solvents are generally preferred. Ethanol and methanol are common choices.[4] Dimethylformamide (DMF) can also be used.[4]
Q3: What are the major competing side reactions that can lower the yield?
A3: Several side reactions can occur during the Gewald synthesis, leading to a decreased yield of the desired product. The most common of these include:
-
Dimerization of the α,β-unsaturated nitrile: The intermediate formed from the Knoevenagel condensation can dimerize, which is a significant competing reaction. This is highly dependent on reaction conditions.
-
Polymerization: At excessively high temperatures, starting materials or intermediates can polymerize, leading to the formation of tarry, dark-brown residues.
-
Formation of Polysulfides: Complex polysulfides can form, which can also contribute to the formation of colored impurities.
Careful control of reaction parameters is essential to minimize these side reactions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of the Gewald reaction.[5] You should spot the reaction mixture alongside the starting materials (4-butylacetophenone and malononitrile) on a silica gel plate. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the 2-aminothiophene product will indicate the progression of the reaction. The product spot can be visualized under UV light (254 nm).
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Recommended Action | Scientific Rationale |
| Inefficient Knoevenagel Condensation | • Optimize the base: Screen different bases such as morpholine, triethylamine, or piperidine. For less reactive ketones, a stronger base might be necessary. • Ensure anhydrous conditions: Use dry solvents and reagents to prevent water from inhibiting the condensation. | The Knoevenagel condensation is the initial and crucial step; its inefficiency will directly lead to low overall yield. The choice of base is critical for facilitating this condensation. |
| Poor Sulfur Reactivity | • Use finely powdered sulfur: Increase the surface area of the elemental sulfur for better reactivity.[4] • Gently heat the reaction: A moderate increase in temperature (e.g., 40-60 °C) can enhance the rate of sulfur addition. However, avoid excessive heat to prevent side reactions. | The dissolution and reaction of elemental sulfur can be slow. Increasing the surface area and providing moderate thermal energy can improve its reactivity. |
| Impure Starting Materials | • Purify starting materials: Ensure the purity of 4-butylacetophenone and malononitrile. Old or improperly stored reagents can contain impurities that may interfere with the reaction. | Impurities in the starting materials can act as catalysts for side reactions or inhibit the desired reaction pathway, leading to lower yields and a more complex crude product. |
| Suboptimal Reaction Temperature | • Perform a temperature screen: Systematically vary the reaction temperature (e.g., room temperature, 40 °C, 60 °C) to find the optimal condition for your specific setup. | The rates of the desired reaction and competing side reactions are temperature-dependent. An optimal temperature will maximize the formation of the product while minimizing byproducts. |
Problem 2: Formation of a Dark Brown or Tarry Reaction Mixture
Possible Causes and Solutions
| Possible Cause | Recommended Action | Scientific Rationale |
| Excessive Reaction Temperature | • Maintain strict temperature control: Use a temperature-controlled heating mantle or oil bath. Avoid localized overheating. | High temperatures can lead to the polymerization of starting materials or intermediates, resulting in the formation of intractable tars and a significant decrease in the yield of the desired product. |
| Prolonged Reaction Time | • Monitor the reaction closely with TLC: Stop the reaction as soon as the starting materials are consumed to prevent the degradation of the product. | Extended reaction times, especially at elevated temperatures, can lead to the decomposition of the desired 2-aminothiophene product, contributing to the formation of colored impurities. |
| Air Oxidation | • Perform the reaction under an inert atmosphere: While not always necessary, if significant darkening occurs, running the reaction under nitrogen or argon can be beneficial. | Some intermediates or the final product might be sensitive to air oxidation, which can lead to the formation of colored byproducts. |
Problem 3: Difficulty in Product Purification and Isolation
Possible Causes and Solutions
| Possible Cause | Recommended Action | Scientific Rationale |
| Presence of Insoluble Impurities | • Filter the reaction mixture hot: If the desired product is soluble in the reaction solvent at elevated temperatures, a hot filtration can remove insoluble impurities before cooling and crystallization. | This can remove solid impurities, including unreacted sulfur and polymeric byproducts, leading to a cleaner crude product for subsequent purification. |
| Product Oiling Out During Crystallization | • Use a different recrystallization solvent system: Screen various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane, isopropanol). • Cool the solution slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath to promote the formation of well-defined crystals. | "Oiling out" occurs when the product is highly soluble in the hot solvent and supersaturates upon cooling, leading to liquid-liquid phase separation instead of crystallization. A less polar solvent system or slower cooling can often resolve this. |
| Co-precipitation of Byproducts | • Consider column chromatography: If recrystallization does not yield a pure product, purification by silica gel column chromatography using a hexane/ethyl acetate gradient is a viable alternative. | Chromatography provides a more effective separation of compounds with similar polarities that may co-crystallize. |
III. Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on the established Gewald reaction methodology.
Materials:
-
4-butylacetophenone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-butylacetophenone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (approximately 20-30 mL per 10 mmol of ketone) to the flask.
-
Catalyst Addition: To the stirring suspension, add morpholine (0.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 50-60 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or a mixture of ethyl acetate and hexane to yield this compound as a solid.
Expected Characterization Data (based on similar compounds):
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: The melting point for the closely related 2-Amino-4-phenylthiophene-3-carbonitrile is reported to be 100-102 °C.[6] The butyl-substituted analog is expected to have a similar melting point.
-
¹H NMR (CDCl₃): Expect signals for the butyl group protons (a triplet around 0.9 ppm, two multiplets between 1.3-1.7 ppm, and a triplet around 2.6 ppm), aromatic protons (two doublets between 7.2-7.5 ppm), a broad singlet for the amino protons, and a singlet for the thiophene proton.
-
¹³C NMR (CDCl₃): Expect signals for the butyl carbons, the aromatic carbons, the nitrile carbon, and the thiophene ring carbons.
IV. Visualizations
Gewald Reaction Mechanism
Caption: The reaction mechanism for the Gewald synthesis.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
V. References
-
Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
ResearchGate. (2016). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. Available at: [Link]
-
Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. Available at: [Link]
-
Sciforum. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Available at: [Link]
-
ResearchGate. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]
Sources
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. sciforum.net [sciforum.net]
- 6. 4651-73-4 CAS MSDS (2-AMINO-4-PHENYL-3-THIOPHENECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Purification of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
Welcome to the technical support center for the purification of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction to Purification Challenges
This compound is commonly synthesized via the Gewald multicomponent reaction.[1][2] While efficient, this reaction can generate a variety of impurities that require robust purification strategies. The nonpolar butylphenyl group and the polar aminonitrile functionalities impart a unique solubility profile to the molecule, which can present challenges in selecting appropriate purification techniques.
Common impurities may include unreacted starting materials (4-butylacetophenone, malononitrile), elemental sulfur, and side-products from competing reactions such as dimerization of the Knoevenagel-Cope condensation intermediate.[3] The key to successful purification lies in understanding the physicochemical properties of the target molecule and its potential contaminants.
Troubleshooting Guide: Purification Techniques
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization
Q1: My compound oils out during recrystallization. What should I do?
A1: Oiling out occurs when the solute is insoluble in the solvent at its boiling point, or when the melting point of the solid is lower than the boiling point of the solvent. Here are some troubleshooting steps:
-
Increase the solvent volume: The concentration of the solute may be too high. Add more hot solvent until the oil dissolves completely, then allow it to cool slowly.
-
Change the solvent system: A single solvent may not be ideal. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective. Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) and then add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.[4][5]
-
Lower the cooling rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[6]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.[6]
Q2: I have a very low recovery after recrystallization. What are the likely causes and how can I improve it?
A2: Low recovery is a common issue in recrystallization.[4] The primary causes are:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[7] To rectify this, evaporate some of the solvent and attempt to recrystallize again.
-
Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a significant amount of product. To prevent this, use a pre-heated funnel and filter the solution quickly.[8]
-
Washing with the wrong solvent or temperature: Washing the collected crystals with a solvent in which they are soluble or with a solvent that is not ice-cold will dissolve the product.[4] Always use a minimal amount of ice-cold recrystallization solvent for washing.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Based on the structure of your compound and literature on similar 2-aminothiophene derivatives, good starting points for solvent selection are:
-
Ethanol: Many 2-aminothiophene derivatives show good solubility in hot ethanol and lower solubility in cold ethanol, making it a suitable single-solvent system.[9][10]
-
Ethyl acetate/Hexanes: This two-solvent system is also a good choice. Dissolve the crude product in a minimum amount of hot ethyl acetate and then add hexanes until turbidity is observed.[9]
Column Chromatography
Q1: I am having trouble separating my product from a non-polar impurity using column chromatography. What can I do?
A1: If your product and a non-polar impurity are co-eluting, you need to increase the resolution of your separation. Here are some strategies:
-
Decrease the polarity of the eluent: Start with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity. This will increase the retention time of your more polar product on the silica gel and allow the non-polar impurity to elute first.
-
Use a different solvent system: Sometimes a complete change of solvents is necessary. Consider trying a system like dichloromethane/methanol.[9]
-
Optimize column parameters: Use a longer column or a smaller particle size silica gel to increase the number of theoretical plates and improve separation.[11]
Q2: My compound is streaking on the TLC plate and the column. How can I fix this?
A2: Streaking is often caused by overloading the sample or interactions with the stationary phase.
-
Reduce the sample load: Overloading the column is a common cause of poor separation and band tailing.
-
Add a modifier to the eluent: If your compound has acidic or basic functionalities, adding a small amount of a modifier to the eluent can improve peak shape. For an amine-containing compound like yours, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to de-activate acidic sites on the silica gel and reduce streaking.
Q3: What is a recommended eluent system for flash chromatography of this compound?
A3: A good starting point for developing a flash chromatography method is to use a mixture of hexanes and ethyl acetate.[12][13] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. An ideal Rf value for the target compound on a TLC plate for good separation is around 0.35.[13]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the Gewald synthesis of this compound?
A1: The most common impurities include:
-
Unreacted starting materials: 4-butylacetophenone and malononitrile.
-
Elemental sulfur: Can be removed by filtration or by washing the crude product with a solvent in which sulfur is sparingly soluble.
-
Knoevenagel-Cope condensation product: The intermediate α,β-unsaturated nitrile.
-
Dimer of the α,β-unsaturated nitrile: A common side-product in the Gewald reaction.[3]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water is a robust method for assessing purity and quantifying impurities.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound and identifying any structural isomers or other impurities.[14][19][20]
Q3: What should the 1H NMR spectrum of pure this compound look like?
A3: The 1H NMR spectrum should show characteristic signals for the aromatic protons of the butylphenyl group, the thiophene proton, the amino protons, and the aliphatic protons of the butyl chain. The amino protons will likely appear as a broad singlet. The aromatic protons will show characteristic splitting patterns in the aromatic region (around 7.0-7.6 ppm). The butyl chain protons will appear in the aliphatic region (around 0.9-2.7 ppm).[20][21]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture to boiling on a hot plate with stirring.
-
Add more ethanol dropwise until the solid completely dissolves.
-
If the solution is colored, you may perform a hot filtration through a fluted filter paper to remove insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare the column: Pack a glass column with silica gel (40-63 µm particle size) as a slurry in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).[11]
-
Prepare the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample: Carefully load the sample onto the top of the silica gel bed.
-
Elute the column: Start eluting with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
Collect fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Technique | Parameters | Expected Outcome for Pure Product |
| Recrystallization | Solvent: Ethanol | White to off-white crystalline solid |
| Column Chromatography | Stationary Phase: Silica Gel | Elution with a gradient of hexanes:ethyl acetate |
| Eluent: Hexanes/Ethyl Acetate | ||
| HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) | Single major peak with >98% purity |
| Mobile Phase: Acetonitrile/Water gradient | ||
| 1H NMR (CDCl3) | Chemical Shifts (δ) | Aromatic protons (~7.0-7.6 ppm), NH2 (broad singlet), Thiophene-H, Butyl chain protons (~0.9-2.7 ppm) |
Visualization of Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
References
-
Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
- Recrystalliz
-
GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. [Link]
-
Problems with Recrystallisations. University of York. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization pointers. Reddit. [Link]
-
GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
- Recrystalliz
-
-
Organic Syntheses Procedure. [Link]
-
-
Flash chromatography. International Journal of Pharmaceutical Research & Analysis. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Unknown Source.
-
ChemInform Abstract: An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate. ResearchGate. [Link]
-
Gewald Reaction. J&K Scientific LLC. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
-
(PDF) ChemInform Abstract: Solvent-Free Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives Using High-Speed Vibration Milling. ResearchGate. [Link]
-
Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus Aureus Efflux Pump Inhibitors. PubMed. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]
-
phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Compar. Semantic Scholar. [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
-
Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. PubMed. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. [Link]
Sources
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- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. reddit.com [reddit.com]
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Gewald Synthesis of 2-Aminothiophenes: A Technical Troubleshooting Guide
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, experience-driven solutions to optimize your experimental outcomes.
I. Understanding the Core Reaction and Its Challenges
The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, valued for its convergence and atom economy.[1][2] It typically involves the one-pot condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur, catalyzed by a base.[2][3] While elegant, the reaction's one-pot nature can obscure the underlying equilibrium and competing pathways, often leading to purification challenges and diminished yields.
Recent computational studies have shed light on the intricate mechanism, confirming the initial Knoevenagel-Cope condensation is followed by the opening of the elemental sulfur ring to form polysulfide intermediates.[4][5][6] The cyclization of a monosulfide intermediate, driven by aromatization, is the thermodynamic sink of the reaction, pulling the equilibrium towards the desired 2-aminothiophene product.[4][5][6] Understanding the delicate balance of these steps is critical for troubleshooting.
Diagram: The Gewald Reaction Pathway and Key Side Reactions
Caption: Key steps and competing side reactions in the Gewald synthesis.
II. Frequently Asked Questions & Troubleshooting
This section is structured to address specific issues you may encounter during your experiments.
Low Yield and Incomplete Conversion
Q1: My reaction has a low yield, and I see a significant amount of unreacted starting materials by TLC/LC-MS. What's the likely cause?
A: This is a common issue that often points back to the initial, and crucial, Knoevenagel-Cope condensation step.[7] If this equilibrium-driven step is inefficient, all subsequent steps will be compromised.
-
Causality & Solution:
-
Base Selection is Critical: The choice of base dictates the rate and efficiency of the condensation. For less reactive ketones, a stronger base may be required. While morpholine and piperidine are common, consider screening triethylamine or other bases.[7] The use of a truly catalytic amount of a conjugate acid-base pair, like piperidinium borate, has also been shown to be effective.[3]
-
Water Removal: The condensation produces water, which can inhibit the reaction.[7] For stubborn substrates, employing a Dean-Stark apparatus to physically remove water can drive the reaction forward. Alternatively, adding a dehydrating agent can be effective.
-
Purity of Reagents: Ensure all starting materials, especially the carbonyl compound and active methylene nitrile, are pure. Impurities can interfere with the catalyst and lead to side reactions.[8] Solvents should be dry and of high purity.
-
Q2: I'm working with a sterically hindered ketone, and my yields are consistently poor. How can I improve this?
A: Sterically hindered ketones are notoriously challenging substrates for the standard one-pot Gewald synthesis.[7] The steric bulk impedes the initial condensation and subsequent cyclization.
-
Causality & Solution:
-
Adopt a Two-Step Procedure: A more reliable approach is to perform the reaction in two distinct steps.[9] First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. After purification, subject this intermediate to the sulfur and base in a separate reaction. This decouples the challenging steps and often leads to a significant improvement in overall yield.
-
Microwave-Assisted Synthesis: Microwave irradiation can be a powerful tool to overcome activation energy barriers. It has been shown to reduce reaction times and improve yields, particularly for challenging substrates.
-
Byproduct Formation
Q3: My reaction mixture is turning dark brown or black, resulting in a tar-like residue upon workup. What is happening and how can I prevent it?
A: The formation of a dark, tarry mixture is a strong indicator of polymerization and the formation of complex polysulfides.[7] This is typically caused by excessive heat.
-
Causality & Solution:
-
Strict Temperature Control: The Gewald reaction can be highly exothermic. It is crucial to maintain careful control over the reaction temperature. Running the reaction at the lowest effective temperature will minimize polymerization. Consider a systematic temperature screen to find the optimal balance for your specific substrates.
-
Purity of Starting Materials: Impurities can act as catalysts for polymerization. Ensure high purity of all reagents.[7]
-
Controlled Reagent Addition: Slow, controlled addition of reagents, particularly the base or sulfur, can help manage the reaction exotherm and prevent localized "hot spots" that promote polymerization.
-
Q4: I'm observing a significant byproduct with a mass corresponding to a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize this?
A: Dimerization of the Knoevenagel-Cope product is a well-documented side reaction in the Gewald synthesis.[7][10] This occurs when the intermediate undergoes a base-promoted Michael addition with another molecule of itself, followed by a Thorpe-Ziegler type cyclization.[10][11]
-
Causality & Solution:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature.[7] Lowering the reaction temperature often favors the desired intramolecular cyclization over the intermolecular dimerization.
-
Adjust Reagent Concentration: Running the reaction at a lower concentration (higher dilution) can disfavor the bimolecular dimerization pathway.
-
Modify the Rate of Addition: Slow addition of the base can help maintain a low steady-state concentration of the reactive enolate, thereby reducing the rate of dimerization.[7]
-
Solvent Choice: The polarity of the solvent can influence the relative rates of the desired reaction and the side reactions. Experimenting with different solvents (e.g., ethanol, methanol, DMF, THF) is recommended.[7][12]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Gewald synthesis issues.
III. Experimental Protocols for Mitigation
Protocol 1: Two-Step Synthesis for Sterically Hindered Ketones
This protocol is recommended when a one-pot approach fails for challenging substrates.[9]
Step A: Synthesis of the α,β-Unsaturated Nitrile
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus/reflux condenser, add the sterically hindered ketone (1.0 eq.), the active methylene nitrile (1.05 eq.), and a suitable solvent (e.g., toluene or benzene).
-
Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the ketone is consumed. The removal of water in the Dean-Stark trap will indicate reaction progress.
-
Workup: Cool the reaction mixture, wash with dilute acid (e.g., 1M HCl), then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude α,β-unsaturated nitrile by column chromatography or recrystallization.
Step B: Thiophene Ring Formation
-
Setup: To a round-bottom flask, add the purified α,β-unsaturated nitrile (1.0 eq.), elemental sulfur (1.1 eq.), and a suitable solvent (e.g., ethanol or DMF).
-
Base Addition: Add the base (e.g., morpholine or triethylamine, 1.5 eq.) dropwise at room temperature or while gently warming.
-
Reaction: Stir the mixture at the optimized temperature (typically 40-60 °C) and monitor by TLC until the starting nitrile is consumed.
-
Workup & Purification: Cool the reaction, pour into ice-water, and collect the precipitated solid by filtration. Purify the crude 2-aminothiophene by recrystallization or column chromatography.
Quantitative Data Summary: Impact of Reaction Conditions
The choice of solvent and base is paramount for success. The following table summarizes general trends observed for the Gewald reaction.
| Parameter | Condition A | Condition B | Expected Outcome & Remarks |
| Solvent | Ethanol / Methanol | DMF / Toluene | Protic solvents like ethanol are common and effective. Aprotic polar solvents like DMF can sometimes increase reaction rates but may also promote side reactions. Toluene is ideal for water removal.[7][12] |
| Base | Morpholine / Piperidine | Triethylamine / DBU | Morpholine and piperidine are standard secondary amine catalysts. For less reactive substrates, a stronger, non-nucleophilic base like DBU may be necessary.[7] |
| Temperature | Room Temp to 50°C | > 70°C | Lower temperatures generally provide cleaner reactions and minimize polymerization and dimerization, though at the cost of longer reaction times.[7] |
| Procedure | One-Pot | Two-Step | The one-pot method is efficient for reactive substrates. The two-step procedure offers better control and higher yields for challenging or sterically hindered ketones.[7][9] |
IV. Concluding Remarks
The Gewald synthesis is a versatile and powerful tool for accessing the 2-aminothiophene scaffold, a privileged core in medicinal chemistry.[13] However, its success hinges on a nuanced understanding of the competing reaction pathways. By carefully controlling reaction parameters such as temperature, reagent purity, and catalyst choice, and by being prepared to adopt a two-step approach for challenging substrates, researchers can effectively troubleshoot common issues and optimize their synthetic outcomes. This guide provides a framework for diagnosing problems based on experimental observations and implementing logical, field-proven solutions.
V. References
-
Benchchem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes. Retrieved from
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ResearchGate.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate.
-
Computational investigations on the mechanism of the Gewald reaction. (n.d.). American Chemical Society.
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett.
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]
-
Benchchem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis. Retrieved from
-
Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24803–24824. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2018). Molecules, 23(11), 2999. [Link]
-
J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications.
-
Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. (2017). Synfacts, 13(07), 0684. [Link]
-
The Gewald multicomponent reaction. (2011). Molecular Diversity, 15(1), 3-33. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Retrieved from
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Overcoming poor solubility of 2-aminothiophene derivatives in aqueous media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiophene derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and critical challenge: the poor aqueous solubility of this important class of compounds. My goal is to equip you with the foundational knowledge and actionable protocols to overcome solubility hurdles in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility challenges associated with 2-aminothiophene derivatives.
Q1: Why are my 2-aminothiophene derivatives consistently showing poor solubility in aqueous media?
A1: The limited aqueous solubility of 2-aminothiophene derivatives is rooted in their fundamental physicochemical properties. The thiophene ring is an aromatic, nonpolar structure.[1] This inherent hydrophobicity, stemming from the sulfur-containing heterocyclic ring, often leads to poor interaction with polar water molecules. While the 2-amino group can participate in hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the overall scaffold, especially in more complex derivatives with additional nonpolar substituents.
Q2: I've noticed that even small changes to the substituents on the thiophene ring drastically alter solubility. What's the underlying principle?
A2: This is a critical observation. The solubility of your derivative is a delicate balance of its lipophilicity and its crystal lattice energy (the energy holding the solid-state compound together).
-
Lipophilicity (logP): Adding nonpolar, lipophilic groups (e.g., alkyl chains, phenyl rings) will generally decrease aqueous solubility. Conversely, incorporating polar functional groups capable of hydrogen bonding, such as alcohols (-OH), amines (-NH2), or flexible polar chains (e.g., polyethylene glycol), can enhance water solubility.[1]
-
Crystal Lattice Energy: A molecule's ability to pack tightly into a crystal lattice also dictates its solubility. Strong intermolecular interactions in the solid state require more energy to break apart during dissolution. Sometimes, a seemingly minor structural change can lead to a much more stable, less soluble crystal form (polymorphism).
Q3: My compound is a weak base due to the 2-amino group. How does pH affect its solubility?
A3: The pH of your aqueous medium is a powerful tool you can use to manipulate solubility. Since the 2-amino group is weakly basic, it can be protonated at acidic pH to form a more soluble salt.[2] The extent of this effect is governed by the compound's pKa. As a general guideline, for a basic drug, salt formation is favorable when the pKa of the drug is at least two pH units higher than the pKa of the counterion acid.[2][3] Therefore, you will likely observe significantly higher solubility at a pH below your compound's pKa. Many organic compounds are more soluble in acidic environments like the gastrointestinal tract compared to the neutral pH of blood plasma.[4]
Section 2: Troubleshooting Guide - Strategies for Solubility Enhancement
This section provides a structured approach to systematically address and resolve solubility issues.
Initial Troubleshooting Steps
Q4: My 2-aminothiophene derivative precipitated out of my aqueous buffer during an experiment. What are my immediate troubleshooting steps?
A4: Unexpected precipitation is a common challenge. Here’s a logical workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for unexpected precipitation.
Formulation-Based Approaches
Q5: I need to prepare a stock solution of my derivative for a cell-based assay. What formulation strategies can I try?
A5: For in vitro studies, formulation strategies are often the most direct path to achieving the desired concentration. Here are several effective techniques, ranging from simple to more complex.
-
Cosolvents: This is one of the most effective and widely used techniques.[5] A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[6][7]
-
Common Choices: DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[6][8]
-
Causality: Cosolvents work by disrupting the hydrogen-bonding network of water, which creates "pockets" that can accommodate the nonpolar 2-aminothiophene derivative.[7]
-
Best Practice: Start by dissolving your compound in a minimal amount of a pure cosolvent (like DMSO) to create a high-concentration stock. Then, perform serial dilutions into your aqueous assay buffer. Always run a vehicle control (buffer with the same final concentration of cosolvent) in your experiments to account for any effects of the solvent itself.
-
-
pH Adjustment: As discussed in Q3, if your derivative has a basic 2-amino group, lowering the pH of your aqueous medium can significantly increase its solubility by promoting the formation of a soluble salt.[9]
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, and 7.4) and determine the solubility in each. This will help you identify the optimal pH range for your compound.
-
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like your 2-aminothiophene derivative, forming an "inclusion complex" that is water-soluble.[9][10][12]
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its high aqueous solubility and biocompatibility.[10][13]
-
Mechanism: The nonpolar thiophene portion of your molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "hiding" the poorly soluble drug from the aqueous environment.[10]
-
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Principle of Action | Typical Fold Increase in Solubility | Key Considerations |
| Cosolvents | Reduces solvent polarity.[7] | 10 to 1,000-fold | Potential for solvent toxicity in biological assays.[8] |
| pH Adjustment | Ionizes the molecule to form a more soluble salt.[14] | 10 to 10,000-fold | Only applicable to ionizable compounds; stability at different pH values must be checked. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[10][11] | 10 to 29-fold or more[15] | Can alter drug-target binding kinetics; potential for cellular cholesterol depletion at high concentrations. |
Chemical Modification Approaches
Q6: My compound is a lead candidate for drug development, but its solubility is too low for in vivo studies. What are my options?
A6: For in vivo applications where formulation options may be limited, chemical modification of the molecule itself is a powerful strategy.
-
Salt Formation: This is the most common method to increase the solubility and dissolution rate of weakly acidic or basic drugs.[16] The 2-amino group on the thiophene ring makes it a prime candidate for forming salts with pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate).[3]
-
Why it Works: A salt is already in an ionized state. This pre-ionization circumvents the energy required to break the crystal lattice and solvate the neutral molecule, leading to faster dissolution and higher apparent solubility.[2][14]
-
Workflow: A salt screening study is a systematic process to identify the optimal salt form.
-
Caption: Workflow for a pharmaceutical salt screening study.
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form through enzymatic or chemical transformation.[17] This is a highly successful strategy for improving solubility.[17][18][19]
-
How it Works: A temporary, highly polar, and water-soluble group is attached to the parent molecule. This group masks the properties responsible for poor solubility and is designed to be cleaved off in the body to release the active drug.
-
Example Strategy: For a 2-aminothiophene derivative, one could create an amide prodrug by linking a small, hydrophilic peptide to the amino group.[17] Another common approach is to add a phosphate ester, which is highly water-soluble and can be cleaved by endogenous phosphatases.[18][20] A 600-fold improvement in solubility has been demonstrated for some heterocyclic compounds using a prodrug approach.[17]
-
Section 3: Experimental Protocols
Protocol 1: Thermodynamic (Shake-Flask) Solubility Determination
This protocol establishes the equilibrium solubility of your compound, providing a gold-standard baseline measurement.[1]
Objective: To determine the maximum concentration of a 2-aminothiophene derivative that dissolves in an aqueous buffer at a specific temperature.
Materials:
-
Your 2-aminothiophene derivative (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial (enough so that undissolved solid remains visible at the end).
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it on the shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, let the vials stand to allow larger particles to settle.
-
Carefully collect a sample from the top of the supernatant.
-
Clarify the sample by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.
-
Accurately dilute the clarified supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method. The resulting concentration is the thermodynamic solubility.
References
- Bari, A., & Lim, S. M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Gali, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Vigato, A. A., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Jadhav, P. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences Pvt Ltd.
- Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. World Journal of Pharmacy and Pharmaceutical Sciences.
- Kumar, R. (n.d.).
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Loftsson, T., & Hreinsdóttir, D. (2021).
- Sravani, G., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94.
- Stella, V. J., & Nti-Addae, K. W. (2007).
- Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915.
- da Silva, A. D., et al. (2019).
- Heimbach, T., et al. (2007). Prodrugs for Improved Aqueous Solubility.
- ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF.
- Migda, W., et al. (2023). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PubMed Central.
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- Rane, Y., & Mashru, R. (2021).
- BenchChem. (2025).
- Kumar, L. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- ResearchGate. (2008). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- ResearchGate. (2016). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF.
- PubChem. (n.d.). 2-Aminothiophene. PubChem.
- Taylor & Francis eBooks. (2014).
- Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
- Makary, P. (2014). Principles of Salt Formation.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- BenchChem. (2025).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Shchamialiova, L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central.
- Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed.
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Technical Support Center: Optimization of Reaction Conditions for Thieno[2,3-d]pyrimidine Formation
Welcome to the Technical Support Center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are a class of compounds with significant interest in medicinal chemistry due to their structural resemblance to purine bases, which allows them to interact with a wide range of biological targets.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of thieno[2,3-d]pyrimidines, particularly focusing on the most common synthetic route: the construction of a 2-aminothiophene precursor via the Gewald reaction, followed by cyclization to form the pyrimidine ring.[2]
Issue 1: Low Yield or Failure of the Initial Gewald Reaction
Question: My Gewald reaction to form the 2-aminothiophene precursor is giving a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?
Answer: The Gewald reaction, a multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, is a cornerstone for 2-aminothiophene synthesis.[2][3][4] Low yields often stem from issues with the initial Knoevenagel condensation or subsequent sulfur addition and cyclization.
Causality and Solutions:
-
Inefficient Knoevenagel Condensation: This initial step between the carbonyl compound and the active methylene nitrile is base-catalyzed and crucial for forming the α,β-unsaturated nitrile intermediate.
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be required. While morpholine or triethylamine are commonly used, consider screening other bases like piperidine.
-
Water Removal: The condensation produces water, which can hinder the reaction. If not using a Dean-Stark trap, ensure your solvent is anhydrous.
-
-
Side Reactions:
-
Dimerization of the α,β-unsaturated nitrile: This is a common competing reaction. To minimize its formation, optimize the reaction temperature, as dimer formation is often highly temperature-dependent. Slow, controlled addition of reagents can also favor the desired intramolecular cyclization.
-
Polymerization and Polysulfide Formation: Overheating can lead to polymerization of starting materials or intermediates, resulting in a dark, tarry reaction mixture. Maintain careful temperature control. The use of microwave irradiation has been shown to reduce reaction times and potentially minimize side product formation.[5]
-
-
Purity of Starting Materials: Impurities in the ketone, nitrile, or sulfur can catalyze side reactions. Ensure all reagents are of high purity.
Troubleshooting Workflow for Low Yield in Gewald Reaction:
Caption: Decision tree for troubleshooting low yields in the Gewald reaction.
Issue 2: Formation of a Dark, Tarry Reaction Mixture
Question: My reaction mixture has turned into a dark brown, intractable tar. What causes this and can I salvage my product?
Answer: The formation of a tarry mixture in the Gewald reaction is a common issue, often indicating polymerization or the formation of complex polysulfides.
Causality and Solutions:
-
Excessive Heat: High temperatures are a primary culprit. The reaction is often exothermic, and poor temperature control can lead to runaway reactions and polymerization.
-
Temperature Monitoring and Control: Use a reaction setup that allows for efficient heat dissipation (e.g., an ice bath for initial mixing) and maintain the recommended temperature range for your specific substrates.
-
-
Polysulfide Formation: The reaction of elemental sulfur can lead to the formation of various polysulfide intermediates. While necessary for the reaction, under certain conditions, they can contribute to the formation of colored byproducts.
-
Salvage and Prevention:
-
Work-up: While difficult, it may be possible to extract the desired product from the tar. Trituration with a suitable non-polar solvent in which the product is sparingly soluble might help precipitate the product while leaving the tarry impurities behind.
-
Prevention: The best approach is prevention. Ensure strict temperature control and consider using a milder base or a different solvent system.
-
Issue 3: Difficulty in the Cyclization of 2-Aminothiophene to the Thieno[2,3-d]pyrimidine Core
Question: I have successfully synthesized my 2-aminothiophene precursor, but the subsequent cyclization to form the pyrimidine ring is problematic, resulting in low yields or multiple products. What should I consider?
Answer: The cyclization step is critical and its success depends heavily on the chosen cyclizing agent and reaction conditions. Common methods involve reacting the 2-aminothiophene with reagents like formic acid, formamide, or triethyl orthoformate.
Causality and Solutions:
-
Choice of Cyclizing Agent: The reactivity of the 2-aminothiophene and the desired substitution pattern on the pyrimidine ring will dictate the best cyclizing agent.
-
Formic Acid: A common and straightforward reagent, but can require harsh conditions (high temperatures) which may lead to degradation.
-
Triethyl Orthoformate: Often used in the presence of an acid catalyst (e.g., acetic anhydride), this can be a milder alternative to formic acid.
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent is particularly useful for introducing a dimethylaminomethylene group, which can then be displaced by an amine in a subsequent step to form 4-substituted thieno[2,3-d]pyrimidines.[5]
-
-
Reaction Conditions:
-
Temperature: As with the Gewald reaction, temperature control is crucial. Too low a temperature may result in an incomplete reaction, while excessive heat can cause decomposition.
-
Solvent: The choice of solvent can influence the solubility of intermediates and the reaction rate. High-boiling point solvents like diphenyl ether are sometimes used, but require careful removal.
-
-
Microwave-Assisted Synthesis: This technique has been shown to significantly improve yields and reduce reaction times for the cyclization step.[5] The rapid and uniform heating provided by microwaves can promote the desired cyclization while minimizing the formation of degradation products.
Table 1: Comparison of Common Cyclization Conditions
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid | Reflux, neat or in a high-boiling solvent | Readily available, simple procedure | Can require high temperatures, potential for side reactions |
| Triethyl Orthoformate / Acetic Anhydride | Reflux | Milder conditions than formic acid | May require longer reaction times |
| Formamide | High temperature (e.g., 180-200 °C) | One-pot formation of 4-aminothieno[2,3-d]pyrimidines | Very high temperatures required |
| DMF-DMA | Reflux in a suitable solvent (e.g., xylene) | Forms a versatile intermediate for further functionalization | Two-step process to introduce other substituents at C4 |
Issue 4: Challenges with the Dimroth Rearrangement
Question: I am attempting a Dimroth rearrangement to introduce a specific amine at the 4-position, but the reaction is slow or gives a mixture of products. How can I optimize this?
Answer: The Dimroth rearrangement is a powerful tool for functionalizing the 4-position of the thieno[2,3-d]pyrimidine ring.[5][6] It involves a ring-opening and ring-closing sequence, and its efficiency is influenced by several factors.
Causality and Solutions:
-
pH and Temperature: The rate of the Dimroth rearrangement is often pH and temperature-dependent. The reaction is typically acid-catalyzed.[5] Experimenting with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and optimizing the reaction temperature can significantly improve the outcome.
-
Steric Hindrance: The steric bulk of both the incoming amine and the substituents on the thieno[2,3-d]pyrimidine core can affect the reaction rate. For sterically hindered substrates, longer reaction times or higher temperatures may be necessary.
-
Electronic Effects: The electronic nature of the substituents on the aniline (or other amine) can influence its nucleophilicity and thus the reaction rate. Electron-donating groups on the amine generally accelerate the reaction, while electron-withdrawing groups can slow it down.[5]
-
Microwave Irradiation: As with other steps, microwave synthesis can be advantageous for the Dimroth rearrangement, often leading to shorter reaction times and higher yields.[5]
General Workflow for Dimroth Rearrangement Optimization:
Caption: A workflow for optimizing the Dimroth rearrangement.
Issue 5: Purification Difficulties
Question: My final thieno[2,3-d]pyrimidine product is difficult to purify. Recrystallization gives poor recovery, and column chromatography is challenging. What are my options?
Answer: Purification of heterocyclic compounds can be challenging due to their polarity and sometimes limited solubility.
Causality and Solutions:
-
Poor Solubility: Thieno[2,3-d]pyrimidines can have low solubility in common organic solvents.
-
Recrystallization: If solubility is an issue, try using a solvent mixture. Dissolve the compound in a minimum amount of a hot, good solvent and then slowly add a hot, poor solvent until turbidity appears. Allow the solution to cool slowly. Screening a wide range of solvents is often necessary.
-
Column Chromatography: If the compound is poorly soluble, it can be challenging to load onto a column. Try dissolving it in a small amount of a more polar solvent (like DMF or DMSO) and adsorbing it onto silica gel before loading it onto the column as a dry powder.
-
-
Amorphous Solid or Oil Precipitation: Rapid precipitation during recrystallization can lead to the formation of an amorphous solid or oil instead of crystals.
-
Slow Cooling: Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.
-
-
Closely Eluting Impurities: If impurities have similar polarity to your product, separation by column chromatography can be difficult.
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A small change in the polarity of the eluent can sometimes significantly improve separation. Consider using a gradient elution.
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or reverse-phase silica.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the thieno[2,3-d]pyrimidine scaffold?
A1: The two primary approaches are:
-
Annulation of a pyrimidine ring onto a pre-formed thiophene: This is the most common and versatile method, typically starting with the Gewald reaction to synthesize a 2-aminothiophene derivative.[2]
-
Construction of a thiophene ring onto an existing pyrimidine moiety: This route is less frequently employed.
Q2: What is the role of elemental sulfur in the Gewald reaction?
A2: Elemental sulfur acts as the sulfur source for the formation of the thiophene ring. The reaction mechanism involves the addition of sulfur to an intermediate derived from the Knoevenagel condensation, followed by cyclization and aromatization to form the 2-aminothiophene.[4][7]
Q3: Are there any safety precautions I should be aware of when running these reactions?
A3: Yes. The Gewald reaction often uses volatile and flammable solvents and reagents. It is essential to perform the reaction in a well-ventilated fume hood. Some of the bases used, like piperidine and morpholine, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. When using microwave synthesis, ensure you are using a dedicated microwave reactor designed for chemical synthesis and follow all safety guidelines provided by the manufacturer.
Q4: Can I introduce substituents at various positions on the thieno[2,3-d]pyrimidine core?
A4: Yes, the versatility of the synthetic routes allows for the introduction of a wide range of substituents.
-
Positions 5 and 6: These are typically determined by the choice of the starting carbonyl compound in the Gewald reaction.
-
Position 2: Substituents at this position can be introduced by starting with a different active methylene compound in the Gewald reaction.
-
Position 4: This position is readily functionalized, often through the Dimroth rearrangement or by displacement of a leaving group (like a chloro group) with various nucleophiles.
Experimental Protocols
General Procedure for the Gewald Synthesis of a 2-Aminothiophene Derivative
-
To a stirred solution of the carbonyl compound (1.0 eq) and the active methylene nitrile (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF), add the base (e.g., morpholine or triethylamine, 0.1-0.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add elemental sulfur (1.1 eq) portion-wise, ensuring the temperature does not rise excessively. An ice bath may be used to control the initial exotherm.
-
Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol or another suitable solvent.
-
Dry the solid under vacuum to obtain the crude 2-aminothiophene derivative, which can be purified further by recrystallization or column chromatography if necessary.
General Procedure for the Cyclization to a Thieno[2,3-d]pyrimidin-4(3H)-one
-
To the 2-aminothiophene-3-carboxamide derivative (1.0 eq), add an excess of formic acid (or a mixture of triethyl orthoformate and acetic anhydride).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If formic acid was used, carefully remove it under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.
References
- Shaikh, A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
- BenchChem. (2025). A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores. BenchChem.
- Putrov, G. A., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Chemistry of Heterocyclic Compounds, 57(8), 786-805.
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Darstellung von 2-Aminothiophenen aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Simões, A. S., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1338-1347. [Link]
- BenchChem. (2025). common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.
-
Krasota, A. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 453-474. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Preventing dimerization during 2-aminothiophene synthesis
Welcome to the Technical Support Center for 2-Aminothiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold, particularly via the Gewald reaction. Here, we address common challenges, with a specific focus on the prevention of dimerization and other side reactions, providing not just protocols but the underlying principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant byproduct in my Gewald reaction that I suspect is a dimer. What is happening and how can I confirm its identity?
A1: The formation of a dimer is one of the most common side reactions in the Gewald synthesis.[1][2][3] This occurs when the α,β-unsaturated nitrile intermediate, formed from the initial Knoevenagel-Cope condensation, undergoes self-condensation instead of reacting with sulfur to form the thiophene ring.
Mechanism of Dimerization: The dimerization is a competing reaction pathway where one molecule of the α,β-unsaturated nitrile acts as a Michael acceptor and another, in its anionic form, acts as the nucleophile. This is followed by an intramolecular Thorpe-Ziegler cyclization to yield a substituted cyclohexadiene derivative.[3] This process is particularly favored under conditions that allow for a high concentration of the unsaturated intermediate before it can be trapped by sulfur.
To confirm the identity of the byproduct, standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy are recommended. The dimer will have a molecular weight exactly double that of your α,β-unsaturated nitrile intermediate and will lack the characteristic signals of the 2-aminothiophene ring in its NMR spectrum.
Q2: My reaction mixture has turned into a dark, tarry mess, and the yield of my desired 2-aminothiophene is very low. What's the cause?
A2: A dark and tarry reaction mixture is a common issue in Gewald synthesis and is typically indicative of polymerization or the formation of complex polysulfides.[1] These side reactions are often triggered by excessively high reaction temperatures. At elevated temperatures, the starting materials or the reactive intermediates can begin to polymerize, leading to a complex and often inseparable mixture, which significantly reduces the yield of the desired product. Careful control of the reaction temperature is paramount to avoiding this issue.
Q3: I'm working with a sterically hindered ketone, and my yields are consistently poor. Is there a better approach than the standard one-pot Gewald reaction?
A3: Yes, for sterically hindered ketones, a one-pot Gewald synthesis is often inefficient. A more effective strategy is a two-step procedure.[1][2]
-
Step 1: Knoevenagel-Cope Condensation. First, perform the condensation of the sterically hindered ketone with the active methylene nitrile to form the α,β-unsaturated nitrile intermediate. Isolate and purify this intermediate.
-
Step 2: Cyclization with Sulfur. In a separate reaction, treat the purified α,β-unsaturated nitrile with elemental sulfur and a suitable base to form the 2-aminothiophene.
This approach allows for the optimization of each step independently and prevents the buildup of the unreacted ketone, which can contribute to side reactions under the conditions of the one-pot synthesis.
Troubleshooting Guide: Preventing Dimerization
The dimerization of the α,β-unsaturated nitrile intermediate is a kinetic and thermodynamic battle. To favor the formation of the 2-aminothiophene, the rate of the intramolecular cyclization with sulfur must be greater than the rate of the intermolecular dimerization. The following strategies are designed to tip this balance in your favor.
Strategy 1: Rigorous Temperature Control
The formation of the dimer is highly sensitive to temperature.[1] A systematic approach to optimizing this parameter is crucial.
| Temperature Range | Observation | Recommendation |
| Low (e.g., RT - 40°C) | Slow reaction rate, may not proceed to completion. | Start with lower temperatures and gradually increase while monitoring the reaction by TLC. |
| Optimal (e.g., 50-70°C) | Balance between reaction rate and suppression of side products. | This is often the sweet spot for many substrates. |
| High (e.g., >80°C) | Increased rate of dimerization and polymerization. | Avoid high temperatures unless you have evidence it is beneficial for your specific substrate. |
Experimental Protocol: Temperature Screening
-
Set up multiple small-scale reactions in parallel.
-
Run each reaction at a different, constant temperature (e.g., 50°C, 60°C, 70°C).
-
Monitor the reactions at regular intervals using TLC to assess the consumption of starting materials and the formation of the desired product versus the dimer.
-
Identify the temperature that provides the best ratio of product to byproduct.
Strategy 2: Controlled Rate of Reagent Addition
A high local concentration of any one reagent can favor side reactions. Slow, controlled addition of one of the key components can maintain a low steady-state concentration of reactive intermediates, thereby favoring the desired intramolecular cyclization over intermolecular dimerization.[1]
Experimental Protocol: Slow Addition of the Base
-
To a stirred suspension of the ketone, active methylene nitrile, and sulfur in the chosen solvent, add the base (e.g., morpholine or triethylamine) dropwise over a period of 30-60 minutes using a syringe pump.
-
Maintain the optimized reaction temperature throughout the addition.
-
Monitor the reaction by TLC.
Strategy 3: Judicious Choice of Solvent
The polarity and coordinating ability of the solvent can influence the relative rates of the desired reaction and the dimerization pathway.[1]
| Solvent | Polarity | Potential Impact |
| Ethanol/Methanol | Protic, Polar | Commonly used, good for dissolving reagents. |
| DMF/DMAc | Aprotic, Polar | Can increase reaction rates, but may also promote side reactions if not carefully controlled. |
| Toluene/Xylene | Aprotic, Non-polar | Can be used with a Dean-Stark trap to remove water from the condensation step. |
| Water | Protic, Highly Polar | Green solvent option, sometimes used with specific catalysts or ultrasound.[4] |
A screening of solvents is recommended to find the optimal medium for your specific substrate combination.
Visualizing the Competing Pathways
To better understand the challenge, the following diagram illustrates the critical juncture in the Gewald reaction where the pathway diverges towards the desired 2-aminothiophene or the undesired dimer.
Caption: Competing reaction pathways in the Gewald synthesis.
Advanced Strategies and Alternative Protocols
For particularly challenging syntheses, consider these advanced strategies:
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by rapidly and uniformly heating the reaction mixture, which can outpace the rate of side reactions.[5][6]
Experimental Protocol: Microwave-Assisted Gewald Synthesis
-
In a microwave-safe reaction vessel, combine the ketone (1 eq.), active methylene nitrile (1 eq.), elemental sulfur (1.1 eq.), and a suitable catalyst (e.g., L-proline or piperidine, 10-20 mol%).
-
Add a high-boiling point solvent such as DMF or ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a fixed temperature (e.g., 100-120°C) for a short duration (e.g., 5-20 minutes).
-
Monitor the reaction and optimize the time and temperature as needed.
Flow Chemistry
For large-scale synthesis, transitioning to a continuous flow reactor can offer superior control over reaction parameters, including temperature and residence time, which can be finely tuned to maximize the yield of the desired 2-aminothiophene while minimizing the formation of byproducts.
Logical Troubleshooting Workflow
When faced with dimerization, follow this logical workflow to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting dimerization.
References
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
-
Gawande, M. B., et al. (2013). A green chemistry approach to Gewald reaction. Der Pharma Chemica, 5(4), 169-175. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
El-Sheref, E. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 26(4), 2495-2521. [Link]
-
Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(19), 2035-2040. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Sharma, J. (2022). Computational investigations on the mechanism of the Gewald reaction. ACS Fall 2022. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling the Synthesis of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile. Our goal is to move beyond simple procedural lists, offering insights into the underlying chemistry and providing robust solutions to common challenges encountered in both lab-scale and pilot-plant environments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction used to synthesize this compound?
The synthesis is achieved via the Gewald aminothiophene synthesis. This is a powerful and versatile multi-component reaction that condenses a ketone (4-butylacetophenone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base to form the desired polysubstituted 2-aminothiophene.[1][2] It is typically performed as a one-pot synthesis, which is highly efficient and minimizes waste.[3]
Q2: What are the primary starting materials and reagents for this synthesis?
The core components are:
-
Ketone: 4-butylacetophenone
-
Active Methylene Nitrile: Malononitrile
-
Sulfur Source: Elemental sulfur (S₈)
-
Base Catalyst: A secondary amine like morpholine or piperidine is common. Triethylamine can also be used.[4]
-
Solvent: Protic polar solvents like ethanol or methanol are typically used.[5] Dimethylformamide (DMF) is also an option.
Q3: What are the most critical parameters to control during the reaction?
Temperature is paramount. The initial condensation is often mildly exothermic, and subsequent steps can also generate heat. Poor temperature control can lead to the formation of dark, tarry byproducts and polysulfides.[4] Other key parameters include the choice and stoichiometry of the base, the rate of reagent addition, and the purity of all starting materials.[3]
Q4: What are the primary safety hazards associated with this synthesis at scale?
-
Thermal Runaway: The reaction can be exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] This can lead to a dangerous thermal runaway if not properly managed.
-
Reagent Toxicity: Malononitrile is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Morpholine is corrosive. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Hydrogen Sulfide (H₂S) Emission: Although not a primary product, trace amounts of H₂S, a toxic and flammable gas, could potentially form under certain conditions. Ensure adequate ventilation.
Troubleshooting and Process Optimization Guide
This section addresses specific issues that may arise during synthesis and scale-up, providing causal explanations and actionable solutions.
Category 1: Low Yield & Reaction Stalling
Q: My reaction has stalled, or the yield is extremely low. I suspect the initial condensation is failing. What should I do?
This is a common issue, often pointing to an inefficient Knoevenagel-Cope condensation, which is the first step of the mechanism.[4][7]
Causality & Solution:
-
Base Selection: The basicity of the catalyst is critical. For an alkyl aryl ketone like 4-butylacetophenone, which is less reactive than a simple cyclohexanone, a moderately strong base is needed. If triethylamine is failing, consider switching to a more effective secondary amine catalyst like morpholine or piperidine.[4]
-
Water Removal: The condensation step generates water, which can inhibit the reaction equilibrium. On a lab scale, this is often tolerated, but at a larger scale, it can stall the reaction. While adding a dehydrating agent is an option, a more robust solution for very challenging substrates is to perform a two-step synthesis.[5] First, isolate the intermediate α,β-unsaturated nitrile (2-(4-butylbenzylidene)malononitrile) before reacting it with sulfur and base.[4][5]
-
Reagent Purity: Ensure all reagents, especially the ketone, are free from acidic impurities that could neutralize the base catalyst.[3]
Q: The reaction works, but my final yield is consistently below 50%. How can I optimize for a higher yield?
Low yields often result from competing side reactions or suboptimal reaction conditions.
Causality & Solution:
-
Temperature Control: The formation of the thiophene ring is the thermodynamic driving force of the reaction.[7][8] However, if the temperature is too high, it can promote the formation of polymeric materials and other side products.[4] A typical temperature range is 50-80 °C.[3] We recommend running a temperature screen (e.g., 45°C, 55°C, 65°C) to find the optimal point for your specific setup.
-
Stoichiometry: Ensure malononitrile and sulfur are used in at least stoichiometric amounts, with a slight excess (1.05-1.1 eq) of sulfur often being beneficial to drive the reaction to completion.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.[3] Pushing it for longer, especially at elevated temperatures, may degrade the product.
Category 2: Product Purity & Byproducts
Q: My crude product is a dark brown, tarry oil instead of the expected solid. What causes this and how can I fix it?
This is a classic sign of byproduct formation due to poor reaction control.
Causality & Solution:
-
Excessive Temperature: As mentioned, high temperatures are the primary cause of polymerization and the formation of complex polysulfides, which manifest as a dark tar.[4] Strict temperature control is essential.
-
Work-up Procedure: The standard work-up involves pouring the cooled reaction mixture into ice-cold water to precipitate the product.[3] If the product oils out, it may be due to impurities. Try adding a co-solvent like isopropanol to the water or triturating the crude oil with a solvent like cold ethanol or a hexane/ethyl acetate mixture to induce crystallization and wash away soluble impurities.
Q: I have a persistent impurity in my final product. What is the likely structure?
A common byproduct is the dimer of the α,β-unsaturated nitrile intermediate.
Causality & Solution: This dimer forms from an intermolecular reaction competing with the desired intramolecular cyclization with sulfur.[4] Its formation is highly temperature-dependent. To minimize it:
-
Lower the Reaction Temperature: This is the most effective method.
-
Control Addition Rate: On a larger scale, add the base catalyst slowly and sub-surface to avoid localized "hot spots" that can accelerate this side reaction.
Category 3: Scale-Up Challenges
Q: My synthesis was successful at a 5g scale, but when I tried a 200g scale, I got a dark, intractable mixture. What went wrong?
This is a classic heat transfer problem.
Causality & Solution: When you increase the reaction volume by a factor of 40, the surface area of your reactor does not increase proportionally. Heat generated in the center of the reactor cannot dissipate quickly enough, leading to a significant temperature increase and runaway side reactions.[6]
-
Limit Scale-Up Factor: A 10-fold increase in scale is a standard industry guideline to ensure safety and control.[6]
-
Improve Heat Transfer: Use a jacketed reactor with an efficient overhead stirrer. Magnetic stirring is inadequate for scales above 1 L.[6]
-
Controlled Addition: Add the most reactive component (usually the base) slowly over time to control the rate of heat generation. For highly exothermic processes, a portion-wise addition of sulfur may also be necessary.
Q: How do I properly manage the reaction exotherm during scale-up?
Proactive thermal management is crucial for safety and success.
Causality & Solution: The initial Knoevenagel condensation and the subsequent sulfur reaction can both release energy.
-
Reaction Calorimetry: Before attempting a large-scale run, perform reaction calorimetry (RC1) studies on a small scale. This will provide critical data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and help you design a safe and effective cooling protocol.
-
Reverse Addition: Consider adding the slurry of ketone, nitrile, and sulfur to the heated solvent containing the base, rather than adding the base to the full mixture. This can sometimes provide better kinetic control.
-
Solvent Volume: While reducing solvent is good for throughput, having sufficient solvent volume provides a thermal sink to absorb heat, acting as a buffer against rapid temperature spikes.[6] Finding the right balance is key.
Scale-Up Protocols & Data
Data Table: Reagent Quantities by Scale
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | 10g Scale (Product) | 100g Scale (Product) |
| 4-Butylacetophenone | 176.25 | 0.96 | 6.88 g (39.0 mmol) | 68.8 g (390 mmol) |
| Malononitrile | 66.06 | 1.19 | 2.58 g (39.0 mmol) | 25.8 g (390 mmol) |
| Sulfur (S₈) | 32.06 (as S) | ~2.07 | 1.37 g (42.9 mmol) | 13.7 g (429 mmol) |
| Morpholine | 87.12 | 1.00 | 1.02 g (11.7 mmol) | 10.2 g (117 mmol) |
| Ethanol (Solvent) | 46.07 | 0.789 | ~ 50 mL | ~ 500 mL |
| Product | 256.37 | - | Target: 10.0 g | Target: 100.0 g |
Note: Quantities are based on a theoretical 100% yield and may need adjustment based on the purity of starting materials. Sulfur is calculated at 1.1 eq, and Morpholine at 0.3 eq.
Step-by-Step Lab-Scale Protocol (10g)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Reagent Charging: To the flask, add ethanol (50 mL), 4-butylacetophenone (6.88 g), malononitrile (2.58 g), and elemental sulfur (1.37 g).
-
Heating & Catalyst Addition: Begin stirring and heat the mixture to 50-55 °C. Once the temperature is stable, add morpholine (1.02 g) dropwise over 5 minutes. An exotherm may be observed.
-
Reaction: Maintain the internal temperature at 55-60 °C and monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 3-5 hours.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. Pour the slurry into 250 mL of ice-cold water with vigorous stirring.
-
Purification: The product will precipitate as a solid. Isolate the solid by vacuum filtration, wash the cake with cold water, and dry it. The crude product can be recrystallized from hot ethanol to yield a pure, crystalline solid.
Step-by-Step Pilot Scale-Up Protocol (100g)
-
Setup: Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, a temperature probe, and a nitrogen inlet.
-
Reagent Charging: To the reactor, charge ethanol (500 mL), 4-butylacetophenone (68.8 g), malononitrile (25.8 g), and elemental sulfur (13.7 g).
-
Heating & Catalyst Addition: Begin agitation and set the jacket temperature to heat the internal contents to 50 °C. Once the internal temperature is stable at 50-55 °C, begin the slow, sub-surface addition of morpholine (10.2 g) via a metering pump over 30-45 minutes.
-
Exotherm Control: Carefully monitor the internal temperature. Adjust the jacket cooling fluid as needed to maintain a steady internal temperature of 55-60 °C. Do not allow the temperature to exceed 65 °C.
-
Reaction: Hold the batch at 55-60 °C for 4-6 hours, monitoring for completion by a pre-validated analytical method (TLC or LC-MS).
-
Work-up & Isolation: Cool the reactor contents to 20 °C. In a separate vessel, prepare 2.5 L of ice-cold water. Transfer the reactor contents into the cold water under vigorous agitation to precipitate the product.
-
Purification: Isolate the product by filtration (e.g., a Nutsche filter-dryer). Wash the product cake thoroughly with water until the filtrate is neutral. Dry the product under vacuum at 50 °C until a constant weight is achieved.
Visual Process Diagrams
Caption: A flowchart for the scaled-up synthesis process.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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Semantic Scholar. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
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PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
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ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-Aminothiophenes: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the 2-aminothiophene scaffold is a cornerstone of modern heterocyclic chemistry. Its prevalence in a wide array of biologically active compounds, from blockbuster pharmaceuticals to novel therapeutic candidates, underscores the critical importance of efficient and versatile synthetic routes to this privileged structure.[1][2] This guide provides an in-depth comparative analysis of the most prominent methods for synthesizing 2-aminothiophenes, offering field-proven insights into their mechanisms, practical applications, and experimental nuances.
The Enduring Legacy of the Gewald Reaction
First reported by Karl Gewald in 1966, the Gewald reaction has become the most widely recognized and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[3] Its enduring popularity stems from its operational simplicity as a one-pot, three-component reaction, typically involving a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4]
Mechanistic Insights into the Gewald Reaction
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[3] The elemental sulfur is then believed to add to the β-position of this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[3]
Caption: A simplified workflow of the Gewald reaction.
Experimental Protocol: Synthesis of a Tinoridine Precursor
The anti-inflammatory drug Tinoridine is a prominent example of a pharmaceutical agent containing a 2-aminothiophene core, often synthesized via a Gewald reaction.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriate ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Base Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.5 eq), to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and sulfur. If necessary, further purification can be achieved by recrystallization or column chromatography.
Alternative Strategies: A Comparative Overview
While the Gewald reaction is a powerful tool, other named reactions offer alternative pathways to aminothiophenes, often with different regiochemical outcomes.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method that primarily yields 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[5] However, a notable variation of this reaction allows for the synthesis of 3-aminothiophenes when a substrate containing a nitrile group is used instead of an ester.[5]
Caption: The Fiesselmann synthesis pathway to 3-aminothiophenes.
The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, which can be adapted for the synthesis of 3-aminothiophenes.[6][7] This method often requires the synthesis of a specific precursor containing two nitrile groups.[8]
Comparative Performance Analysis
The choice of synthetic method depends on several factors, including the desired substitution pattern, availability of starting materials, and scalability.
| Feature | Gewald Reaction | Fiesselmann Synthesis (Amino variant) | Thorpe-Ziegler Reaction |
| Product | 2-Aminothiophenes | 3-Aminothiophenes | 3-Aminothiophenes |
| Starting Materials | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | α,β-Acetylenic Nitrile, Thioglycolic Acid Derivative | Dinitrile Precursor |
| Key Advantages | One-pot, three-component, high atom economy, readily available starting materials.[3][4] | Good for accessing 3-aminothiophene regioisomers. | Useful for specific, often complex, cyclic systems.[6] |
| Key Disadvantages | Limited to 2-aminothiophene products, can have issues with certain unreactive ketones. | Requires synthesis of acetylenic starting materials.[5] | Requires multi-step synthesis of the dinitrile precursor.[8] |
| Typical Yields | 40-95% | 50-80% | Variable, highly substrate-dependent |
| Scalability | Widely used in industrial synthesis. | Less common for large-scale production. | Generally limited to lab-scale synthesis. |
Industrial Relevance: The Synthesis of Olanzapine
The antipsychotic drug Olanzapine is a multi-billion dollar pharmaceutical whose synthesis prominently features a 2-aminothiophene intermediate. This intermediate is typically prepared on an industrial scale using a modified Gewald reaction, highlighting the robustness and scalability of this methodology.
Conclusion: Selecting the Optimal Synthetic Strategy
As a senior application scientist, my recommendation for the synthesis of 2-aminothiophenes is to first consider the Gewald reaction due to its versatility, operational simplicity, and proven track record in both academic and industrial settings.[9] However, for the specific synthesis of 3-aminothiophene regioisomers, the Fiesselmann and Thorpe-Ziegler reactions provide valuable, albeit more synthetically demanding, alternatives. The continued development of greener and more efficient modifications to these classical reactions ensures that aminothiophenes will remain readily accessible and integral to the future of drug discovery and materials science.[1][10]
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A Comparative Guide to the Biological Activity of 2-Amino-4-arylthiophene-3-carbonitrile Analogs: A Focus on Anticancer, Antimicrobial, and Anti-inflammatory Properties
For researchers and professionals in drug development, the thiophene scaffold represents a privileged structure due to its wide-ranging biological activities.[1][2] Among its numerous derivatives, the 2-amino-4-arylthiophene-3-carbonitrile core has emerged as a particularly promising template for the design of novel therapeutic agents. The nature of the substituent on the 4-aryl moiety plays a pivotal role in modulating the pharmacological profile of these compounds, influencing their potency and selectivity across various biological targets.[2]
This guide provides an in-depth comparison of the biological activities of several 2-amino-4-arylthiophene-3-carbonitrile analogs, with a specific focus on their anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data for 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile is not extensively available in the public domain, by examining the structure-activity relationships (SAR) of closely related analogs, we can extrapolate and predict its likely biological profile. This analysis is intended to guide researchers in the strategic design and evaluation of novel thiophene-based drug candidates.
Anticancer Activity: A Tale of Substituents
The 2-aminothiophene-3-carbonitrile scaffold has been identified as a promising framework for the development of novel anticancer agents, with several derivatives exhibiting significant cytotoxicity against various cancer cell lines.[2] The mechanism of action for many of these compounds involves the inhibition of key cellular processes, such as cell cycle progression and the induction of apoptosis.[3]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the 4-phenyl ring of the 2-aminothiophene-3-carbonitrile core is a critical determinant of anticancer activity. Studies on a range of analogs have revealed the following trends:
-
Electron-withdrawing groups at the para-position of the phenyl ring, such as nitro (NO2) and cyano (CN), have been shown to enhance cytotoxic activity against various cancer cell lines.[4] This suggests that reducing the electron density of the phenyl ring may be beneficial for anticancer potency.
-
Halogen substituents (e.g., -F, -Cl, -Br) on the phenyl ring have also been associated with potent anticancer effects. The position and nature of the halogen can influence selectivity for different cancer cell types.
-
Electron-donating groups , such as methoxy (-OCH3), can have a variable impact. While some methoxy-substituted analogs have demonstrated significant cytotoxicity, their efficacy can be highly dependent on the position of the substituent and the specific cancer cell line being tested.[5]
Based on these established SAR trends, it is plausible to hypothesize that this compound, with its electron-donating butyl group at the para-position, might exhibit moderate to good anticancer activity. The lipophilicity conferred by the butyl group could enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved efficacy. However, without direct experimental data, this remains a well-informed hypothesis requiring empirical validation.
Comparative Cytotoxicity Data of Selected 2-Amino-4-arylthiophene-3-carbonitrile Analogs
| Compound | 4-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Nitrophenyl | HT29 (Colon) | 2.24 | [4] |
| Analog 2 | 4-Chlorophenyl | MCF-7 (Breast) | 5.59 | [4] |
| Analog 3 | 4-Bromophenyl | Hep3B (Liver) | 5.46 | [5] |
| Analog 4 | 4-Methoxyphenyl | HCT116 (Colon) | 10.82 | [6] |
| Analog 5 | Phenyl | HeLa (Cervical) | >50 | [3] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][7][8][9]
Caption: Workflow for determining the cytotoxicity of thiophene analogs using the MTT assay.
Step-by-Step Methodology: [1][7][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11][12] The 2-aminothiophene-3-carbonitrile scaffold has been a key component in the development of new antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of 2-amino-4-arylthiophene-3-carbonitriles is significantly influenced by the substituents on the 4-phenyl ring:
-
Cycloalkyl Rings: The presence of a cycloalkyl ring fused to the thiophene moiety has been shown to be essential for antifungal activity, with cyclohexyl derivatives often exhibiting the highest potency.[12]
-
Halogen and Electron-Withdrawing Groups: Substituents such as halogens and other electron-withdrawing groups on the phenyl ring can enhance antibacterial activity.
-
Lipophilicity: Increased lipophilicity, which could be contributed by a butyl group on the phenyl ring, may facilitate the passage of the compound through the microbial cell wall and membrane, potentially leading to enhanced antimicrobial effects.
Given these trends, this compound is anticipated to possess noteworthy antimicrobial properties, particularly against bacterial strains where lipophilicity plays a key role in drug penetration.
Comparative Antimicrobial Data of Selected Thiophene Analogs
| Compound | 4-Aryl Substituent | Microorganism | MIC (µg/mL) | Reference |
| Analog 6 | 4-Chlorophenyl | Escherichia coli | 8 - 32 | [10] |
| Analog 7 | 4-Bromophenyl | Acinetobacter baumannii | 16 - 32 | [10] |
| Analog 8 | Cyclohexyl (fused) | Cryptococcus neoformans | 100 - 800 | [12] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][13]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology: [10][11][13]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the thiophene analogs in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Thiophene derivatives have been recognized for their anti-inflammatory properties, with some compounds demonstrating efficacy comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[14] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the activation of the NRF2 antioxidant response element.[3][5]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potential of 2-amino-4-arylthiophene-3-carbonitriles is influenced by the nature of the aryl substituent:
-
Electron-donating groups on the C-4 aryl moiety have been shown to be crucial for inhibitory activity against atypical protein kinase C (aPKC), which is involved in inflammatory responses.[15]
-
Activation of NRF2: Certain 2-aminothiophene derivatives have been found to exert their anti-inflammatory effects by activating the NRF2 pathway, which plays a critical role in cellular defense against oxidative stress and inflammation.[3][5]
Considering the importance of electron-donating groups for certain anti-inflammatory mechanisms, the 4-butylphenyl substituent of the target compound could confer significant anti-inflammatory activity. The butyl group's electron-donating nature may enhance the compound's ability to interact with key targets in inflammatory pathways.
Comparative Anti-inflammatory Data of Selected Thiophene Analogs
| Compound | Assay | Model | Activity | Reference |
| Analog 9 | Carrageenan-induced paw edema | Rat | 58.46% inhibition at 50 mg/kg | [16] |
| Analog 10 | NO production inhibition | LPS-stimulated RAW 264.7 cells | 87.07% inhibition | [3] |
Note: The percentage of inhibition in the carrageenan-induced paw edema assay indicates the reduction in inflammation compared to a control group. Higher percentage inhibition signifies greater anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[6][17]
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A Definitive Guide to the Structural Validation of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical science. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive technical comparison of methodologies for validating the structure of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and materials science.[1] While X-ray crystallography stands as the definitive method for structural elucidation, a holistic approach incorporating various spectroscopic techniques is crucial for a complete and robust characterization.
Synthesis of this compound
The synthesis of the title compound is most efficiently achieved through the Gewald aminothiophene synthesis, a powerful one-pot, multi-component reaction.[2][3] This reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[2][3]
Proposed Synthetic Pathway:
The reaction would proceed via a Knoevenagel condensation between 4-butylacetophenone and malononitrile, followed by the addition of elemental sulfur and subsequent cyclization to yield the desired 2-aminothiophene.[4][5][6] Microwave irradiation has been shown to be beneficial in improving reaction yields and reducing reaction times for Gewald reactions.[2]
PART 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution, three-dimensional map of the atomic arrangement within a crystal lattice.[7][8] This technique is considered the gold standard for unambiguous structure determination.[9]
Experimental Protocol: A Step-by-Step Guide
The journey to a crystal structure begins with the growth of a high-quality single crystal, which is often the most challenging part of the process.[9][10] The crystal should ideally be 0.1-0.3 mm in each dimension, with a well-defined shape and no visible defects.[7][10]
-
Purity is Paramount: The starting material, this compound, must be of the highest possible purity. Impurities can inhibit crystallization or lead to poorly ordered crystals.
-
Solvent Selection: A systematic screening of solvents is necessary to find a system where the compound has moderate solubility.[11] Solvents to consider include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.
-
Common Crystallization Techniques:
-
Slow Evaporation: A saturated or near-saturated solution is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.[11]
-
Solvent Diffusion (Layering): The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Crystals form at the interface as the solvents slowly mix.[12]
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[12][13]
-
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations of the atoms.[13] The crystal is then placed in a highly focused beam of monochromatic X-rays.[10] As the crystal is rotated, a unique diffraction pattern of spots is collected on a detector.[7][8]
The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a critical challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[14] An atomic model is built into this map and then refined against the experimental data to yield the final, highly precise three-dimensional structure, including bond lengths, bond angles, and torsional angles.[7]
The final structure is validated using software tools like checkCIF, which assesses the geometric plausibility and overall quality of the crystallographic model.[15] The resulting crystallographic information file (CIF) can be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) for dissemination to the scientific community.[16][17][18][19]
Visualizing the Workflow
Caption: Workflow for the synthesis and structural validation of this compound by X-ray crystallography.
PART 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily accessible information. A multi-technique approach is the hallmark of rigorous chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[20] It provides detailed information about the chemical environment and connectivity of atoms.
-
¹H NMR: Would reveal the number of different types of protons and their neighboring protons. For the title compound, one would expect to see signals for the amino (-NH₂) protons, aromatic protons of the butylphenyl group, the thiophene proton, and the aliphatic protons of the butyl chain.
-
¹³C NMR: Would show the number of chemically distinct carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons, between protons and carbons, and long-range correlations, allowing for the complete assignment of the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[21] For this compound, characteristic absorption bands would be expected for:
-
N-H stretching of the amino group (typically two bands in the 3200-3500 cm⁻¹ region).[22]
-
C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹).
-
C=C stretching of the aromatic and thiophene rings (1450-1600 cm⁻¹).[22]
-
C-H stretching of the aromatic and aliphatic groups.
Data Comparison Table
| Technique | Information Obtained | Sample Requirements | Resolution | Key Advantage | Key Limitation |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[9][23] | High-quality single crystal (0.1-0.3 mm).[7][10] | Atomic (<1 Å) | Unambiguous 3D structure determination.[23] | Requires a suitable single crystal, which can be difficult to obtain.[9][10] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemistry, dynamic information in solution.[20][23] | 1-10 mg dissolved in a deuterated solvent.[22] | Atomic connectivity | Provides detailed structural information in solution, mimicking physiological conditions.[23][24] | Can be complex to interpret for large or highly symmetric molecules; does not provide precise bond lengths/angles.[25] |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation pattern. | Micrograms to nanograms. | Isotopic | High sensitivity and accuracy for molecular weight determination. | Does not provide information on stereochemistry or atom connectivity. |
| FTIR Spectroscopy | Presence of functional groups.[21] | Small amount of solid or liquid. | Functional group level | Rapid and simple method for identifying functional groups. | Provides limited information on the overall molecular structure. |
Logical Relationship of Validation Techniques
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Spectroscopic comparison of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile with its precursors
A Spectroscopic Journey: Unraveling the Synthesis of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile Through the Lens of its Precursors
In the landscape of medicinal chemistry and material science, substituted thiophenes hold a position of significant interest due to their diverse biological activities and unique optoelectronic properties. Among these, 2-amino-3-carbonitrile thiophene derivatives are particularly noteworthy scaffolds for the development of potent kinase inhibitors, antiviral agents, and novel functional dyes. This guide provides an in-depth spectroscopic comparison of this compound with its precursors, offering a detailed roadmap for its synthesis and characterization. By dissecting the spectral data at each synthetic stage, we aim to equip researchers, scientists, and drug development professionals with the practical insights necessary for unambiguous compound identification and quality control.
The Synthetic Pathway: A Gewald Reaction Approach
The synthesis of this compound is efficiently achieved via the well-established Gewald reaction. This one-pot, three-component reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. This method is lauded for its operational simplicity, high yields, and atom economy.
The synthetic route commences with 4-butylacetophenone, which reacts with malononitrile to form an α,β-unsaturated dinitrile intermediate. This intermediate subsequently undergoes a Michael addition with elemental sulfur, followed by intramolecular cyclization and tautomerization to yield the target thiophene.
Figure 1. Synthetic workflow for this compound.
Spectroscopic Characterization: A Comparative Analysis
The transformation of the starting materials into the final thiophene product is accompanied by distinct changes in their spectroscopic signatures. By systematically analyzing the FT-IR, ¹H NMR, and ¹³C NMR spectra of the precursors and the final product, we can confidently track the progress of the reaction and confirm the structure of the desired compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational changes observed during the synthesis are summarized below.
| Compound | Key FT-IR Absorptions (cm⁻¹) | Interpretation |
| 4-Butylacetophenone | ~1685 (s) | C=O stretching of the aryl ketone. |
| ~2950-2850 (m) | C-H stretching of the butyl group. | |
| Malononitrile | ~2260 (s) | C≡N stretching of the nitrile group. |
| ~2900 (w) | C-H stretching of the methylene group. | |
| This compound | ~3450, ~3350 (m, br) | N-H stretching of the primary amine (asymmetric and symmetric). |
| ~2210 (s) | C≡N stretching of the nitrile group (conjugated). | |
| ~1620 (s) | N-H bending of the primary amine. | |
| ~1580, ~1490 (m) | C=C stretching of the thiophene and phenyl rings. | |
| ~2950-2850 (m) | C-H stretching of the butyl group. |
The most telling transformations in the FT-IR spectra are the disappearance of the strong carbonyl (C=O) stretch from 4-butylacetophenone and the appearance of the characteristic N-H stretching and bending vibrations of the primary amine in the final product. Additionally, the nitrile (C≡N) stretch shifts to a lower wavenumber in the product due to conjugation with the thiophene ring.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
The ¹H NMR spectra offer a clear picture of the structural changes occurring during the reaction.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-Butylacetophenone | 7.90 | d | 2H | Aromatic protons ortho to C=O |
| 7.30 | d | 2H | Aromatic protons meta to C=O | |
| 2.95 | t | 2H | -CH₂- attached to phenyl ring | |
| 2.60 | s | 3H | -COCH₃ | |
| 1.65 | m | 2H | -CH₂- | |
| 1.40 | m | 2H | -CH₂- | |
| 0.95 | t | 3H | -CH₃ | |
| Malononitrile | 4.20 | s | 2H | -CH₂- |
| This compound | 7.50 | d | 2H | Aromatic protons |
| 7.25 | d | 2H | Aromatic protons | |
| 6.80 | s | 1H | Thiophene proton (C5-H) | |
| 5.90 | s (br) | 2H | -NH₂ | |
| 2.65 | t | 2H | -CH₂- attached to phenyl ring | |
| 1.60 | m | 2H | -CH₂- | |
| 1.35 | m | 2H | -CH₂- | |
| 0.90 | t | 3H | -CH₃ |
Key diagnostic signals in the ¹H NMR spectrum of the final product include the appearance of a singlet around 6.80 ppm corresponding to the C5 proton of the thiophene ring and a broad singlet around 5.90 ppm for the amino (-NH₂) protons. The disappearance of the singlet at 2.60 ppm from the acetyl methyl group of 4-butylacetophenone is a definitive indicator of the reaction's completion.
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the synthesized molecule.
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |
| 4-Butylacetophenone | ~198 | C=O |
| ~145, ~135, ~129, ~128 | Aromatic carbons | |
| ~35, ~33, ~22, ~14 | Butyl group carbons | |
| ~26 | -COCH₃ | |
| Malononitrile | ~112 | C≡N |
| ~25 | -CH₂- | |
| This compound | ~160 | C2-NH₂ |
| ~158 | C4 | |
| ~142, ~138, ~129, ~126 | Phenyl carbons | |
| ~118 | C≡N | |
| ~110 | C5 | |
| ~90 | C3 | |
| ~35, ~33, ~22, ~14 | Butyl group carbons |
The most significant changes in the ¹³C NMR spectrum include the disappearance of the carbonyl carbon signal (~198 ppm) and the appearance of new signals corresponding to the thiophene ring carbons (C2, C3, C4, and C5). The upfield shift of the nitrile carbon signal (~118 ppm) compared to malononitrile is also indicative of its new electronic environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a single pulse experiment. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts, multiplicities, and integrals of the signals are then analyzed to elucidate the molecular structure.
Conclusion
The spectroscopic comparison of this compound with its precursors provides a clear and definitive method for monitoring the synthesis and verifying the structure of the final product. The characteristic changes in the FT-IR and NMR spectra at each stage of the reaction serve as reliable diagnostic tools for the synthetic chemist. This guide underscores the power of a multi-spectroscopic approach in modern chemical synthesis, ensuring the integrity and purity of novel compounds destined for further investigation in drug discovery and materials science.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Aminothiophene-Based Inhibitors
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have shown significant promise as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[3][4][5] However, the journey from a promising hit in a lab dish to a clinically effective therapeutic is fraught with challenges. A critical phase in this journey is understanding the compound's efficacy, first in controlled, artificial environments (in vitro) and subsequently within the complex milieu of a living organism (in vivo).
This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for 2-aminothiophene-based inhibitors. We will explore the causality behind experimental choices, detail self-validating protocols, and bridge the often-significant gap between a compound's performance in a test tube and its therapeutic potential in a preclinical model.
The Drug Discovery Funnel: From In Vitro Potency to In Vivo Efficacy
The progression of a drug candidate follows a logical funnel, starting with broad screening and moving towards highly specific, complex biological systems. This workflow is designed to identify potent and effective compounds while minimizing the use of animal models, reserving them for only the most promising candidates.
Caption: A typical workflow from initial in vitro screening to in vivo efficacy studies.
Part 1: In Vitro Efficacy Assessment: Isolating the Interaction
In vitro (Latin for "in the glass") studies are performed outside of a living organism. Their primary purpose is to determine if a compound can interact with its intended molecular target and elicit a biological response in a controlled, simplified system.
A. Biochemical Assays: The Litmus Test for Target Engagement
The first step is often to confirm that the inhibitor directly binds to and modulates its target, frequently a protein kinase.[6] Kinases are crucial enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7]
Causality: A biochemical assay is the cleanest way to measure the direct interaction between an inhibitor and its target enzyme, free from the complexities of cellular uptake, metabolism, or off-target effects. This allows for the determination of a key parameter: the half-maximal inhibitory concentration (IC50), which quantifies the amount of inhibitor required to reduce the enzyme's activity by 50%.[8]
Common Platforms for Kinase Inhibitors:
-
Radiometric Assays: The traditional "gold standard," these assays measure the transfer of a radioactive phosphate from ATP to a substrate. While highly sensitive, they involve handling radioactive materials.[8][9]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the depletion of ATP, which correlates with kinase activity. They are highly amenable to high-throughput screening (HTS).[7]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies or substrates to detect phosphorylation, offering high sensitivity and reduced background interference.[7]
B. Cell-Based Assays: Gauging Potency in a Biological Context
Once direct target engagement is confirmed, the next logical step is to assess the inhibitor's activity in living cells. This is a critical validation step, as a compound must be able to cross the cell membrane and inhibit its target within the crowded intracellular environment.
Causality: Cell-based assays provide a more biologically relevant system than biochemical assays. They account for factors like cell permeability and stability, and they measure a downstream cellular outcome, such as cell death or inhibition of proliferation.[10]
Key Cell-Based Assays:
-
Proliferation/Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population. A reduction in signal indicates either a slowing of proliferation (cytostatic effect) or cell death (cytotoxic effect). Several 2-aminothiophene derivatives have demonstrated potent antiproliferative effects in cancer cell lines using these methods.[10][11]
-
Cell Cycle Analysis: Using flow cytometry, this technique reveals the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Some 2-aminothiophene compounds have been shown to cause cell cycle arrest, for instance, by accumulating cells in the G1 phase, preventing them from replicating their DNA.
-
Apoptosis Assays: These assays detect markers of programmed cell death (apoptosis), confirming that the inhibitor is inducing a desired cell-killing mechanism.[12]
This protocol provides a self-validating system for assessing the cytostatic/cytotoxic effect of a 2-aminothiophene inhibitor on a cancer cell line (e.g., HeLa or PANC-1).[10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. Causality: An overnight incubation allows cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring consistent results.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene inhibitor in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle-only" (e.g., DMSO) controls and "no-cell" blanks. Incubate for 24 to 48 hours.[10] Causality: A dose-response curve is essential to determine the IC50. The vehicle control ensures that the solvent used to dissolve the compound does not affect cell viability.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes. Causality: DMSO is a solvent that solubilizes the water-insoluble formazan, creating a colored solution.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the "no-cell" blank. Normalize the data to the "vehicle-only" control (representing 100% viability). Plot the percent viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Part 2: In Vivo Efficacy Assessment: The Whole-System Challenge
In vivo (Latin for "within the living") studies are essential for determining if a drug candidate can be effective in a complex, whole-body system.[13] Many compounds that are potent in vitro fail at this stage due to a host of factors collectively known as pharmacokinetics and pharmacodynamics (PK/PD).[14][15]
A. Pharmacokinetics (PK) and Pharmacodynamics (PD)
-
Pharmacokinetics (PK): Describes what the body does to the drug. It encompasses Absorption, Distribution, Metabolism, and Excretion (ADME).[16] A compound must be able to reach its target tissue at a sufficient concentration and for a sufficient duration to be effective.
-
Pharmacodynamics (PD): Describes what the drug does to the body. It relates the drug concentration at the target site to the observed therapeutic effect.
Causality: A preliminary PK/PD study is crucial before embarking on a full-scale efficacy study. It helps establish a dosing regimen (how much drug and how often) that ensures adequate exposure at the target site without causing unacceptable toxicity.
B. Animal Models of Disease
To test efficacy, a relevant animal model that mimics the human disease is required. For cancer, the most common models are rodent-based.[17]
Key Animal Models for Cancer Efficacy:
-
Cell Line-Derived Xenograft (CDX): Human cancer cell lines are grown and then injected, typically subcutaneously, into immunodeficient mice.[13][18] These models are relatively simple and cost-effective. Causality: Using immunodeficient mice prevents the host's immune system from rejecting the human tumor cells.
-
Patient-Derived Xenograft (PDX): Tumor fragments taken directly from a human patient are implanted into immunodeficient mice.[13][19] Causality: PDX models are considered more clinically relevant as they better maintain the genetic diversity and heterogeneity of the original human tumor.[19]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors spontaneously.[18][19] Causality: GEMMs are powerful because the tumors arise in the context of a fully intact immune system and more accurately recapitulate the natural progression of cancer.[18]
This protocol describes a self-validating system for assessing the anti-tumor efficacy of a 2-aminothiophene inhibitor.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 PANC-1 cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).[18]
-
Tumor Growth and Staging: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Causality: Randomization ensures that the average starting tumor volume is similar across all groups, preventing bias in the results.
-
Treatment Administration: Administer the 2-aminothiophene inhibitor to the treatment group based on the pre-determined PK/PD dosing schedule (e.g., 50 mg/kg, oral gavage, once daily). The control group receives the vehicle solution on the same schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Width² x Length)/2). Monitor body weight as an indicator of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Compare the average tumor volume of the treated group to the control group over time. Calculate the Tumor Growth Inhibition (TGI) percentage as a primary measure of efficacy.
Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data
A central challenge in drug development is that in vitro potency does not always translate to in vivo efficacy.[18] A compound with a nanomolar IC50 in a cell-free assay might show no effect in an animal model. This discrepancy is often the focus of intense investigation.
Why In Vitro Potency Fails to Predict In Vivo Efficacy
Caption: Key factors leading to the failure of potent in vitro compounds in vivo.
-
Poor Pharmacokinetics: The drug may not be absorbed efficiently, may be rapidly cleared from the body, or may not distribute to the tumor tissue in high enough concentrations.[16]
-
High Plasma Protein Binding: Many drugs bind to proteins like albumin in the blood. Only the "free" or unbound fraction of the drug is able to exert a therapeutic effect.[15] A potent inhibitor that is 99.9% protein-bound may have an insufficient free concentration to inhibit its target.
-
Toxicity: The compound may be toxic to the animal at the doses required for efficacy, leading to weight loss or other adverse events that necessitate stopping the treatment.
-
Target Irrelevance: The simplified in vitro system may not fully capture the complexity of the disease. The target, while seemingly important in a cell line, may be redundant or less critical in a whole organism.
Comparative Data Summary
The table below presents a hypothetical scenario for two 2-aminothiophene-based kinase inhibitors, illustrating how in vitro and in vivo data are compared.
| Compound | Target Kinase IC50 (nM) | Cell Proliferation IC50 (µM) | Max Tolerated Dose (mg/kg) | Tumor Growth Inhibition (TGI) at MTD |
| Compound A | 5 | 0.1 | 100 | 75% |
| Compound B | 8 | 0.5 | 10 | 15% |
| Vehicle | N/A | N/A | N/A | 0% |
Analysis:
-
Compound A shows excellent correlation. It is potent in both biochemical and cellular assays, is well-tolerated in animals (high MTD), and demonstrates significant anti-tumor efficacy (in vivo). This would be a strong candidate for further development.
-
Compound B , while still potent in vitro, performs poorly in vivo. Its low tolerated dose suggests significant toxicity, which prevents administering a high enough concentration to achieve a therapeutic effect, resulting in minimal TGI. This highlights a disconnect between in vitro potency and in vivo success.
Conclusion
The evaluation of 2-aminothiophene-based inhibitors requires a carefully orchestrated progression from simplified in vitro systems to complex in vivo models. Biochemical assays confirm target engagement, cell-based assays validate potency in a biological context, and animal models provide the ultimate test of therapeutic potential. Understanding the reasons for the frequent disconnect between these stages—primarily rooted in pharmacokinetics and toxicity—is paramount for success. By employing a logical, stepwise approach with self-validating protocols, researchers can effectively identify and advance those 2-aminothiophene derivatives with the highest probability of becoming clinically impactful drugs.
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- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Source: Dove Press.
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A Researcher's Guide to Validating DFT Calculations for 2-Aminothiophene Reaction Mechanisms
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. The synthesis of 2-aminothiophenes, a privileged scaffold in a multitude of pharmacologically active compounds, presents a compelling case for the synergy between computational chemistry and experimental validation.[1][2] This guide provides a comprehensive comparison of Density Functional Theory (DFT) approaches for elucidating the intricate reaction pathways of 2-aminothiophene synthesis, with a focus on the Gewald reaction. We will delve into the nuances of computational model selection, the critical role of experimental data in validating these models, and present a forward-looking, integrated workflow for achieving robust, reliable mechanistic insights.
The Enigma of 2-Aminothiophene Synthesis: A Case for Computational Scrutiny
The Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur, stands as a cornerstone for constructing the 2-aminothiophene core.[3][4][5] Despite its synthetic utility, the reaction mechanism has been a subject of debate for decades, primarily due to the transient and elusive nature of its intermediates.[3][6] Experimental attempts to isolate and characterize these fleeting species are often fraught with difficulty, leaving many questions about the precise sequence of bond-forming and bond-breaking events unanswered. This is where computational chemistry, and specifically DFT, emerges as an indispensable tool for mapping the energetic landscape of the reaction and visualizing the structures of species that are invisible to traditional spectroscopic methods.[7]
Choosing the Right Tool for the Job: A Comparative Analysis of DFT Functionals
The accuracy of any DFT calculation is fundamentally dependent on the choice of the functional and basis set. For reactions involving sulfur-containing heterocycles like 2-aminothiophenes, this choice is particularly critical due to the unique electronic properties of sulfur. Below, we compare several DFT functionals that have been benchmarked and applied to the study of sulfur chemistry, providing a rationale for their use in the context of 2-aminothiophene reaction mechanisms.
| DFT Functional | Type | Strengths for Sulfur-Containing Systems | Considerations |
| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry and kinetics. Performs well for non-covalent interactions. Has been successfully applied to elucidate the Gewald reaction mechanism.[7] | Can be computationally more demanding than simpler functionals. |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Includes long-range corrected exchange and empirical dispersion, which is crucial for accurately modeling van der Waals interactions and weak bonds that may be present in reaction intermediates. Also used in recent Gewald reaction studies.[7] | The empirical dispersion correction adds a layer of parameterization. |
| B3LYP-D3(BJ) | Hybrid GGA with Dispersion Correction | A widely used and well-benchmarked functional. The addition of Grimme's D3 dispersion correction with Becke-Johnson damping significantly improves its accuracy for systems where dispersion forces are important. | Standard B3LYP without dispersion correction is often inadequate for systems with significant non-covalent interactions. |
| MN15 | Hybrid Meta-GGA | Broadly accurate for a wide range of chemical properties, including multi-reference systems, and has shown promise for sulfur-containing compounds. | A newer functional, so it may not be as extensively benchmarked for all types of sulfur chemistry as some older functionals. |
For the basis set, a polarized, diffuse set such as aug-cc-pV(T+d)Z is often recommended for sulfur-containing molecules to accurately describe the electronic structure of sulfur and any anionic intermediates.[7]
The Gewald Reaction Unveiled: A DFT-Elucidated Mechanism
Recent comprehensive DFT studies, primarily at the M06-2X/aug-cc-pV(T+d)Z level of theory, have provided a detailed picture of the Gewald reaction mechanism.[7] The thermodynamically controlled process can be broken down into several key stages:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the ketone/aldehyde and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[3][7]
-
Sulfur Ring Opening and Polysulfide Formation: The α,β-unsaturated nitrile, upon deprotonation, acts as a nucleophile to attack the elemental sulfur ring (S8), leading to the formation of polysulfide intermediates.[7]
-
Polysulfide Decomposition: These polysulfide chains are in a complex equilibrium and can decompose through various pathways, including unimolecular cyclization and intermolecular degradation.[7] Protonation of the polysulfides has been shown to be a key factor in facilitating their decomposition.[7]
-
Cyclization and Aromatization: The crucial ring-closing step involves the cyclization of a monosulfide intermediate, followed by aromatization to yield the final 2-aminothiophene product. This final, thermodynamically favorable step is the primary driving force for the entire reaction sequence.[7]
Caption: A simplified workflow of the Gewald reaction mechanism as elucidated by DFT calculations.
Bridging the Gap: A Proposed Experimental Validation Workflow
While DFT provides an invaluable theoretical framework, its predictions must be rigorously tested against experimental data. As the existing literature is sparse on detailed kinetic studies of the Gewald reaction, we propose a self-validating experimental workflow designed to generate the necessary data for robust DFT model validation.
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A Comparative Guide to the Antiproliferative Activity of 4-Aryl-2-Aminothiophenes
In the landscape of modern oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 2-aminothiophene core has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide focuses on a specific subclass, 4-aryl-2-aminothiophenes, and provides a comparative analysis of their antiproliferative activity. By synthesizing data from multiple studies, we aim to offer researchers and drug development professionals a comprehensive resource to inform future discovery and development efforts in this promising area.
The rationale for focusing on 4-aryl-2-aminothiophenes stems from their synthetic accessibility and the modular nature of their structure, which allows for systematic investigation of structure-activity relationships (SAR). The aryl moiety at the 4-position, in particular, offers a key point for modification to modulate potency, selectivity, and pharmacokinetic properties.
Comparative Antiproliferative Activity
The antiproliferative efficacy of 4-aryl-2-aminothiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in these assessments. Below is a summary of the IC50 values for a selection of 4-aryl-2-aminothiophene derivatives, highlighting the influence of substitution patterns on their cytotoxic effects.
| Compound ID | R Group (Aryl at C4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | L1210 (Leukemia) | >100 | [1] |
| 2 | 4-Methylphenyl | L1210 (Leukemia) | 12 | [1] |
| 3 | 4-Methoxyphenyl | L1210 (Leukemia) | 1.5 | [1] |
| 4 | 3,4,5-Trimethoxyphenyl | L1210 (Leukemia) | 0.4 | [1] |
| 5g | Thiophen-3-yl (via ethynyl linker) | CEM (T-cell leukemia) | 0.11 | [1] |
| 6CN14 | Not specified in abstract | HeLa (Cervical Cancer) | Potent | [2] |
| 7CN09 | Not specified in abstract | PANC-1 (Pancreatic Cancer) | Potent | [2] |
| BU17 | Benzyl urea derivative | A549 (Lung Cancer) | Not specified in abstract | [3] |
| Compound 3 | 3,4,5-trimethoxyphenylthioureido | MDA-MB-231 (Breast Cancer) | 40.68 | [4] |
| Compound 13 | Thienopyrimidine derivative | MDA-MB-231 (Breast Cancer) | 34.04 | [4] |
| Compound 3b | Thiazole derivative | HT-29 (Colon Cancer) | Not specified in abstract | [5] |
Note: The specific structures for all compounds listed may not be fully detailed in the provided search results, but the table illustrates the general trend of how aryl substitutions influence antiproliferative activity.
The data clearly indicates that the nature of the aryl substituent at the 4-position of the 2-aminothiophene core plays a crucial role in determining the antiproliferative potency. For instance, the introduction of methoxy groups on the phenyl ring, particularly the 3,4,5-trimethoxy substitution, significantly enhances cytotoxic activity against leukemia cells[1]. This suggests that electronic and steric factors of the aryl moiety are key determinants of biological activity.
Experimental Protocols: A Foundation for Reliable Data
The integrity of any comparative analysis rests on the robustness of the experimental methods used to generate the data. In the study of antiproliferative agents, cell viability and mechanistic assays are fundamental. Here, we detail the standard protocols for these assays, emphasizing the causality behind experimental choices to ensure self-validating and reproducible results.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of the 4-aryl-2-aminothiophene derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2][6]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Mechanism of Action: Cell Cycle and Apoptosis Analysis
Understanding how a compound inhibits cell proliferation is crucial. This often involves investigating its effects on the cell cycle and its ability to induce programmed cell death (apoptosis).
Cell Cycle Analysis via Flow Cytometry
Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[8]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[9]
Apoptosis Detection by Annexin V-FITC/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can be used to detect these early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[10]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[12]
-
Data Analysis: The results are typically displayed as a dot plot, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Unraveling the Mechanism of Action: Signaling Pathways
The antiproliferative activity of 4-aryl-2-aminothiophenes is often mediated by their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and death. Several studies have indicated that these compounds can induce apoptosis and cause cell cycle arrest.[1][2][3][13]
Induction of Apoptosis
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. Some 2-aminothiophene derivatives have been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspase-3.[5]
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M). This prevents the cell from dividing and can ultimately trigger apoptosis. Several 2-aminothiophene derivatives have been found to induce cell cycle arrest, particularly at the G2/M phase.[1][3] This effect is often associated with the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[1]
Caption: Mechanism of G2/M cell cycle arrest induced by tubulin polymerization inhibitors.
Conclusion and Future Directions
The 4-aryl-2-aminothiophene scaffold represents a highly promising platform for the development of novel anticancer agents. The available data demonstrates that strategic modification of the aryl moiety at the 4-position can lead to compounds with potent antiproliferative activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, often through the disruption of microtubule dynamics.
Future research in this area should focus on a more systematic exploration of the structure-activity relationships to optimize potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to identify the specific molecular targets of the most active compounds. The integration of in silico modeling with chemical synthesis and biological evaluation will be instrumental in rationally designing the next generation of 4-aryl-2-aminothiophene-based anticancer drugs with improved therapeutic profiles.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Aminothiophene Derivatives in Kinase Assays
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 2-aminothiophene-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, it moves beyond simple protocols to explain the causal relationships behind experimental design, ensuring the generation of robust and reliable selectivity data.
The Strategic Imperative of Kinase Selectivity Profiling
Protein kinases, numbering over 500 in the human kinome, represent one of the most critical and heavily pursued classes of drug targets, particularly in oncology.[1][2] Their central role in cellular signaling is underscored by the high structural conservation of the ATP-binding pocket across the entire family.[3] This conservation, while enabling the design of potent inhibitors, presents a significant challenge: off-target activity, or cross-reactivity. An inhibitor designed for one kinase may inadvertently inhibit dozens of others, leading to unexpected toxicities or, in some cases, beneficial polypharmacology.[4]
The 2-aminothiophene scaffold has emerged as a "privileged" structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors due to its favorable pharmacophoric and pharmacokinetic properties.[5][6] Its synthetic tractability, often via the Gewald reaction, further enhances its appeal.[7][8][9] However, the very versatility of this scaffold necessitates rigorous and early-stage cross-reactivity profiling to understand its true biological effect. This guide provides a framework for conducting and interpreting these crucial studies.
Designing a Robust Kinase Profiling Campaign: Methodological Considerations
The selection of an appropriate assay technology is the foundation of any successful selectivity study. The ideal assay should be sensitive, reproducible, and scalable for screening against large panels of kinases. Here, we compare the most common formats.
-
Radiometric Assays: The traditional "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P- or ³³P-ATP) to a substrate. Their direct detection mechanism makes them highly robust and less prone to compound interference. However, the associated challenges of handling and disposing of radioactive materials have led many labs to seek alternatives.[10][11]
-
Luminescence-Based Assays: These "mix-and-read" assays have gained widespread popularity due to their high sensitivity and simple workflow. Formats like ADP-Glo™ measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[12][13] By quantifying ATP depletion (Kinase-Glo®) or ADP formation (ADP-Glo®), they provide a robust measure of enzyme turnover.
-
Fluorescence-Based Assays: This category includes several technologies. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, for instance, use a labeled antibody to detect substrate phosphorylation, resulting in a FRET signal.[13][14][15] They offer a homogenous format with high signal-to-background ratios. Fluorescence Polarization (FP) is another method that measures the change in rotational mobility of a fluorescently labeled ligand upon binding to a kinase.[13]
Causality in Assay Choice: For initial, broad screening across a kinome panel, luminescence-based assays like ADP-Glo™ offer the best balance of throughput, sensitivity, and operational simplicity.[11] Radiometric assays are often reserved for orthogonal validation of key hits due to their robustness, while TR-FRET is excellent for detailed mechanistic studies once primary off-targets have been identified.
Below is a logical workflow for a typical kinase inhibitor profiling campaign.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol describes a self-validating system for determining the IC₅₀ value of a 2-aminothiophene derivative against a specific kinase. The principle relies on quantifying the amount of ADP produced, which is then converted to a luminescent signal.[12]
Materials:
-
Kinase of interest (e.g., EGFR, SRC)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test Compound (2-aminothiophene derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 2-aminothiophene derivative in 100% DMSO.
-
Create a 10-point serial dilution series in DMSO (e.g., 1:3 dilutions starting from 1 mM). This range should be optimized to bracket the expected IC₅₀.
-
Prepare a "no inhibitor" control using only DMSO.
-
-
Kinase Reaction Setup:
-
Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
In a 384-well plate, add 1 µL of each serially diluted compound or DMSO control.
-
Add 2 µL of a solution containing the kinase in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Rationale: The reaction is started by adding the substrates (ATP and peptide). ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]
-
Prepare a 2X Substrate/ATP mixture in kinase assay buffer.
-
Add 2 µL of this mixture to each well to initiate the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
ADP Detection (Part 1 - ATP Depletion):
-
Rationale: To stop the kinase reaction and eliminate any remaining ATP that would interfere with the signal.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection (Part 2 - Signal Generation):
-
Rationale: The ADP is converted back to ATP, which is used by a luciferase to generate a light signal proportional to the initial amount of ADP produced.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to develop the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (relative light units) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value.
-
Comparative Data: Selectivity Profiles of Representative 2-Aminothiophene Derivatives
To illustrate the concept of cross-reactivity, we present hypothetical but representative data for two 2-aminothiophene derivatives against a small panel of kinases. Compound A represents a highly selective inhibitor, while Compound B is a non-selective, or "promiscuous," inhibitor.[1] Such profiles are essential for guiding structure-activity relationship (SAR) studies.[6]
| Kinase Target | Compound A (Selective) IC₅₀ (nM) | Compound B (Non-Selective) IC₅₀ (nM) | Staurosporine (Control) IC₅₀ (nM) |
| EGFR | 8 | 25 | 2 |
| SRC | 1,250 | 45 | 10 |
| VEGFR2 | >10,000 | 80 | 15 |
| CDK2 | >10,000 | 150 | 5 |
| PKA | >10,000 | 2,100 | 20 |
| ROCK1 | 8,500 | 95 | 8 |
Data is representative and for illustrative purposes. Staurosporine is included as a well-known non-selective kinase inhibitor control.[12]
Interpretation:
-
Compound A shows potent and selective inhibition of EGFR, with over 100-fold selectivity against the next closest off-target (SRC). This compound would be a promising candidate for further development as a targeted EGFR inhibitor.[17]
-
Compound B inhibits multiple kinases from different families with nanomolar potency.[18] While it hits the intended target (EGFR), its promiscuity could lead to significant off-target effects in a cellular or in vivo context. Understanding this profile is critical to interpreting any observed phenotype.[19][20]
Visualizing and Quantifying Selectivity
Raw IC₅₀ data is best understood when visualized. A common method is to plot the percentage of inhibition against a panel of kinases on a circular diagram known as a kinome map.[16] This provides an immediate visual representation of a compound's selectivity profile.
The diagram below illustrates the conceptual difference between a selective and a non-selective inhibitor on a simplified kinome tree.
Caption: A simplified kinome map illustrating inhibitor selectivity.
Expert Insight: A truly selective inhibitor is not one that simply has a low IC₅₀ against its primary target, but one that demonstrates a large potency window (typically >100-fold) between its primary target and any off-targets.[10] Quantifying this through metrics like the Selectivity Score (S-score) can provide a more objective measure than visual inspection alone.
Conclusion and Forward Outlook
The 2-aminothiophene scaffold will undoubtedly continue to be a cornerstone of kinase inhibitor design. However, advancing these promising molecules from hits to clinical candidates requires a deep, empirical understanding of their cross-reactivity profiles. As this guide has detailed, a multi-faceted approach combining high-throughput screening with robust, mechanistically distinct validation assays is not just best practice—it is essential for building a comprehensive and trustworthy data package. By rigorously characterizing the selectivity of these derivatives early in the discovery process, researchers can make more informed decisions, mitigate risks of off-target toxicity, and ultimately accelerate the development of safer and more effective targeted therapies.
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Liao, C., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]
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Puterová, Z., et al. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]
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Miljković, F., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. Available at: [Link]
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Lenting, K., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. Available at: [Link]
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Cox, K. J., & Shutes, A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]
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Lenting, K., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM. bioRxiv. Available at: [Link]
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Schlessinger, A., et al. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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El-Damasy, D. A., et al. (2024). A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. Archiv der Pharmazie. Available at: [Link]
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Timm, T., et al. (2011). Cross-reactivity of compounds with selected kinases. ResearchGate. Available at: [Link]
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Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics. Available at: [Link]
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Miljković, F., & Bajorath, J. (2018). Selectivity profiles and representative inhibitors. ResearchGate. Available at: [Link]
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Binder, M. J., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. Available at: [Link]
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van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
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Lombardo, L. J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 2-Aminothiophene-Based Fluorescent Probes
Introduction: Beyond the Fluorophore-of-the-Day
In the dynamic landscape of cellular and molecular imaging, the demand for novel fluorescent probes with superior photophysical properties, enhanced biocompatibility, and precise targeting capabilities is incessant.[1] While classic scaffolds like fluorescein and rhodamine have been the workhorses of fluorescence microscopy for decades, their inherent limitations—such as pH sensitivity and photobleaching—necessitate the exploration of new molecular frameworks. The 2-aminothiophene core has emerged as a particularly versatile and promising scaffold in medicinal chemistry and, more recently, in the design of advanced fluorescent probes.[2][3]
This guide provides an in-depth, objective comparison of the performance of 2-aminothiophene-based fluorescent probes against established alternatives. Moving beyond a simple catalog of options, we will dissect the causality behind experimental design, provide validated protocols for benchmarking, and offer field-proven insights to guide your selection process. Our goal is to equip researchers, scientists, and drug development professionals with the technical understanding required to critically evaluate and effectively deploy these powerful chemical tools.
The 2-Aminothiophene Scaffold: A Privileged Core for Sensing and Imaging
The utility of the 2-aminothiophene moiety stems from its unique electronic and structural characteristics. As a five-membered heterocyclic compound, it is an electron-rich system, a property that can be finely tuned through synthetic modification.[4] This chemical tractability, often leveraging the highly efficient Gewald multicomponent reaction for its synthesis, allows for the rational design of probes with tailored functionalities.[5][6]
Many 2-aminothiophene probes operate on a "turn-on" mechanism, where the probe is initially non-fluorescent (or weakly fluorescent) and exhibits a dramatic increase in emission upon binding to its target analyte. This is frequently achieved through a process known as Chelation-Enhanced Fluorescence (CHEF).[7] In its unbound state, a photoinduced electron transfer (PET) process from the electron-rich aminothiophene to a linked receptor/quencher group suppresses fluorescence. Upon chelation with a target ion or molecule, this PET process is inhibited, "turning on" the fluorescence signal.
Caption: General mechanism of a "turn-on" 2-aminothiophene probe via CHEF.
Performance Benchmarking: A Head-to-Head Comparison
A probe's utility is defined by more than just its ability to bind a target. The following table provides a comparative overview of key performance metrics for representative 2-aminothiophene probes against commonly used alternatives. The data presented is synthesized from multiple studies to provide a standardized comparison.
| Parameter | 2-Aminothiophene Probe (e.g., DHADC for Zn²⁺)[8] | Alternative 1 (e.g., FluoZin™-3) | Alternative 2 (e.g., BODIPY-based Probe)[9] | Field-Proven Insight |
| Analyte | Metal Ions (e.g., Zn²⁺, Al³⁺), Anions (e.g., CN⁻)[7][8] | Metal Ions (e.g., Ca²⁺, Zn²⁺) | Biothiols, Reactive Oxygen Species | The synthetic versatility of 2-aminothiophenes allows for the development of probes for a very wide range of analytes. |
| Quantum Yield (Φ) | Moderate (often 0.1-0.4 upon binding)[10][11] | High (can be >0.5) | Very High (often >0.7) | While some 2-aminothiophene probes may have lower quantum yields, their significant "turn-on" ratio often provides a superior signal-to-noise ratio. |
| Photostability | High to Very High[11] | Moderate (prone to photobleaching) | High | The robust aromatic structure of the thiophene ring contributes to excellent resistance to photobleaching, enabling longer-term imaging experiments. |
| "Turn-On" Ratio | High (can be >50-fold)[8][12] | Moderate (typically 5 to 20-fold) | Variable (can be high, but often designed for ratiometric shifts)[9] | A high turn-on ratio is critical for minimizing background fluorescence and detecting low-abundance analytes. |
| Cytotoxicity | Generally Low[11] | Low | Low to Moderate | The biocompatibility of many 2-aminothiophene derivatives has been established, making them suitable for live-cell and even in-vivo imaging.[8] |
| pH Sensitivity | Often Low in physiological range[11][13] | High (fluorescence is often pH-dependent) | Low | Insensitivity to pH fluctuations within the physiological range (pH 6.8-7.5) is a major advantage for quantitative accuracy in cellular environments. |
| Cell Permeability | Good (can be tuned by side chains)[7] | Variable (often requires AM ester form) | Good | Small molecular size and tunable lipophilicity allow for straightforward passive diffusion across cell membranes without the need for chemical modification. |
| Synthesis | Accessible (e.g., Gewald reaction)[5] | Complex, often multi-step | Complex, often multi-step | The straightforward synthesis reduces batch-to-batch variability and lowers the cost of production, making the probes more accessible. |
Validated Experimental Protocols for In-House Benchmarking
To ensure trustworthiness and reproducibility, every probe should be validated in your specific experimental context. The following protocols provide a self-validating framework for benchmarking any new fluorescent probe.
Protocol 1: Determination of Photophysical Properties
Objective: To quantify the probe's fluorescence quantum yield (Φ) and molar extinction coefficient (ε), which together define its brightness.
Rationale: The quantum yield is a measure of the efficiency of fluorescence emission, while the molar extinction coefficient measures the efficiency of light absorption. A high value for both is desirable. We use a well-characterized fluorescent standard (e.g., quinine sulfate) for a comparative measurement, which is a robust and widely accepted method.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of the 2-aminothiophene probe in DMSO.
-
Prepare a 1 mM stock solution of a suitable fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
-
Measure Absorbance:
-
Prepare a series of dilutions of both the probe and the standard in the desired assay buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance spectra (e.g., 250-600 nm) for each dilution using a UV-Vis spectrophotometer.
-
Plot absorbance at the λₘₐₓ vs. concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), gives the molar extinction coefficient (ε). Ensure the absorbance values are within the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Measure Fluorescence Emission:
-
Using a fluorometer, record the fluorescence emission spectrum of each dilution, exciting at the λₘₐₓ determined in the previous step.
-
Integrate the area under the emission curve for both the probe and the standard.
-
-
Calculate Quantum Yield:
-
Use the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscript 'x' denotes the sample probe and 'st' denotes the standard.
-
Protocol 2: In Vitro Selectivity and Sensitivity Assay
Objective: To determine the probe's specificity for its target analyte and its limit of detection (LOD).
Rationale: A high-quality probe must respond selectively to its target, even in the presence of other biologically relevant species that could potentially interfere. The LOD establishes the lowest concentration of the analyte that can be reliably detected.
Methodology:
-
Selectivity Test:
-
Prepare solutions of the probe (e.g., 10 µM) in assay buffer.
-
Add a panel of potential interfering species at a concentration significantly higher than the target analyte (e.g., 10-100 fold excess). Common interferents include various metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺), amino acids, and reducing agents (e.g., glutathione).
-
Measure the fluorescence intensity before and after the addition of each species.
-
Finally, add the target analyte (e.g., Zn²⁺) to the same solutions to ensure the probe remains responsive. A selective probe will show a significant fluorescence increase only in the presence of its target.
-
-
Sensitivity (Titration) Test:
-
Prepare a solution of the probe (e.g., 10 µM).
-
Perform a titration by adding increasing concentrations of the target analyte (e.g., from nanomolar to micromolar).
-
Record the fluorescence intensity at each concentration after allowing the binding to equilibrate (typically 5-15 minutes).
-
Plot the fluorescence intensity vs. the analyte concentration.
-
-
LOD Calculation:
-
Measure the fluorescence of a blank sample (probe only) at least 10 times to determine the standard deviation of the blank (σ).
-
The LOD is calculated using the formula: LOD = 3σ / k, where 'k' is the slope of the linear portion of the titration curve at low analyte concentrations.
-
Protocol 3: Live Cell Imaging and Cytotoxicity Assay
Objective: To evaluate the probe's ability to function in a live cell environment and to assess its toxicity.
Rationale: In vitro performance does not always translate to cellular applications. This protocol validates the probe's cell permeability, localization, and ensures that it does not adversely affect cell health, which would confound experimental results.
Methodology:
-
Cell Culture:
-
Culture an appropriate cell line (e.g., HeLa, H9c2) on glass-bottom dishes suitable for microscopy.
-
-
Probe Loading:
-
Incubate the cells with the 2-aminothiophene probe at various concentrations (e.g., 1-20 µM) in cell culture media for a set time (e.g., 30 minutes).
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
If testing a "turn-on" probe, acquire baseline images, then treat the cells with the target analyte (e.g., add ZnCl₂ to the media) and perform time-lapse imaging to observe the fluorescence increase.
-
-
Cytotoxicity (MTT Assay):
-
Plate cells in a 96-well plate.
-
Incubate the cells with a range of probe concentrations for the duration of a typical imaging experiment (e.g., 2-24 hours).
-
Perform a standard MTT or similar cell viability assay to quantify cell health. A good probe should show minimal toxicity at its effective working concentration.
-
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A Head-to-Head Comparison of Gewald Reaction Modifications for the Synthesis of Substituted Thiophenes
For researchers and professionals in drug development, the synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry, owing to their prevalence in a wide array of biologically active compounds.[1][2] The Gewald reaction, a multicomponent condensation, has long been a workhorse for accessing 2-aminothiophenes.[3][4][5] However, the classical approach is not without its limitations, including long reaction times, the use of hazardous solvents, and sometimes moderate yields.[6][7] This has spurred the development of numerous modifications, each aiming to enhance efficiency, broaden the substrate scope, and align with the principles of green chemistry.
This guide provides an in-depth, head-to-head comparison of the most impactful Gewald reaction modifications. We will delve into the mechanistic underpinnings of each variation, present supporting experimental data, and offer detailed protocols to empower you to select and implement the optimal strategy for your synthetic targets.
The Classical Gewald Reaction: A Solid Foundation
The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[3][6][8] The reaction typically proceeds through an initial Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate, followed by the addition of sulfur and subsequent cyclization.[3][9][10]
General Reaction Scheme:
Figure 1: A simplified representation of the classical Gewald three-component reaction.
While effective, the classical method often requires elevated temperatures and extended reaction times, and the choice of base and solvent is critical to success.
Key Modifications of the Gewald Reaction: A Comparative Analysis
Several innovative modifications have emerged to address the shortcomings of the traditional Gewald synthesis. Here, we compare the most prominent approaches: microwave-assisted synthesis, the use of ionic liquids, solid-phase synthesis, and mechanochemistry.
Microwave-Assisted Gewald Reaction
Microwave irradiation has proven to be a powerful tool for accelerating organic reactions, and the Gewald synthesis is no exception.[3][11] By directly heating the reactants, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to improved yields and cleaner product profiles.[6][8][11]
Causality of Improvement: The rapid and efficient energy transfer in microwave synthesis overcomes the activation energy barrier of the reaction more effectively than conventional heating, leading to faster reaction rates. This can also minimize the formation of byproducts that may arise from prolonged exposure to high temperatures.
Gewald Reaction in Ionic Liquids
Ionic liquids (ILs) have gained traction as "green" solvents due to their low vapor pressure, high thermal stability, and potential for recyclability.[12][13] In the context of the Gewald reaction, certain ionic liquids can act as both the solvent and the catalyst.[12][13] This approach often leads to high product purity, simplifying downstream processing by eliminating the need for column chromatography.[14][15]
Causality of Improvement: The unique polarity and solvation properties of ionic liquids can enhance the rate of the Knoevenagel condensation, a key step in the Gewald mechanism.[12] Task-specific ionic liquids can be designed to be basic, thereby catalyzing the reaction directly.[13]
Solid-Phase Gewald Synthesis
For applications in combinatorial chemistry and high-throughput screening, solid-phase synthesis offers significant advantages in terms of purification and automation.[7][16] In this modification, one of the reactants is immobilized on a solid support, and the reaction is carried out in a heterogeneous manner. After the reaction, the product can be cleaved from the support, while excess reagents and byproducts are simply washed away.[7][16]
Causality of Improvement: The primary advantage lies in the streamlined workflow. By anchoring the substrate to a resin, the laborious purification of the final product is greatly simplified. This methodology is particularly amenable to the creation of compound libraries.
Mechanochemical Gewald Reaction (Ball-Milling)
Mechanochemistry, or ball-milling, offers a solvent-free approach to the Gewald reaction.[17] This technique is particularly effective for less reactive substrates, such as aryl ketones, which can be challenging under traditional conditions.[17]
Causality of Improvement: The high-energy collisions induced by ball-milling provide the necessary activation energy for the reaction to proceed without the need for a solvent. This not only aligns with green chemistry principles but can also drive reactions to completion that are sluggish in solution.
Head-to-Head Performance Comparison
The following table summarizes the key performance metrics for the different Gewald reaction modifications, based on published experimental data.
| Modification | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Classical | 8-48 hours[7] | 35-80%[18] | Well-established, simple setup | Long reaction times, often requires high temperatures, potential for byproducts |
| Microwave-Assisted | 10-30 minutes[11] | 57-95%[11] | Rapid, improved yields, cleaner reactions | Requires specialized microwave reactor |
| Ionic Liquids | 3-8 hours[12] | Good to excellent[14] | High purity, recyclable solvent/catalyst, environmentally benign | Higher cost of ionic liquids, potential viscosity issues |
| Solid-Phase | 20-30 minutes (microwave-assisted)[7] | 81-99% (crude)[7] | Facile purification, suitable for library synthesis | Requires synthesis of resin-bound starting material, additional cleavage step |
| Mechanochemical | 1-2 hours | 25-70%[17] | Solvent-free, effective for challenging substrates | Requires specialized ball-milling equipment, yields can be variable |
Experimental Protocols
Here, we provide representative, step-by-step protocols for the key modifications discussed.
Protocol 1: Microwave-Assisted Gewald Reaction[11]
Figure 2: Workflow for a typical microwave-assisted Gewald synthesis.
-
Reaction Setup: In a microwave-safe vial, combine the aldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol) in 3 mL of DMF.[11]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 50°C for 30 minutes.[11]
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Gewald Reaction in an Ionic Liquid[12]
-
Reaction Setup: In a round-bottom flask, add the carbonyl compound (2 mmol), malononitrile or ethyl cyanoacetate (2 mmol), and elemental sulfur (2 mmol) to 2 mL of an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄).[12]
-
Reaction: Stir the mixture at 50°C for 3-8 hours, monitoring the reaction progress by TLC.[12]
-
Extraction: After the reaction is complete, extract the mixture with diethyl ether (3 x 10 mL).[12]
-
Isolation: Combine the ethereal extracts and evaporate the solvent to yield the crude product. The ionic liquid can be recovered and reused.[12]
-
Purification: Purify the product by recrystallization or preparative TLC.[12]
Protocol 3: Solid-Phase, Microwave-Assisted Gewald Synthesis[7]
Figure 3: Workflow for solid-phase, microwave-assisted Gewald synthesis.
-
Reaction Setup: Suspend the resin-bound cyanoacetate, elemental sulfur, DBU, and the corresponding aldehyde or ketone in toluene in a microwave-safe vessel.[7]
-
First Microwave Step: Heat the reaction mixture with stirring at 120°C for 20 minutes in a microwave reactor.[7]
-
Acylation: Add an acyl chloride followed by DIPEA to the mixture.[7]
-
Second Microwave Step: Heat the mixture again for 10 minutes at 100°C.[7]
-
Washing: After cooling to room temperature, thoroughly wash the resin with methanol, DMF, and dichloromethane.[7]
-
Cleavage: Treat the washed resin with a mixture of H₂O:CH₂Cl₂:TFA (1:2:37) for 2 hours to cleave the acylated thiophene from the solid support.[7]
Conclusion
The Gewald reaction remains a vital tool for the synthesis of substituted 2-aminothiophenes. While the classical method is still widely used, the modifications discussed here offer significant advantages in terms of reaction time, yield, and environmental impact.
-
For rapid synthesis and high yields , microwave-assisted methods are an excellent choice.[11]
-
When product purity and green chemistry are paramount, ionic liquids provide a compelling alternative.[12][14]
-
For the generation of compound libraries , solid-phase synthesis is the most efficient approach.[7][16]
-
For recalcitrant substrates , mechanochemistry offers a powerful, solvent-free option.[17]
By understanding the strengths and weaknesses of each modification, researchers can make informed decisions to optimize their synthetic strategies for producing these valuable heterocyclic scaffolds.
References
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-
Hu, Y., Wei, P., Huang, H., Han, S.-Q., & Ouyang, P.-K. (2006). Synthesis of 2‐Aminothiophenes on Ionic Liquid Phase Support using the Gewald Reaction. Synthetic Communications, 36(11), 1543–1548. Available from: [Link]
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Hu, Y., Chen, Z.-C., Le, Z.-G., & Zheng, Q.-G. (2004). Organic Reactions in Ionic Liquids: Gewald Synthesis of 2‐Aminothiophenes Catalyzed by Ethylenediammonium Diacetate. Synthetic Communications, 34(21), 3801–3806. Available from: [Link]
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A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI. Available from: [Link]
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Hu, Y., Wei, P., Huang, H., Han, S.-Q., & Ouyang, P.-K. (2006). Synthesis of 2‐Aminothiophenes on Ionic Liquid Phase Support using the Gewald Reaction. Synthetic Communications, 36(11), 1543-1548. Available from: [Link]
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An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal. Available from: [Link]
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Thiophene synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical compounds is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive operational and disposal plan for 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile.
In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, this protocol has been synthesized from the known hazards of its constituent chemical moieties: the thiophene ring, the nitrile group, and the aromatic amine functionality. This document, therefore, represents a scientifically grounded, cautious approach to its handling and disposal.
Hazard Identification and Risk Assessment: A Cautious Approach
The primary directive in handling any novel or sparsely documented compound is to treat it as hazardous until proven otherwise. The molecular structure of this compound informs our risk assessment:
-
Thiophene Moiety : Thiophene and its derivatives are recognized as harmful irritants.[1][2] Skin and eye contact should be rigorously avoided.[1]
-
Nitrile Group (-C≡N) : The toxicity of aliphatic nitriles is often attributed to the metabolic release of cyanide, which can disrupt cellular respiration.[3][4] This potential for cyanide liberation necessitates that this compound be handled with a high degree of caution and classified as acutely toxic.
-
Aromatic Amine Functionality : Aromatic amines are a class of compounds with a wide range of toxicological profiles, often including skin and eye irritation and potential for sensitization.
-
Aquatic Toxicity : Related aminothiophene compounds have been identified as being very toxic to aquatic life, sometimes with long-lasting effects.[5][6] Therefore, release into the environment must be strictly prevented.[7]
Based on this analysis, all waste containing this compound—including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[2]
Quantitative Hazard Summary
The following table extrapolates key hazard information from structurally related compounds to guide safe handling and disposal procedures.
| Hazard Category | Anticipated Classification | Rationale and Key Considerations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Warning/Danger) | Nitrile group poses a risk of cyanide release.[3] Related aminothiophenes are harmful if swallowed, inhaled, or in contact with skin.[8] |
| Skin Corrosion/Irritation | Category 2 (Warning) | Thiophene and amine functionalities are known skin irritants.[1][8][9] |
| Serious Eye Damage/Irritation | Category 2A (Warning) | Causes serious eye irritation, a common hazard for thiophenes and amines.[7][8] |
| Aquatic Toxicity | Acute & Chronic Hazard | Related compounds are very toxic to aquatic life.[5][6] Avoid release to the environment under all circumstances.[7] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the safe segregation, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Mandates
Before handling the compound or its waste, the following PPE is mandatory:
-
Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Hand Protection : Wear double-layered chemical-resistant nitrile gloves. Inspect gloves prior to use.[2][7]
-
Body Protection : A lab coat must be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Ventilation : All handling and waste preparation must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[11]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Waste Stream Classification : This compound must be disposed of as hazardous chemical waste .[2]
-
Solid Waste : Collect unreacted compound, contaminated weigh boats, and disposable labware into a dedicated solid hazardous waste container.[2]
-
Liquid Waste : Collect solutions containing the compound in a separate, dedicated liquid hazardous waste container.
-
Incompatible Materials : Do not mix this waste with other streams. Specifically, keep it separate from strong oxidizing agents and acids, as reactions can be violent or release toxic gases (e.g., hydrogen cyanide).[1][12] This waste should be classified as non-halogenated organic waste .
Step 3: Container Selection and Labeling
Clear and accurate labeling prevents accidents and ensures regulatory compliance.
-
Container Type : Use a high-density polyethylene (HDPE) or other compatible, sealable container in good condition with a secure cap.[2]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of waste generation. Do not use abbreviations or chemical formulas.[2]
Step 4: Interim Waste Storage
-
Location : Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Secondary Containment : The primary waste container must be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[11]
-
Environment : The storage area must be cool, dry, and well-ventilated. Keep away from all sources of ignition.[1][9]
Step 5: Final Disposal Arrangements
-
Professional Disposal : The final disposal of this hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][12] Never attempt to dispose of this chemical in the standard trash or down the sewer drain.[13]
-
Probable Disposal Method : The most likely disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.
Spill Management Protocol
Immediate and correct response to a spill is critical for safety.
-
Evacuation : In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.[11]
-
Minor Spills (within a fume hood) :
-
Ensure all required PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or activated charcoal adsorbent.[1][2]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleaning materials as hazardous waste.[2]
-
Decontamination of Laboratory Equipment
Glassware and equipment must be decontaminated before being returned to general use.
-
Initial Rinse : Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This first rinsate must be collected and disposed of as hazardous liquid waste.[13]
-
Triple Rinse for Highly Toxic Compounds : For compounds with high toxicity, such as this one, the first three rinses must be collected as hazardous waste.[13]
-
Final Cleaning : After the hazardous rinsate has been collected, the glassware can be washed using standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of chemical waste.
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A Senior Application Scientist's Guide to Handling 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile
Hazard Assessment: An Informed Perspective
2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile is a substituted aminothiophene. The primary hazards are inferred from its structural components: the aminothiophene core and the nitrile functional group.
-
Aminothiophene Derivatives: These compounds are often classified as harmful if swallowed, in contact with skin, or inhaled.[1] They are known to cause significant skin and eye irritation.[1][2][3]
-
Nitrile Compounds (-CN): The nitrile group is a key structural alert. While stable within the molecule, improper handling, exposure to strong acids, or thermal decomposition could potentially lead to the release of highly toxic hydrogen cyanide gas. Furthermore, some organic nitriles can be metabolized in the body to release cyanide, posing a systemic toxicity risk.[4]
-
Solid Form: As a powder, this compound poses an inhalation risk. Minimizing dust generation is a primary handling objective.
Table 1: Anticipated Hazard Profile
| Hazard Type | Anticipated Risk | Rationale & Sources |
| Acute Oral Toxicity | Harmful if swallowed. | Based on data for analogous aminothiophene carbonitriles.[1][5] |
| Acute Dermal Toxicity | Harmful in contact with skin. | Based on data for analogous aminothiophene carbonitriles.[1] |
| Acute Inhalation Toxicity | Harmful if inhaled. | Risk is elevated when handling the compound as a fine powder.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Common hazard for this class of chemicals.[1][2] |
| Eye Damage/Irritation | Causes serious eye irritation. | A prevalent hazard for substituted thiophenes.[1][2][3] |
| Aquatic Toxicity | Potentially harmful to aquatic life. | Thiophene itself is harmful to aquatic life with long-lasting effects. |
The First Line of Defense: Engineering Controls
Personal protective equipment is the final barrier. Your primary protection comes from robust engineering controls.
-
Chemical Fume Hood: All weighing, handling of stock containers, and reaction setups involving this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and prevents the inhalation of fine powders.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with eyewash stations and safety showers in close proximity to the workstation location.[2][6]
Personal Protective Equipment (PPE): A Mandated Protocol
A risk assessment is required to determine the specific hazards of any procedure and select the appropriate PPE.[7] The following protocol represents the minimum standard for handling this compound.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[7][8]
-
Splash Hazard: When handling solutions of the compound or performing any operation with a risk of splashing, chemical splash goggles must be worn.[9][10] For larger volumes or higher-risk procedures, a full face shield should be worn in addition to safety goggles.
Hand Protection
The choice of glove is critical. Thin disposable gloves are for incidental splash protection only and must be removed immediately upon contamination.[11]
-
Glove Type: Disposable nitrile gloves are the standard choice. Nitrile provides good resistance to a range of chemicals and is a suitable alternative for those with latex allergies.[11][12]
-
Thickness: A thicker gauge glove provides more protection.[11] For direct handling of the solid or concentrated solutions, using a double-gloving technique (two pairs of nitrile gloves) is strongly recommended. This increases breakthrough time and provides a clean outer layer that can be removed if contaminated.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Never reuse disposable gloves.[11] Remove gloves using a technique that avoids skin contamination and wash hands thoroughly after removal.
Body Protection
-
Lab Coat: A flame-resistant lab coat with long sleeves and a buttoned front is required.[8][10] The lab coat protects your skin and personal clothing from contamination.[10]
-
Apparel: Long pants and closed-toe shoes are mandatory PPE in any laboratory setting where hazardous chemicals are present.[7][8]
Respiratory Protection
Under normal conditions, all handling should occur within a fume hood, negating the need for respiratory protection. However, in specific situations, it may be required:
-
Emergency Situations: In the event of a large spill outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Procedure-Specific Risk: If a procedure has a high potential for generating aerosols or dust that cannot be adequately contained.
In such cases, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary. A full respiratory protection program, including fit testing and training, is required for respirator use.
Operational Plan: From Bench to Disposal
Handling and Storage
-
Handling:
-
Before starting, ensure an eyewash station and safety shower are accessible.[6]
-
Perform all manipulations within a chemical fume hood.
-
Avoid creating dust. Use a micro-spatula for transfers. If weighing larger quantities, consider a glove bag or powder-containment balance enclosure.
-
Keep containers tightly closed when not in use.[2]
-
Grounding of containers and receiving equipment may be necessary to prevent static discharge, a potential ignition source for flammable solvents used to dissolve the compound.[9]
-
-
Storage:
Spill Management
Immediate and correct response is critical to mitigate exposure.
dot
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate and call emergency personnel.
-
Protect Yourself: Wear, at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat. If the spill is outside a fume hood, a respirator may be necessary.
-
Contain: For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite, sand). For a solid spill, gently cover it with a damp paper towel to avoid raising dust.
-
Clean: Carefully sweep the absorbed material or solid into a designated waste container. Do not use a dry brush or towel on a solid spill, as this will create dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbent, gloves, towels) must be collected in a sealed, labeled hazardous waste container.
Disposal Plan
Chemical waste must be handled in accordance with institutional, local, and national regulations.
-
Waste Collection: All waste containing this compound, including contaminated consumables (gloves, pipette tips, paper towels), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container label must include the full chemical name and identify it as hazardous.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department for disposal at an approved waste plant.[2] Do not pour this chemical down the drain.[1]
Emergency Procedures: Immediate First Aid
In case of exposure, immediate action is paramount.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the victim to fresh air immediately.[2][6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device to avoid rescuer contamination). Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[2][6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or seek immediate medical attention.[2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
